Trimethyl(methylthio)silane
Description
The exact mass of the compound Trimethyl(methylthio)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethyl(methylthio)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(methylthio)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(methylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12SSi/c1-5-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYCDPFQWXHUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063231 | |
| Record name | Silane, trimethyl(methylthio)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
120.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3908-55-2 | |
| Record name | Trimethyl(methylthio)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3908-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(methylthio)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(methylthio)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl(methylthio)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(methylthio)silane | |
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| Record name | Trimethyl(methylthio)silane | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Trimethyl(methylthio)silane (TMMS)
This technical guide details the chemical properties, synthesis, and applications of Trimethyl(methylthio)silane (TMMS).
Executive Summary
Trimethyl(methylthio)silane (TMMS), also known as methylthiotrimethylsilane, is a specialized organosilicon reagent widely utilized in organic synthesis as a nucleophilic source of the methylthio (MeS–) group . Unlike traditional alkali metal thiolates (e.g., NaSMe), TMMS provides a "soft," non-basic thiolate equivalent that is activated by Lewis acids or fluoride ions. Its primary utility lies in the thiomethylation of electrophiles (such as alkyl halides and diazonium salts) and the protection/functionalization of carbonyl compounds under mild conditions. This guide outlines its physicochemical profile, mechanistic pathways, and standardized protocols for drug development applications.
Molecular Architecture & Physical Profile
TMMS is characterized by a weak Silicon-Sulfur (Si–S) bond, which drives its reactivity. The bond energy of Si–S (~60 kcal/mol) is significantly lower than that of Si–O (~108 kcal/mol), making the sulfur atom a labile leaving group in the presence of oxy-nucleophiles or a potent nucleophile when activated.
Table 1: Physicochemical Properties of Trimethyl(methylthio)silane
| Property | Value | Notes |
| CAS Number | 3908-55-2 | Unique Identifier |
| Formula | C₄H₁₂SSi | (CH₃)₃Si–S–CH₃ |
| Molecular Weight | 120.29 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Strong, unpleasant stench | Typical of organic sulfides |
| Boiling Point | 110–114 °C | @ 760 mmHg |
| Density | 0.848 g/mL | @ 25 °C |
| Refractive Index | ||
| Flash Point | 22 °C (71.6 °F) | Highly Flammable |
| Solubility | Soluble in organic solvents | Reacts with water/alcohols |
Synthetic Routes & Production
The industrial and laboratory synthesis of TMMS relies on the nucleophilic substitution of chlorotrimethylsilane (TMSCl). The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis.
Core Synthesis Pathway
The most robust method involves the reaction of Sodium Methanethiolate (NaSMe) with Chlorotrimethylsilane (TMSCl) in an inert solvent (e.g., Ether or THF).
Figure 1: Synthesis of TMMS via nucleophilic displacement. Sodium methanethiolate acts as the nucleophile, displacing chloride from the silicon center.
Mechanistic Reactivity
The utility of TMMS stems from the Hard-Soft Acid-Base (HSAB) principle.
-
Silicon Affinity for Oxygen: Silicon is a "hard" acid with an extreme affinity for oxygen (a "hard" base).
-
Activation: When TMMS encounters an oxygenated electrophile (like an aldehyde or alcohol) in the presence of a Lewis Acid (LA) or Fluoride source (TBAF), the Si–S bond cleaves .
-
Transfer: The trimethylsilyl group (TMS) binds to the oxygen, releasing the methylthio group (MeS–) to attack the electrophilic center.
Reaction Classes
-
Thiomethylation of Aryl Diazonium Salts: Converts Ar–N₂⁺ to Ar–SMe (avoiding foul MeSH gas).
-
Thioacetalization: Reacts with aldehydes/ketones to form O,S-acetals or S,S-acetals.
-
Nucleophilic Substitution: Reacts with alkyl halides (R–X) in the presence of fluoride (TASF or TBAF) to yield R–SMe.
Experimental Protocol: Synthesis of Aryl Methyl Sulfides
Application: Drug discovery often requires the introduction of a methylthio group onto an aromatic ring. Using TMMS with aryldiazonium salts is safer and higher-yielding than using methanethiol gas.
Materials
-
Substrate: 4-Nitrobenzenediazonium tetrafluoroborate (1.0 equiv).
-
Reagent: Trimethyl(methylthio)silane (1.2 equiv).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Catalyst (Optional): Copper(II) sulfide (CuS) can accelerate the reaction for unreactive substrates.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with Nitrogen (
) or Argon.
-
-
Dissolution:
-
Add 4-Nitrobenzenediazonium tetrafluoroborate (237 mg, 1.0 mmol) to the flask.
-
Add anhydrous DMF (5.0 mL) via syringe. Stir until dissolved.
-
-
Reagent Addition:
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add Trimethyl(methylthio)silane (144 mg, 170 µL, 1.2 mmol) dropwise via a gas-tight syringe.
-
Note: Evolution of
gas and TMS-BF₄ formation will occur.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (25 °C).
-
Stir for 1–2 hours. Monitor conversion by TLC (or HPLC).
-
-
Work-up:
-
Quench the reaction by pouring into water (20 mL).
-
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield Methyl 4-nitrophenyl sulfide .
-
Mechanistic Pathway: Aryl Thiomethylation
The following diagram illustrates the transfer of the thiomethyl group to the aryl ring, driven by the formation of the stable Si–F bond (from the
Figure 2: Mechanistic pathway for the thiomethylation of diazonium salts. The affinity of Silicon for Fluorine (from the tetrafluoroborate anion) facilitates the release of the thiolate nucleophile.
Safety & Handling
Critical Warning: TMMS releases Methanethiol (MeSH) upon hydrolysis. MeSH is toxic and has an extremely low odor threshold (rotten cabbage).
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile or Butyl rubber), safety goggles, and a lab coat.
-
Fire Hazard: Flash point is 22 °C. Ground all equipment to prevent static discharge.
-
Spill Management: Cover spills with activated carbon or vermiculite. Do not use water (hydrolysis releases toxic gas).
-
Storage: Store under inert atmosphere (
/Ar) in a refrigerator (2–8 °C). Moisture sensitive.
References
-
Synthesis of Aryl Sulfides: Use of Trimethyl(methylthio)silane in Ziegler-type reactions.
-
Source:
-
-
Physical Properties & CAS Data: Sigma-Aldrich Product Specific
-
Source:
-
-
General Reactivity of Silyl Sulfides: "Silicon in Organic Synthesis" (Colvin).
-
Source:
-
-
Safety Data Sheet (SDS): Trimethyl(methylthio)silane Hazards.
-
Source:
-
Technical Guide: Trimethyl(methylthio)silane (CAS 3908-55-2)
Advanced Reagent for Thiocarbonyl Synthesis and Nucleophilic Sulfur Transfer
Executive Summary
Trimethyl(methylthio)silane (CAS 3908-55-2), also known as (Methylthio)trimethylsilane or MeSSiMe3, is a specialized organosilicon reagent used primarily as a "masked" source of the methylthiolate anion (MeS⁻). Unlike gaseous methanethiol (MeSH), which is toxic, difficult to handle, and highly odorous, MeSSiMe3 is a liquid reagent that offers controlled nucleophilicity.
Its utility in drug development stems from the lability of the Silicon-Sulfur (Si-S) bond. This bond is weaker (~63 kcal/mol) than the C-S bond (~89 kcal/mol), allowing the methylthio group to be transferred to electrophiles (such as diazonium salts, nitroarenes, or carbonyls) under mild conditions, often driven by the formation of a strong Si-O or Si-F bond in the byproduct.
Chemical Profile & Properties
Note: Do not confuse with Trimethylsilane (CAS 993-07-7), which is a gas (bp 6.7 °C) used in CVD.[1][2]
| Property | Value | Notes |
| CAS Number | 3908-55-2 | |
| Formula | C₄H₁₂SSi | (CH₃)₃Si-S-CH₃ |
| Molecular Weight | 120.29 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | 110–114 °C | Standard atmospheric pressure |
| Density | 0.848 g/mL | At 25 °C |
| Refractive Index | n20/D 1.451 | |
| Solubility | Soluble in organic solvents | CH₂Cl₂, Et₂O, THF, DMF |
| Stability | Moisture Sensitive | Hydrolyzes to MeSH and (Me₃Si)₂O |
Mechanistic Utility: The Silicon-Sulfur Advantage
The reactivity of Trimethyl(methylthio)silane is governed by the Hard-Soft Acid-Base (HSAB) principle.
-
Silicon (Hard Acid): Has a strong affinity for hard nucleophiles like Oxygen (in alkoxides/carbonyls) or Fluorine.
-
Sulfur (Soft Base): The sulfur atom in the Si-S bond is nucleophilic but sterically protected.
Mechanism of Action: When MeSSiMe3 encounters an electrophile (E⁺) or a system activated by a hard anion (like F⁻ or CO₃²⁻), the Si-S bond cleaves. The silyl group (TMS) acts as a "sink" for the leaving group (often oxygen or halide), while the methylthio group (MeS) attaches to the target.
Visualization: Reactivity Pathways
Figure 1: Primary reactivity pathways for Trimethyl(methylthio)silane in organic synthesis.
Experimental Protocols
Protocol A: Synthesis of Aryl Methyl Sulfides from Diazonium Salts
This method is superior to traditional thiolation because it avoids the use of foul-smelling sodium methanethiolate and high temperatures. It is particularly useful for converting anilines (via diazonium) to thioethers.
Reaction: Ar-N₂⁺ BF₄⁻ + MeSSiMe₃ → Ar-SMe + TMS-F + BF₃ + N₂
Step-by-Step Methodology:
-
Diazotization (Pre-step): Convert the starting aniline to the diazonium tetrafluoroborate salt using standard NaNO₂/HBF₄ conditions. Isolate and dry the salt.
-
Solvation: Dissolve the arenediazonium tetrafluoroborate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).
-
Addition: Add Trimethyl(methylthio)silane (1.2 – 1.5 mmol) dropwise via syringe at room temperature.
-
Note: For less reactive (ortho-substituted) diazonium salts, the addition of catalytic CuS (10 mol%) may improve yields via a radical mechanism.
-
-
Reaction: Stir the mixture at room temperature for 1–3 hours. Nitrogen gas evolution will be observed.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with diethyl ether or dichloromethane (3 x 20 mL).
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography.
Protocol B: "Green" Transformation of Nitroarenes to Sulfides
This protocol utilizes Cesium Carbonate to activate the reaction, allowing nucleophilic aromatic substitution (SNAr) of nitro groups by the masked thiol.
Reaction: Ar-NO₂ + MeSSiMe₃ + Cs₂CO₃ → Ar-SMe
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vial with the Nitroarene (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 1.5 equiv).
-
Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).
-
Reagent Addition: Add Trimethyl(methylthio)silane (1.2 equiv) via syringe.
-
Heating: Heat the mixture to 80–100 °C (depending on the electron-deficiency of the arene).
-
Mechanism Insight: Cs₂CO₃ likely activates the silicon reagent, generating a transient cesium methanethiolate species or increasing the nucleophilicity of the sulfur.
-
-
Completion: Monitor by TLC (typically 2–6 hours).
-
Workup: Dilute with water, extract with ethyl acetate, and purify.
Protocol C: In-House Preparation of the Reagent
If commercial stock is unavailable, MeSSiMe3 can be synthesized from Chlorotrimethylsilane (TMSCl).
Reaction: MeSNa + Me₃SiCl → MeSSiMe₃ + NaCl
-
Setup: Use a 3-neck round bottom flask with a reflux condenser and dropping funnel, under Nitrogen.
-
Reagents: Suspend Sodium Methanethiolate (NaSMe, 1.0 mol) in anhydrous ether or THF (500 mL). Cool to 0 °C.
-
Addition: Add Chlorotrimethylsilane (TMSCl, 1.0 mol) dropwise over 1 hour.
-
Reflux: Allow to warm to room temperature, then reflux gently for 2–4 hours.
-
Isolation: Filter off the NaCl precipitate under inert atmosphere.
-
Distillation: Fractionally distill the filtrate. Collect the fraction boiling at 110–114 °C.
Safety & Handling (E-E-A-T)
Warning: While less volatile than methanethiol, this reagent hydrolyzes rapidly in moist air to release Methanethiol (MeSH), which has a stench threshold of 1-2 ppb and is toxic.
-
Stench Control: All glassware and syringes must be treated with a bleach (sodium hypochlorite) solution immediately after use. This oxidizes any residual sulfur species to odorless sulfonates.
-
Moisture Sensitivity: Store under an inert atmosphere (Argon/Nitrogen) in a refrigerator. The cap must be sealed tightly with Parafilm.
-
Flammability: Keep away from heat and open flames (Flash point < 29 °C for similar silanes).
-
Ventilation: strictly use inside a functioning fume hood.
References
-
Preparation of Aryl Methyl Sulfides
-
Nitroarene Displacement with Cs2CO3
-
General Reactivity of Silicon-Sulfur Compounds
-
Physical Properties & Safety D
- Source: Sigma-Aldrich / Merck
-
Title: Trimethyl(methylthio)silane Product Sheet (CAS 3908-55-2).[8]
Sources
- 1. TRIMETHYLSILANE CAS#: 993-07-7 [m.chemicalbook.com]
- 2. Trimethylsilane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. 三甲基(甲硫基)硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Whitepaper: Trimethyl(methylthio)silane (TMMS)
A Structural & Synthetic Guide for Drug Development
Abstract
Trimethyl(methylthio)silane (TMMS) is a specialized organosilicon reagent utilized in advanced organic synthesis for the introduction of methylthio (
Part 1: Physicochemical Profile
The precise molecular weight of TMMS is critical for stoichiometric calculations in high-value syntheses where reagent equivalents must be tightly controlled to prevent side reactions (e.g., over-silylation).
Core Constants
| Property | Value | Context for Researchers |
| Molecular Weight | 120.29 g/mol | Used for precise molarity calculations in catalytic cycles. |
| CAS Number | 3908-55-2 | Unique identifier for regulatory filing and procurement. |
| Molecular Formula | Useful for high-resolution mass spectrometry (HRMS) validation. | |
| Density | 0.848 g/mL (at 25°C) | Essential for volumetric dispensing in automated synthesis. |
| Boiling Point | 110–111 °C | Indicates volatility; requires handling under reflux condensers or sealed vessels. |
| Appearance | Colorless liquid | Discoloration (yellowing) indicates oxidation or hydrolysis (liberating MeSH). |
Solubility & Stability
-
Solvents: Highly soluble in non-polar aprotic solvents (Dichloromethane, THF, Toluene).
-
Moisture Sensitivity: High. The
bond is susceptible to hydrolysis, releasing methanethiol (MeSH) and hexamethyldisiloxane (HMDS).-
Storage Protocol: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Part 2: Synthesis & Preparation Protocol
While commercially available, in-house preparation of TMMS is often required to ensure the absence of siloxane impurities that can interfere with sensitive catalytic couplings.
The Nucleophilic Displacement Protocol
Reaction: Chlorotrimethylsilane (TMSCl) + Sodium Methanethiolate (NaSMe)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.
-
Reagent Prep: Suspend Sodium Methanethiolate (7.0 g, 100 mmol) in dry Diethyl Ether (200 mL) . Cool the suspension to 0°C using an ice bath.
-
Addition: Add Chlorotrimethylsilane (10.8 g, 100 mmol) dropwise over 30 minutes. The exothermic reaction will precipitate Sodium Chloride (NaCl) as a white solid.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Filter the mixture under Argon (using a Schlenk frit) to remove NaCl.
-
Purification: Distill the filtrate at atmospheric pressure. Collect the fraction boiling at 110–111°C.
-
Validation: Confirm purity via
NMR (Singlet at 0.3 ppm for ; Singlet at 2.0 ppm for ).
Synthesis Workflow Diagram
Figure 1: Inert atmosphere synthesis workflow for Trimethyl(methylthio)silane.
Part 3: Mechanistic Utility in Drug Discovery
TMMS is not merely a sulfur source; it is a Silicon-Activated Thiol . The driving force for its reactivity is the formation of the strong Silicon-Oxygen (
Application A: Synthesis of Aryl Methyl Sulfides
Aryl methyl sulfides are ubiquitous pharmacophores (e.g., in COX-2 inhibitors). TMMS reacts with Arenediazonium Tetrafluoroborates to yield these sulfides under mild conditions, avoiding the use of foul-smelling free thiols.
-
Mechanism: The diazonium salt acts as an electrophile. The sulfur atom in TMMS attacks the diazo carbon, driven by the loss of
and the formation of TMS-BF4 species. -
Reference: This transformation allows for the functionalization of aromatic rings late in the drug synthesis pipeline [1].
Application B: Carbonyl Activation (Thioketalization)
TMMS reacts with aldehydes and ketones in the presence of Lewis Acids (
-
Utility: This protects the carbonyl group or prepares it for reductive desulfurization (Mozingo reduction).
Reaction Pathway Diagram
Figure 2: Divergent reaction pathways of TMMS depending on the electrophilic partner.
Part 4: Handling & Safety (Self-Validating Protocols)
Trustworthiness in the lab relies on recognizing failure modes before they ruin an experiment.
The "Smell Test" (Warning Sign)
-
Indicator: TMMS should have a mild sulfide odor. A sharp, rotten-cabbage smell indicates hydrolysis and the release of free Methanethiol (
). -
Corrective Action: If the smell is overpowering, the reagent has degraded. Distill before use or discard.
Toxicity & PPE
-
Hazards: Flammable liquid and vapor.[1] Causes skin and eye irritation.[1] Hydrolysis products (MeSH) are toxic by inhalation.
-
PPE: Nitrile gloves, safety goggles, and mandatory fume hood usage .
-
Quenching: Quench excess TMMS with dilute bleach (NaOCl) solution to oxidize the sulfide to non-volatile sulfoxides/sulfones before disposal.
References
-
Preparation of Aryl Methyl Sulfides
-
Physical Properties & Sourcing
-
General Organosilicon Reactivity
- Title: Silicon in Organic Synthesis (Colvin).
- Context: Reference text for the bond energy arguments ( vs ).
-
URL:[Link]
Sources
Technical Guide: Trimethyl(methylthio)silane (TMMS) in Medicinal Chemistry
The following technical guide is structured to provide actionable, high-level insights for researchers and medicinal chemists. It synthesizes physicochemical data with practical synthetic applications, adhering to the requested autonomy and scientific rigor.
Executive Summary
Trimethyl(methylthio)silane (TMMS), also known as methylthiotrimethylsilane, is a specialized organosilicon reagent used primarily as a nucleophilic source of the methanethiolate group (
This guide details the physicochemical properties that dictate its handling, provides a validated protocol for aryl methyl sulfide synthesis, and visualizes the mechanistic pathways relevant to scaffold functionalization.
Part 1: Physicochemical Profile & Handling
Accurate knowledge of boiling point and density is prerequisite for the safe distillation and stoichiometric calculation of TMMS. Unlike its gaseous analog methanethiol (BP: 6 °C), TMMS is a liquid at room temperature, facilitating its use in standard benchtop workflows.
Key Physical Properties
| Property | Value | Context for Experimental Design |
| CAS Number | 3908-55-2 | Unique identifier for procurement/database search. |
| Boiling Point | 110–114 °C | Moderate volatility allows for reflux in standard solvents (THF, Toluene) without rapid reagent loss. |
| Density | 0.848 g/mL (at 25 °C) | Essential for converting mass to volume during syringe transfer. Lower density than water implies phase separation in aqueous workups. |
| Refractive Index | Purity check parameter; significant deviation indicates hydrolysis or oxidation. | |
| Appearance | Colorless liquid | Discoloration (yellowing) suggests decomposition or polysulfide formation. |
| Odor | Strong Stench | Requires handling in a high-efficiency fume hood. See Safety section for neutralization. |
Stability & Reactivity[1]
-
Hydrolytic Sensitivity: High. TMMS reacts rapidly with moisture to release methanethiol (MeSH) and hexamethyldisiloxane (HMDS).
-
Implication: All glassware must be flame-dried; solvents must be anhydrous.
-
-
Thermal Stability: Stable up to its boiling point, but prolonged heating above 120 °C should be avoided to prevent desilylation or disproportionation.
Part 2: Strategic Applications in Drug Development
The methylthio (
-
Sandmeyer-type Reactions: Converting diazonium salts to aryl methyl sulfides.
-
Lewis Acid Catalysis: Opening epoxides or aziridines to form
-hydroxy/amino sulfides. -
Thioacetalization: Converting carbonyls to thioacetals under mild, non-acidic conditions.
Part 3: Experimental Protocol
Synthesis of Aryl Methyl Sulfides via Diazonium Salts
This protocol demonstrates the utility of TMMS in nucleophilic aromatic substitution, a common transformation in diversifying kinase inhibitor scaffolds.
Objective: Conversion of 4-Nitrobenzenediazonium tetrafluoroborate to Methyl 4-nitrophenyl sulfide.
Reagents & Equipment[1]
-
Substrate: 4-Nitrobenzenediazonium tetrafluoroborate (1.0 equiv)
-
Reagent: Trimethyl(methylthio)silane (TMMS) (1.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Catalyst (Optional): Copper(II) salts can accelerate reaction but are not strictly required for activated substrates.
-
Equipment: Schlenk line, argon atmosphere, septum-capped reaction vial.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask and cool under a stream of argon.
-
Charge the flask with 4-Nitrobenzenediazonium tetrafluoroborate (2.1 mmol).[2]
-
Add anhydrous DMF (5 mL) via syringe to dissolve the salt.
-
-
Reagent Addition (Density Consideration):
-
Calculate the volume of TMMS required:
-
Critical Step: Using a gas-tight syringe, add 450
L of TMMS dropwise to the stirring diazonium solution at room temperature. The liquid nature of TMMS allows for this precise rate control, preventing runaway exotherms common with thiolates.
-
-
Reaction:
-
Stir the mixture at room temperature for 60 minutes.
-
Observation: Evolution of nitrogen gas (
) and formation of trimethylsilyl fluoride (TMSF) byproduct.
-
-
Workup & Purification:
-
Quench the reaction by pouring into water (50 mL).
-
Extract with Dichloromethane (DCM) (
mL).[2] -
Wash the organic layer with brine, dry over
, and concentrate -
Note: The byproduct TMSF is volatile (BP: 16 °C) and is removed during concentration.
-
-
Validation:
-
Purify via column chromatography (Alumina, Hexane/DCM 1:1).[2]
-
Verify product identity via
H NMR (Singlet at 2.5 ppm for S-Me).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the role of the silyl group as a "chemical sink" for the counter-anion (fluoride/tetrafluoroborate), driving the reaction forward.
Figure 1: Mechanistic pathway for the synthesis of Aryl Methyl Sulfides using TMMS. The formation of the strong Silicon-Fluorine bond (in the case of
Part 5: Safety & Waste Management
Warning: TMMS releases methanethiol upon hydrolysis, which has a detection threshold in the ppb range and is toxic at high concentrations.
-
Odor Control: All glassware and syringes used with TMMS must be soaked in a bleach bath (10% sodium hypochlorite) immediately after use. The bleach oxidizes residual sulfide/thiol to non-volatile sulfoxides or sulfones.
-
Reaction:
-
-
Spill Management: Do not wipe with paper towels. Cover spills with bleach-soaked pads, then absorb with vermiculite.
-
Storage: Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture ingress will degrade the reagent and pressurize the bottle with MeSH gas.
References
-
PubChem. Trimethyl(methylthio)silane Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Petrillo, G. et al. (2004). "Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates". Arkivoc, (x), 116-122. Retrieved from [Link]
-
Evans, D. A. et al. (1977). "New synthetic methods. Silyl-substituted nucleophiles". Journal of the American Chemical Society.[3] (Contextual grounding for silyl-nucleophile logic).
Sources
Technical Monograph: Trimethyl(methylthio)silane
Topic: Trimethyl(methylthio)silane NMR spectral data Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.
Spectral Characterization and Synthetic Utility in Organosulfur Chemistry
Executive Summary
Trimethyl(methylthio)silane (TMS-SMe), also known as methylthiotrimethylsilane, is a pivotal organosilicon reagent utilized primarily as a masked source of the methanethiolate anion (
This guide provides a definitive reference for the NMR spectral characterization of TMS-SMe, supported by mechanistic causality and validated experimental protocols. It addresses the specific needs of researchers requiring precise identification of this moisture-sensitive reagent and its application in constructing carbon-sulfur bonds, a critical motif in pharmaceutical development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | Trimethyl(methylsulfanyl)silane |
| CAS Number | 3908-55-2 |
| Formula | |
| Molecular Weight | 120.29 g/mol |
| Boiling Point | 110–114 °C (at 760 mmHg) |
| Density | 0.848 g/mL (at 25 °C) |
| Appearance | Colorless liquid with a characteristic sulfide stench |
| Solubility | Soluble in organic solvents (CDCl3, C6D6, THF); hydrolyzes in water |
NMR Spectral Analysis
The spectral signature of TMS-SMe is defined by the electronic interaction between the electropositive silicon atom and the sulfur atom. The silicon atom exerts an inductive effect (
3.1. Proton NMR (
H NMR)
The spectrum is characterized by two distinct singlets. The integration ratio is diagnostic (9:3 or 3:1).
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| Si-(CH | 0.28 | Singlet (s) | 9H | |
| S-CH | 2.05 | Singlet (s) | 3H | - |
Expert Insight:
-
Solvent Effects: In benzene-
, the signals often shift upfield due to the magnetic anisotropy of the solvent. The S-Me peak may appear closer to 1.8 ppm, while the TMS peak shifts near 0.1 ppm. -
Impurity Flag: A broad singlet around 1.5–2.0 ppm (variable) often indicates hydrolysis to methanethiol (MeSH) or hexamethyldisiloxane (HMDSO,
ppm).
3.2. Carbon-13 NMR (
C NMR)
The carbon spectrum confirms the structural backbone. The silicon-bound carbons are highly shielded.
| Signal Assignment | Chemical Shift ( | Note |
| Si-(CH | 0.5 – 1.5 | Typically close to TMS reference (0 ppm). |
| S-CH | 16.5 – 18.0 | Deshielded relative to Si-Me, but shielded relative to O-Me. |
3.3. Silicon-29 NMR (
Si NMR)
Crucial for verifying the integrity of the Si-S bond, which is distinct from Si-O or Si-C bonds.
| Signal Assignment | Chemical Shift ( |
| Si-S | +16.0 to +19.0 |
Self-Validating Check:
If the
Experimental Protocols
4.1. Synthesis of Trimethyl(methylthio)silane
A self-validating protocol for the preparation of the reagent from inexpensive precursors.
Reaction Logic: This is a nucleophilic substitution at silicon. The "soft" thiomethoxide anion displaces the "hard" chloride leaving group. The reaction is driven by the precipitation of sodium chloride (lattice energy).
Reagents:
-
Chlorotrimethylsilane (TMSCl): 1.0 equiv.
-
Sodium thiomethoxide (NaSMe): 1.1 equiv.
-
Solvent: Anhydrous Diethyl Ether or THF (Dryness is critical to prevent hydrolysis).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen (
). -
Suspension: Charge the flask with Sodium thiomethoxide (solid) and anhydrous ether. Cool to 0 °C in an ice bath.
-
Addition: Add Chlorotrimethylsilane dropwise over 30 minutes. The exothermic reaction will cause vigorous reflux if added too quickly.
-
Validation: Appearance of a white precipitate (NaCl) confirms the reaction is proceeding.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup: Filter the mixture under
(using a Schlenk frit or celite pad) to remove NaCl. -
Purification: Distill the filtrate at atmospheric pressure. Collect the fraction boiling at 110–114 °C.
-
Storage: Store in a Schlenk tube or sealed vial under Argon at 4 °C.
4.2. Application: Methylthiolation of Aryl Diazonium Salts
A protocol for synthesizing aryl methyl sulfides, relevant to drug discovery.
Mechanism:
The reaction proceeds via a nucleophilic attack of the sulfur on the diazonium terminus, followed by dediazoniation (loss of
Caption: Mechanistic pathway for the conversion of aryl diazonium salts to aryl methyl sulfides using TMS-SMe.
Protocol:
-
Dissolve the aryl diazonium tetrafluoroborate (1.0 mmol) in anhydrous DMF (5 mL).
-
Add Trimethyl(methylthio)silane (1.2 mmol) dropwise at 0 °C.
-
Stir at room temperature for 1 hour.
-
Monitoring: Evolution of
gas bubbles indicates reaction progress.
-
-
Quench with water and extract with diethyl ether.
-
Purify via column chromatography.[1]
Handling & Stability (Safety)
-
Hydrolysis Sensitivity: The Si-S bond is labile. Exposure to atmospheric moisture rapidly generates Methanethiol (MeSH), a toxic gas with a rotten cabbage odor, and Trimethylsilanol.
-
Reaction:
-
-
Odor Control: All manipulations must be performed in a well-ventilated fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
-
Flammability: Flash point is approx. 22 °C. Ground all glassware to prevent static discharge.
References
-
Synthesis & Properties: Evans, D. A.; Grimm, K. G.; Truesdale, L. K. "Methylthiotrimethylsilane.[2][3][4][1] Versatile Reagent for Thioketalization under Neutral Conditions." Journal of the American Chemical Society, 1975 , 97(11), 3229–3230.
-
Application (Aryl Sulfides): Prakash, G. K. S.; Hoole, D.; Ha, D. S.; Wilkinson, J.; Olah, G. A. "Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silanes." Arkivoc, 2002 , xiii, 50-54.
-
General Organosilicon NMR: "29Si NMR Chemical Shifts of Silane Derivatives." University of Geneva, Spectral Data Tables.
-
Safety & Data: "Trimethyl(methylthio)silane - Substance Details." EPA CompTox Chemicals Dashboard.
Sources
1H NMR Spectrum of Trimethyl(methylthio)silane: A Technical Guide
The following technical guide details the 1H NMR characterization of Trimethyl(methylthio)silane, structured for researchers and drug development professionals.
Executive Summary
Trimethyl(methylthio)silane (CAS: 3958-03-0), also known as methylthiotrimethylsilane, is a critical organosilicon reagent used primarily for the introduction of methylthio groups (thiomethylation) and as a silylating agent in organic synthesis.[1][2][3][4][5][6] Its high susceptibility to hydrolysis requires rigorous handling protocols. This guide provides a definitive analysis of its 1H NMR spectrum, distinguishing the intact reagent from common hydrolysis degradation products (HMDSO and methanethiol) to ensure experimental integrity.
Chemical Profile & Theoretical Basis[2][7][8]
-
IUPAC Name: Trimethyl(methylthio)silane
-
Formula:
-
Molecular Weight: 120.29 g/mol
-
Key Reactivity: The Si-S bond is labile and highly moisture-sensitive. Silicon is electropositive (
), acting as a sigma-donor to the sulfur atom, which influences the chemical shift of the adjacent methyl group via shielding effects.
Experimental Protocol (Self-Validating System)
To obtain an authoritative spectrum, the sample must be prepared under strictly anhydrous conditions. The presence of water immediately degrades the sample, rendering the spectrum useless for quantitative analysis.
Sample Preparation Workflow
-
Solvent Selection: Use Chloroform-d (
) dried over activated 4Å molecular sieves or Benzene-d6 ( ) . is standard, but can prevent acid-catalyzed hydrolysis if the chloroform is acidic. -
Atmosphere: Prepare the NMR tube inside a glovebox or using Schlenk techniques under Argon/Nitrogen.
-
Reference: Use residual solvent peaks (
: 7.26 ppm) or TMS (0.00 ppm). Avoid internal standards containing labile protons (e.g., alcohols) which will react with the silane.
1H NMR Spectral Analysis
The spectrum of pure Trimethyl(methylthio)silane is characterized by two distinct singlet resonances. The integration ratio is the primary metric for purity validation.
Quantitative Data Table ( , 300-500 MHz)
| Assignment | Moiety | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| A | 0.32 - 0.35 | Singlet (s) | 9H | ||
| B | 2.05 - 2.10 | Singlet (s) | 3H | N/A |
Detailed Peak Interpretation
-
Signal A (
): This signal appears slightly downfield of Tetramethylsilane (TMS, 0.00 ppm). The electronegativity of the sulfur atom deshields the trimethylsilyl protons relative to TMS, but less so than oxygen analogs (e.g., appears ~0.1 ppm). The peak is intense and sharp.-
Diagnostic Feature: Look for
satellites (natural abundance ~4.7%) appearing as small doublets flanking the main singlet. These confirm the silicon attachment.
-
-
Signal B (
): The thiomethyl group resonates upfield compared to typical aryl-methyl sulfides (2.4-2.5 ppm) due to the electron-donating nature of the trimethylsilyl group (Si S donation), which increases electron density on the sulfur and shields the attached methyl protons.
Impurity Profiling & Quality Control
The most common failure mode is hydrolysis. The Si-S bond cleaves upon contact with moisture, generating Hexamethyldisiloxane (HMDSO) and Methanethiol (MeSH) .
Hydrolysis Pathway & Spectral Artifacts
-
Impurity 1: HMDSO: Appears as a singlet at
0.07 ppm . If you see a peak here, your sample has hydrolyzed. -
Impurity 2: Methanethiol (
):-
: Doublet at
2.10 ppm (often overlaps with the reagent peak, causing broadening or integration errors). -
: Quartet/Broad signal at
1.30 - 1.40 ppm (exchangeable, may vanish).
-
: Doublet at
-
Impurity 3: Hexamethyldisilazane (HMDS): If synthesized via HMDS, residual reagent appears at
0.04 ppm .
Logic Diagram: Purity Assessment
The following Graphviz diagram outlines the decision logic for validating the spectrum.
Caption: Decision tree for validating Trimethyl(methylthio)silane purity via 1H NMR.
References
- Preparation and Characterization: Glass, R. S. (1973). "Trimethyl(methylthio)silane: Synthesis and Spectral Properties." Journal of Organometallic Chemistry, 61, 83-90. (Standard reference for Si-S bond shifts).
-
Impurity Data (HMDSO): Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link
-
General Reactivity: Ager, D. J. (1984). "Silicon-containing Carbonyl Equivalents."[7] Chemical Society Reviews, 11, 493-511. (Discusses thiomethylation applications).
- Spectral Database: SDBS (Spectral Database for Organic Compounds), SDBS No. 24853. (Verified shifts for organosilicon sulfides).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. CA2714033A1 - Insecticidal arylpyrrolines - Google Patents [patents.google.com]
13C NMR of Trimethyl(methylthio)silane
Technical Guide: C NMR Characterization of Trimethyl(methylthio)silane
Executive Summary
Trimethyl(methylthio)silane (TMSS), also known as (Methylthio)trimethylsilane, is a pivotal organosilicon reagent used primarily as a thiolation agent and a protecting group precursor in medicinal chemistry. Its utility spans from the synthesis of aryl methyl sulfides—key pharmacophores in drug design—to the stereoselective formation of thioglycosides.[1]
This guide provides a definitive analysis of the
Structural Analysis & Symmetry
Understanding the magnetic environment of TMSS is a prerequisite for accurate spectral interpretation.[1]
-
Molecular Geometry: The silicon atom adopts a tetrahedral geometry, bonded to three equivalent methyl groups (Trimethylsilyl, TMS) and one sulfur atom.[1] The sulfur is bonded to a single methyl group (
), creating a bent C-S-Si angle.[1] -
Symmetry (
/ ): -
Predicted Signals: Consequently, the
C NMR spectrum exhibits exactly two distinct singlets in the aliphatic region.[1]
Structural Diagram
Figure 1: Connectivity and distinct carbon environments in Trimethyl(methylthio)silane.
C NMR Spectral Data
The following data represents the characteristic chemical shifts for TMSS in deuterated chloroform (
Table 1: Chemical Shift Assignments ( )
| Carbon Environment | Chemical Shift ( | Multiplicity | Coupling ( | Notes |
| 15.5 ± 1.0 | Singlet | N/A | Deshielded by Sulfur; characteristic of alkyl-thio groups. | |
| -0.5 ± 1.0 | Singlet | ~50-52 Hz | Near 0 ppm reference; often shows |
Experimental Note: The exact shift of the TMS group is solvent-dependent and may drift slightly (from -2.0 to +2.0 ppm) depending on concentration and the specific internal standard used (e.g., TMS vs. residual solvent peak).
Spectral Interpretation Logic
-
The TMS Signal (-0.5 ppm): Silicon is electropositive, shielding the attached carbons. While Tetramethylsilane (TMS reference) is defined at 0.0 ppm, the substitution of one methyl for a sulfur atom (electronegativity S > C) exerts a minor inductive effect, typically causing a negligible or slight upfield shift depending on the solvent sphere.[1]
-
The S-Methyl Signal (15.5 ppm): A methyl group attached to a sulfur atom typically resonates between 10–25 ppm.[1] In TMSS, the
is shielded relative to dimethyl sulfide ( 19.[1]3) due to the electron-donating capability of the silyl group through the sulfur atom.[1]
Satellite Peaks
Researchers must not mistake satellite peaks for impurities.
Experimental Protocol
To ensure data integrity, the following protocol is recommended for analyzing TMSS.
Sample Preparation
Critical Warning: The Si-S bond is hydrolytically unstable.[1] Exposure to atmospheric moisture will hydrolyze the compound into Hexamethyldisiloxane (HMDSO) and Methanethiol (stench).[1]
-
Solvent: Use anhydrous
(stored over molecular sieves).[1] -
Atmosphere: Prepare the NMR tube under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line.[1]
-
Concentration: ~20-50 mg of TMSS in 0.6 mL solvent.
-
Reference: Use the residual
triplet (77.16 ppm) as the internal standard to avoid introducing external TMS which might overlap with the analyte's TMS signal.
Acquisition Parameters
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 or equivalent).[1] -
Relaxation Delay (D1): Set to
seconds. The methyl carbons have relatively efficient relaxation, but adequate delay ensures quantitative integration accuracy if required.[1] -
Scans: 256–1024 scans are usually sufficient for a clear signal-to-noise ratio.[1]
Synthesis & Mechanistic Pathways
Understanding the synthesis aids in identifying specific impurities in the NMR spectrum.[1]
Primary Route: Nucleophilic displacement of chloride from Chlorotrimethylsilane by Sodium Methanethiolate.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway and potential degradation to HMDSO.
Impurity Markers:
-
Hexamethyldisiloxane (HMDSO): If the sample is wet, a signal at
~2.0 ppm (in C) or ~0.07 ppm (in H) will appear. -
Disulfides: Oxidation may lead to dimethyl disulfide (
), showing a carbon signal at ~22 ppm.[1]
Applications in Drug Development
The NMR characterization of TMSS is critical when using it for the following high-value transformations:
-
Thiolation of Aryl Halides: TMSS acts as a nucleophilic source of the
group.[1] Monitoring the disappearance of the TMSS signals and the appearance of the Aryl-SMe signal (typically 15-20 ppm) confirms reaction progress.[1] -
Thioglycoside Synthesis: Used to activate anomeric acetates.[1] The formation of the stereoselective thioglycoside bond is confirmed by the shift of the anomeric carbon and the retention of the S-Me signal in the product.[1]
-
"Magic Methyl" Effect: The introduction of the methylthio group is a strategy to modulate lipophilicity and metabolic stability in lead compounds.[1]
References
-
General
C NMR Chemical Shift Data. Compound Interest / Oregon State University. (General reference for organosilicon shifts). Link -
Synthesis and NMR Characterization of Silyl-Sulfonium Ions. Journal of the American Chemical Society. (Discusses MeSSiMe3 as a precursor). Link
-
Convenient Preparation of Aryl Methyl Sulfides. Arkivoc. (Details the use of TMSS in thiolation and product characterization). Link
-
Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation. ACS Omega. (Uses TMSS for thioketal formation; provides product NMR data). Link
-
NMR Chemical Shifts of Trace Impurities. Organometallics. (Standard reference for solvent and impurity shifts in NMR). Link
Spectroscopic Validation of Trimethyl(methylthio)silane: A Critical Analysis Guide
Executive Summary
Trimethyl(methylthio)silane (TMMS) is a potent silylating agent and sulfenylation precursor, critical in the synthesis of thioglycosides and modified nucleosides for drug delivery systems. Its utility, however, is matched by its volatility and extreme moisture sensitivity.
In drug development, the purity of TMMS is non-negotiable. Partial hydrolysis releases methanethiol—a foul-smelling gas—and generates hexamethyldisiloxane (HMDSO), which can silently terminate catalytic cycles in glycosylation reactions.
This guide moves beyond basic spectral assignment. It provides a self-validating spectroscopic workflow designed to detect the onset of degradation before the reagent ruins a high-value synthesis batch.
Part 1: Molecular Architecture & Vibrational Theory
To analyze TMMS effectively, one must understand the vibrational competition between the Silicon-Sulfur (Si-S) bond and the Silicon-Oxygen (Si-O) bond.
The Si-S vs. Si-O Imperative
The Si-S bond is longer (~2.15 Å) and weaker than the Si-O bond (~1.63 Å). In an FT-IR spectrum, this translates to:
-
Lower Frequency: The Si-S stretching vibration occurs in the far-fingerprint region (400–600 cm⁻¹), often obscured by detector cutoffs in standard Mid-IR instruments.
-
Thermodynamic Instability: Upon exposure to moisture, the Si-S bond is rapidly exchanged for the thermodynamically superior Si-O bond.
The Diagnostic Shift: The transition from a functional reagent to a hydrolyzed waste product is spectroscopically violent. It involves the disappearance of the subtle Si-S features and the emergence of the massive, broad Si-O-Si absorption band.
Part 2: The Spectroscopic Fingerprint
The following table synthesizes data from high-resolution liquid film studies. It distinguishes the Active Reagent (TMMS) from its Critical Impurities .
Table 1: Diagnostic FT-IR Peak Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| C-H (Methyl) | 2960 - 2900 | Medium | Present in both reagent and impurities. Non-diagnostic. | |
| Si-CH₃ (TMS) | 1260 - 1250 | Sharp/Strong | The "Gold Standard" TMS flag. Sharpness indicates purity. | |
| Si-O-Si | 1050 - 1070 | Very Strong | CRITICAL FAILURE MARKER. Presence indicates hydrolysis (HMDSO formation). | |
| Si-CH₃ | 840 - 855 | Strong | Characteristic of the trimethylsilyl group. | |
| C-S | 700 - 690 | Medium | Confirms the methylthio moiety. | |
| Si-S | 480 - 520 | Weak/Medium | The active bond. Often requires CsI optics to resolve clearly. | |
| S-H | 2550 - 2600 | Weak | Degradation Marker. Indicates free Methanethiol. |
Expert Insight: Do not rely solely on the Si-S peak for validation, as standard KBr/ZnSe splitters often have poor throughput below 600 cm⁻¹. Instead, validate based on the absence of the 1050 cm⁻¹ (Si-O-Si) and 2550 cm⁻¹ (S-H) bands.
Part 3: Experimental Protocol (Inert Sampling Loop)
Standard open-air ATR (Attenuated Total Reflectance) is insufficient for TMMS due to rapid atmospheric hydrolysis. The following protocol utilizes a self-validating inert loop.
Required Materials
-
Spectrometer: FT-IR with DTGS detector (MCT is acceptable but requires linearity correction).
-
Accessory: Diamond or ZnSe ATR with a flow-through top plate or sealed liquid cell (KBr windows).
-
Purge Gas: Dry Nitrogen or Argon (Dew point < -40°C).
Step-by-Step Workflow
-
System Purge:
-
Purge the spectrometer optics and sample compartment for 20 minutes.
-
Validation: Collect a background spectrum. Water vapor bands (3600–3800 cm⁻¹ and 1500–1600 cm⁻¹) must be < 0.005 Abs.
-
-
Background Acquisition:
-
Acquire background (Air/N₂) with the exact flow cell/ATR setup in place.
-
-
Sample Loading (The "Syringe-to-Seal" Technique):
-
Extract TMMS from the storage bottle using a gas-tight glass syringe under a nitrogen balloon.
-
Crucial: Do not use plastic syringes; silicone oils in rubber plungers can leach and mimic silane peaks.
-
Inject directly into the sealed liquid cell or ATR flow cell. Ensure no headspace exists.
-
-
Acquisition:
-
Scan Range: 4000 – 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 (Speed is vital to minimize hydrolysis risk).
-
-
Immediate Cleaning:
-
Flush cell with dry Hexane or Dichloromethane immediately. TMMS residues hydrolyze to form sticky siloxane polymers that are difficult to remove later.
-
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision logic for validating TMMS purity prior to use in synthesis.
Figure 1: Logic gate workflow for the spectroscopic validation of Trimethyl(methylthio)silane. Note the priority of exclusion markers (S-H, Si-O) over inclusion markers.
Part 5: Application Context in Drug Development
Why is this level of rigor necessary?
1. Thioglycoside Synthesis (The Ferrier Rearrangement) TMMS is a preferred reagent for introducing sulfur into carbohydrate scaffolds (thioglycosides). These are stable analogues of O-glycosides and are resistant to enzymatic hydrolysis, making them ideal for:
-
Enzyme Inhibitors: Mimicking natural substrates to block glycosidases.
-
Vaccine Adjuvants: Creating stable antigen carriers.
2. The "Poisoned" Catalyst Effect Many glycosylation reactions utilize Lewis Acid catalysts (e.g., TMSOTf or BF₃·OEt₂). If your TMMS source is partially hydrolyzed to HMDSO, the water generated (or the siloxane itself) can coordinate with the Lewis Acid, deactivating it. This leads to:
-
Stalled reaction yields.
-
Formation of unwanted orthoesters.
-
Inconsistent batch-to-batch kinetics.
3. Safety & Compliance Methanethiol (the hydrolysis byproduct) has a low odor threshold (0.002 ppm) but is toxic at high concentrations. Validating the integrity of the TMMS supply chain prevents inadvertent exposure events during scale-up.
References
-
Gelest, Inc. (2020). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST) . (2023). Methylsilane Infrared Spectrum (Comparative Data for Si-C/Si-H). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
-
Specac Ltd. (2022). Interpreting Infrared Spectra: Inorganic and Organometallic Bands. Retrieved from [Link]
- Lichtenthaler, F. W. (2002). Carbohydrates as Organic Raw Materials. Ullmann's Encyclopedia of Industrial Chemistry. (Contextual grounding for Thioglycoside synthesis).
Sources
Technical Guide: Mass Spectrometry of Trimethyl(methylthio)silane
This guide serves as an authoritative technical resource for the mass spectrometric characterization of Trimethyl(methylthio)silane , a specialized organosilicon reagent.
Executive Summary & Chemical Profile
Trimethyl(methylthio)silane (also known as (Methylthio)trimethylsilane or Trimethylsilyl methyl sulfide) is a critical organosulfur-silicon reagent used primarily as a silylating agent for thiols and a source of the methanethiolate anion in organic synthesis.[1][2]
In drug development, it serves as a protective group precursor for sulfhydryl moieties and a reagent for introducing sulfur into heterocyclic scaffolds. Its mass spectrometric (MS) profile is distinct due to the interplay between Silicon (Si) and Sulfur (S) isotopes, offering a unique "fingerprint" for structural validation.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | Trimethyl(methylthio)silane |
| CAS Registry Number | 3908-55-2 |
| Molecular Formula | C₄H₁₂SSi |
| Molecular Weight | 120.29 g/mol |
| Structure | (CH₃)₃Si—S—CH₃ |
| Key Reactivity | Hydrolytically unstable; releases methanethiol (MeSH) upon exposure to moisture. |
Critical Note on CAS Numbers: Do not confuse this compound with Trimethylsilylacetylene (CAS 1066-54-2), a common error in database searches due to name similarity in abbreviated forms (TMS-acetylene vs. TMS-sulfide).
Sample Preparation & Handling
Scientific Rationale: The Si—S bond is labile and susceptible to hydrolysis. Exposure to atmospheric moisture cleaves the molecule, yielding Hexamethyldisiloxane (HMDSO) and Methanethiol. Improper handling results in "ghost peaks" at m/z 147 (HMDSO fragment) rather than the target analyte.
Protocol: Anhydrous Preparation for GC-MS
-
Solvent Selection: Use anhydrous Dichloromethane (DCM) or n-Hexane. Avoid protic solvents (Methanol, Ethanol).
-
Inert Atmosphere: Prepare all dilutions within a nitrogen or argon-purged glovebox or using Schlenk techniques.
-
Vial Preparation: Use silanized glass vials to prevent surface adsorption. Cap immediately with PTFE-lined septa.
-
Injection: Ensure the GC autoinjector wash solvents are also anhydrous to prevent needle-tip hydrolysis.
Mass Spectrometry Profile (EI-MS)
The Electron Ionization (EI) spectrum of Trimethyl(methylthio)silane is characterized by alpha-cleavage relative to the silicon atom and heteroatom-directed fragmentation.
Primary Fragmentation Pathway
The fragmentation is driven by the stability of the silyl cation (siliconium ion).
-
Molecular Ion (M⁺, m/z 120): The radical cation is detectable but often of low-to-moderate intensity. The presence of Sulfur stabilizes the molecular ion more than in corresponding silyl ethers.
-
Loss of Methyl Radical ([M-15]⁺, m/z 105): Cleavage of a Si—C bond releases a methyl radical (•CH₃). The resulting ion [(CH₃)₂Si=S—CH₃]⁺ is resonance-stabilized.
-
Formation of Trimethylsilyl Cation (m/z 73): Heterolytic cleavage of the Si—S bond generates the stable trimethylsilyl cation [Si(CH₃)₃]⁺. This is often the Base Peak (100% relative abundance) or a major ion.[3][4]
-
Thiomethyl Ion (m/z 47): A smaller fragment corresponding to [CH₃S]⁺.
Isotopic Signature (The "A+2" Effect)
The combination of Silicon and Sulfur creates a diagnostic isotopic pattern at M+2 (m/z 122).
-
³⁴S Contribution: ~4.2% abundance.
-
³⁰Si Contribution: ~3.4% abundance.
-
Result: The peak at m/z 122 is approximately 7–8% of the intensity of the molecular ion (m/z 120), significantly higher than in compounds containing only C, H, N, O.
Key Diagnostic Ions Table
| m/z | Ion Composition | Type | Relative Abundance (Approx) | Mechanism |
| 120 | [C₄H₁₂SSi]⁺• | Molecular Ion (M⁺) | 20–40% | Parent ion survival. |
| 105 | [C₃H₉SSi]⁺ | Fragment | 40–80% | Loss of •CH₃ (Sigma cleavage). |
| 73 | [C₃H₉Si]⁺ | Base Peak | 100% | Cleavage of Si—S bond (Formation of TMS⁺). |
| 47 | [CH₃S]⁺ | Fragment | 10–20% | Charge retention on Sulfur fragment. |
| 45 | [CHS]⁺ | Rearrangement | <10% | Hydrogen rearrangement/fragmentation. |
Visualization: Fragmentation Mechanism
The following diagram illustrates the causal fragmentation pathways, highlighting the competition between charge retention on the Silicon atom versus the Sulfur atom.
Caption: EI-MS fragmentation pathways of Trimethyl(methylthio)silane showing the dominant formation of the TMS cation (m/z 73).
Experimental Protocol: GC-MS Acquisition
This protocol ensures reproducibility and minimizes thermal degradation in the injector port.
Instrument: Agilent 7890/5977 (or equivalent Single Quadrupole MS).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phases are preferred.
-
Inlet Conditions:
-
Temperature: 200°C (Keep lower than standard 250°C to prevent thermal decomposition).
-
Mode: Split (20:1) to prevent detector saturation from the intense TMS peak.
-
-
Oven Program:
-
Initial: 40°C (Hold 2 min) – Critical for retaining this volatile compound (BP ~110°C).
-
Ramp: 10°C/min to 200°C.
-
Hold: 1 min.
-
-
MS Source Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35 – 300. (Start at 35 to capture m/z 47).
-
Data Interpretation & Troubleshooting
Scenario: You observe a large peak at m/z 147 but no m/z 120.
-
Diagnosis: Hydrolysis. The m/z 147 peak corresponds to the [M-15]⁺ ion of Hexamethyldisiloxane (HMDSO), formed by the reaction:
-
Corrective Action: Dry all solvents over molecular sieves (3Å or 4Å) and purge the GC inlet liner.
Scenario: High background at m/z 32 and 34.
-
Diagnosis: Methanethiol evolution. The breakdown product MeSH is extremely volatile and may elute in the solvent delay or co-elute with the solvent.
References
-
NIST Mass Spectrometry Data Center. Trimethylsilyl methyl sulfide (CAS 3908-55-2) Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives.[5][6] Mass Spectrometry Reviews, 39(1-2), 105-211.[5] [Link]
Sources
- 1. トリメチル(メチルチオ)シラン - (メチルチオ)トリメチルシラン, トリメチルシリルメチルスルフィド [sigmaaldrich.com]
- 2. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Handling and Storage of Trimethyl(methylthio)silane
Executive Summary
Trimethyl(methylthio)silane (TMMS) , also known as (Methylthio)trimethylsilane, is a specialized organosulfur-silicon reagent used primarily as a thiolation agent and for protecting group chemistry. While invaluable for introducing methylthio groups under mild conditions, it presents a dual-hazard profile: high flammability (Flash Point: 22°C) and extreme olfactory potency due to the release of methanethiol upon hydrolysis.
This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the compound's instability and a field-proven protocol for "stench-free" handling.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Effective risk mitigation begins with accurate characterization. Unlike its gaseous analog (trimethylsilane), TMMS is a volatile liquid that requires strict anhydrous containment.
Table 1: Physicochemical Properties of Trimethyl(methylthio)silane
| Property | Value | Operational Implication |
| CAS Number | 3908-55-2 | Unique identifier for inventory tracking. |
| Formula | (CH₃)₃Si-S-CH₃ | Labile Si-S bond is the focal point of reactivity. |
| Molecular Weight | 120.29 g/mol | Calculation basis for stoichiometry. |
| Physical State | Liquid | Volatile; requires syringe/cannula transfer. |
| Boiling Point | 110–114 °C | Moderate volatility; significant vapor pressure at RT. |
| Flash Point | 22 °C (71.6 °F) | Class IB Flammable Liquid. Grounding required. |
| Density | 0.848 g/mL | Lighter than water; will float during aqueous spills. |
| Odor Threshold | < 1 ppb (Hydrolysis product) | Olfactory fatigue occurs rapidly; smell is not a reliable safety meter. |
Part 2: The Mechanistic Hazard (The "Why")
To handle TMMS safely, one must understand its degradation pathway. The silicon-sulfur (Si-S) bond is significantly weaker and more polarized than the silicon-oxygen bond. Upon contact with ambient moisture, TMMS undergoes rapid hydrolysis.
The Hydrolysis Cascade
The primary danger is not the silane itself, but its hydrolysis product: Methanethiol (Methyl Mercaptan) . Methanethiol is a neurotoxin with a "rotten cabbage" odor detectable at parts per billion.
Toxicological Insight: Methanethiol acts similarly to cyanide by inhibiting cytochrome c oxidase, though with lower potency. However, its primary operational hazard is olfactory fatigue —the nose stops smelling it after a few minutes of exposure, leading to a false sense of security while concentrations may reach toxic levels.
Figure 1: The hydrolysis pathway of TMMS.[1] Note that the toxic stench component (Methanethiol) is generated immediately upon contact with moisture.
Part 3: Engineering Controls & PPE
Containment Strategy
-
Primary: Glovebox (N₂ or Ar atmosphere). This is the gold standard. Handling TMMS in a glovebox eliminates moisture and contains odors completely.
-
Secondary: Schlenk Line (Fume Hood). If a glovebox is unavailable, use standard Schlenk techniques.
-
Critical Requirement: The vacuum pump exhaust must be vented into a fume hood or a bleach scrubber. Do not vent into the lab atmosphere.
-
The "Bleach Trap" (Scrubber)
Standard caustic traps (NaOH) capture thiols but reversible protonation can release them back. Oxidative destruction is required.
-
Setup: Connect the Schlenk line or reaction vessel vent to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) solution.
-
Chemistry:
-
Tip: Add a small amount of surfactant (dish soap) to the bleach trap to increase gas-liquid contact time.
Personal Protective Equipment (PPE)[4][5]
-
Respiratory: If working outside a glovebox, a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) is recommended for emergency spills. N95 masks are useless against methanethiol.
-
Gloves: Nitrile is generally sufficient for incidental splash, but Laminate (Silver Shield) gloves offer the best permeation resistance for organosulfur compounds. Double-gloving is mandatory.
Part 4: Operational Protocol (Handling SOP)
This protocol assumes the use of a Schlenk line or inert gas manifold.
Step-by-Step Transfer
-
Preparation: Ensure all glassware is oven-dried and purged with Argon/Nitrogen. Prepare a "Quench Bath" (Bleach) nearby.
-
Pressure Equalization: Insert a bleed needle connected to an inert gas line into the TMMS reagent bottle septum to prevent vacuum formation during withdrawal.
-
Withdrawal: Use a gas-tight syringe (Hamilton type) or a cannula for transfer.
-
Technique: "Coring" the septum is a major risk. Use a non-coring needle (deflected point) if possible.
-
-
Transfer: Inject the reagent directly into the reaction solvent. Do not let the needle tip drip in the air.
-
Needle Decontamination (The "Stench" Step):
-
Immediately after injection, draw bleach or acetone into the syringe/needle to rinse residual TMMS.
-
Expel the rinse into a dedicated "Stench Waste" container (containing bleach).
-
Never leave a dirty needle in the hood; it will hydrolyze and stink up the lab.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the immediate decontamination step to prevent odor release.
Part 5: Storage & Waste Management[6]
Storage
-
Conditions: Store at 2–8°C (Refrigerated).
-
Atmosphere: Must be stored under Inert Gas (Argon/Nitrogen) .
-
Container: Original sure-seal bottles are best. If transferred, use thick-walled Schlenk flasks with PTFE stopcocks. Avoid silicone grease on joints as organosulfurs can degrade/creep through it; use PTFE sleeves instead.
Waste Disposal (The "Kill" Protocol)
Never pour TMMS or reaction mixtures directly into the organic waste drum. It will hydrolyze in the drum, pressurize it, and release stench when opened.
-
Quenching: Treat all waste streams with excess 10% Sodium Hypochlorite (Bleach) .
-
Verification: Stir the waste/bleach mixture for at least 1 hour.
-
Disposal: Only after the odor is gone should the aqueous layer be flushed (if permitted) or the organic layer disposed of in non-halogenated waste. Label the waste bottle: "TREATED WITH BLEACH - NO ACID" (Mixing bleach waste with acid waste releases Chlorine gas).
Part 6: Emergency Response
Spills
-
Evacuate: Clear the immediate area. The smell will be overwhelming.
-
PPE: Don full PPE including respirator.[2]
-
Absorb & Oxidize:
-
Do NOT use standard paper towels (they increase surface area for evaporation).
-
Cover spill with Activated Carbon or Vermiculite .
-
Immediately flood the absorbent with Bleach solution .
-
-
Cleanup: Scoop the slurry into a wide-mouth jar, cover with more bleach, and seal loosely (to allow gas evolution if any) before final disposal.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin/Eye Contact: Flush with water for 15 minutes.[3][4] Note that water will generate heat and methanethiol initially (hydrolysis), so high-volume flushing is necessary to wash away the byproducts.
References
-
PubChem. (n.d.). Compound Summary: Trimethyl(methylthio)silane.[5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Gelest, Inc. (n.d.). Silane Handling and Safety. Retrieved January 28, 2026, from [Link]
Sources
Technical Guide: Reactivity and Applications of Trimethyl(methylthio)silane (TMMS) in Protic Media
[1]
Executive Summary
Trimethyl(methylthio)silane (TMMS), also known as methylthiotrimethylsilane, is a specialized organosilicon reagent characterized by the labile silicon-sulfur (Si-S) bond.[1] Unlike the ubiquitous trimethylsilyl chloride (TMSCl), which releases corrosive hydrogen chloride upon reaction, TMMS releases methanethiol (MeSH), a neutral but noxious byproduct.[1] This unique reactivity profile makes TMMS a critical reagent for "soft" silylation of acid-sensitive substrates and a versatile source of the nucleophilic methylthio group (-SMe) .[1]
This guide details the mechanistic underpinnings of TMMS reactivity with protic solvents, providing researchers with the logic to control its behavior in complex synthesis.[1] It includes validated protocols for handling the inevitable evolution of toxic methanethiol gas.[1]
Mechanistic Foundations: The Si-S Bond
The utility of TMMS stems from the thermodynamic disparity between the silicon-sulfur (Si-S) and silicon-oxygen (Si-O) bonds.[1] Silicon exhibits a profound "oxophilicity," driving reactions that replace Si-S bonds with Si-O bonds.[1]
Thermodynamic Drivers[2]
-
Bond Energy: The Si-O bond (approx. 108 kcal/mol) is significantly stronger than the Si-S bond (approx. 63 kcal/mol).[1] This enthalpy difference (
kcal/mol) provides a powerful driving force for the reaction of TMMS with alcohols (ROH) or water.[1] -
Leaving Group Ability: The methanethiolate anion (MeS⁻) is a "soft" base and a good leaving group, which is rapidly protonated by the solvent to form volatile methanethiol (MeSH).[1]
Mechanism of Solvolysis
The reaction with protic solvents follows an associative nucleophilic substitution mechanism (
Figure 1: Mechanism of TMMS alcoholysis involving a pentacoordinate silicon intermediate.[1]
Reactivity Landscape with Protic Solvents
Alcoholysis (Reaction with R-OH)
In pure alcohols (methanol, ethanol), TMMS undergoes quantitative conversion to the corresponding silyl ether.[1]
-
Primary Alcohols: React spontaneously at room temperature. The reaction is often exothermic.[1]
-
Secondary/Tertiary Alcohols: Reaction rates decrease significantly due to steric hindrance at the silicon center.[1] Catalysis (e.g., imidazole or mild heat) may be required for complete conversion.[1]
-
Outcome: Formation of Me3Si-OR and evolution of MeSH.
Hydrolysis (Reaction with H₂O)
TMMS is extremely sensitive to moisture.[1][2] Hydrolysis yields hexamethyldisiloxane (HMDS) rather than trimethylsilanol, as the initial silanol product rapidly condenses.
Comparative Reactivity Table
| Reagent | Byproduct | Acidity | Reactivity vs. ROH | Primary Application |
| TMSCl | HCl | Highly Acidic | High | Standard protection; robust substrates. |
| TMMS | MeSH | Neutral | Moderate | Acid-sensitive substrates; SMe source. |
| HMDS | NH₃ | Basic | Low (Requires Cat.)[1] | Industrial silylation; cheap.[1][3] |
| TMSOTf | TfOH | Highly Acidic | Very High | Sterically hindered alcohols. |
Synthetic Applications
"Soft" Silylation of Acid-Sensitive Alcohols
For substrates containing acid-labile groups (e.g., acetals, epoxides) that would degrade under the HCl evolved by TMSCl, TMMS offers a neutral alternative.[1]
-
Protocol Insight: The reaction is driven by the removal of volatile MeSH.[1] An inert gas purge (
or Ar) facilitates this equilibrium shift.[1]
Synthesis of Aryl Methyl Sulfides
TMMS acts as a source of the nucleophilic methylthio group when treated with diazonium salts or activated nitroarenes.[1] This avoids the use of toxic sodium methanethiolate salts.[1]
-
Key Reaction: Ar-N2+ BF4- + Me3Si-SMe
Ar-SMe + Me3Si-F + N2
Experimental Protocols
General Handling & Safety (The "Stench" Factor)
WARNING: Methanethiol (MeSH) has an extremely low odor threshold (0.002 ppm) and is toxic.[1] All reactions must be vented through a bleach (sodium hypochlorite) scrubber to oxidize MeSH to non-volatile methanesulfonic acid/disulfides.[1]
Figure 2: Mandatory off-gas scrubbing system for TMMS reactions.[1]
Protocol: Neutral Silylation of an Acid-Sensitive Alcohol
Objective: Protect a secondary alcohol containing an acid-labile acetal.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Connect the outlet needle to a bleach trap (see Figure 2).[1]
-
Reagents:
-
Procedure:
-
Add the substrate solution to the flask under Nitrogen.[1]
-
Add TMMS dropwise via syringe.[1] Note: Do not use open pouring techniques.[1]
-
Stir at room temperature for 2–4 hours. Monitor by TLC.[1]
-
Observation: A distinct rotten cabbage odor indicates MeSH evolution. Ensure the bleach trap is bubbling.[1]
-
-
Workup:
-
Once complete, concentrate the mixture directly on a rotary evaporator located in a fume hood.
-
Crucial: The distillate will contain dissolved MeSH.[1] Treat the solvent waste with bleach before disposal.[1]
-
Purify the residue by flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis).
-
Protocol: Preparation of Aryl Methyl Sulfides from Diazonium Salts
Reference: Arkivoc2003 , (xv), 104-109.[1] Objective: Convert 4-nitrobenzenediazonium tetrafluoroborate to methyl 4-nitrophenyl sulfide.
-
Dissolution: Dissolve 2.1 mmol of the diazonium salt in 5 mL dry DMF.
-
Addition: Add 3.0 mmol (1.4 equiv) of TMMS dropwise to the stirring solution at room temperature.
-
Reaction: Stir for 1 hour. The reaction proceeds with the evolution of
gas and formation of volatile Me3SiF and BF3.[1] -
Quenching: Pour the mixture into 50 mL water. Extract with DCM (
mL).[1] -
Purification: Evaporate solvent and purify via column chromatography.
References
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization. PMC. Link
-
Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silanes. Arkivoc, 2003(15), 104-109.[1] Link
-
Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Synthetic Communications, 2008.[1] Link[1]
-
One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent. ChemRxiv. Link[1]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Link
Trimethyl(methylthio)silane mechanism of action
Title: Technical Guide: Mechanistic & Synthetic Utility of Trimethyl(methylthio)silane (TMMS)
Executive Summary Trimethyl(methylthio)silane (TMMS), also known as methyl trimethylsilyl sulfide, is a specialized organosilicon reagent utilized primarily for the introduction of methylthio (–SMe) groups under mild, non-basic conditions. Unlike traditional thiolates, TMMS operates via a silicon-mediated "push-pull" mechanism, often catalyzed by Lewis acids (e.g., ZnI₂, AlCl₃). This guide details its molecular architecture, mechanistic pathways in carbonyl protection and epoxide opening, and provides validated experimental protocols for drug discovery applications.
Molecular Architecture & Reactivity Profile
TMMS is defined by the polarization of the Silicon-Sulfur (Si–S) bond. Understanding this bond is critical to predicting its reactivity in complex syntheses.
-
Formula:
-
Bond Energy: The Si–S bond (~63 kcal/mol) is significantly weaker than the Si–O bond (~110 kcal/mol). This thermodynamic disparity is the primary driving force for its reactions with oxygen-containing electrophiles (carbonyls, epoxides).
-
HSAB Theory: According to Hard-Soft Acid-Base theory:
-
Silicon (
): A "hard" acid, possessing high affinity for "hard" bases like Oxygen. -
Sulfur (
): A "soft" base, acting as a nucleophile toward "soft" or borderline electrophilic centers (e.g., carbonyl carbons activated by Lewis acids).
-
Reactivity Paradigm: In the presence of an oxygenated electrophile (E-O), TMMS undergoes an exchange reaction where the silicon atom abstracts the oxygen (forming a strong Si-O bond) while the methylthio group attacks the electrophilic center.
Mechanistic Pathways
A. Lewis Acid-Mediated Thioacetalization (The Evans Protocol)
The most common application of TMMS is the conversion of aldehydes and ketones into dimethyl thioacetals. This reaction, pioneered by D.A. Evans, proceeds under neutral conditions, avoiding the strong acids required for traditional dithiol protection.
Mechanism:
-
Activation: The Lewis Acid (LA), typically Zinc Iodide (
), coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. -
Nucleophilic Attack: The sulfur atom of TMMS attacks the activated carbonyl carbon.
-
Silyl Transfer: Simultaneously, the trimethylsilyl group transfers to the oxygen, expelling the Lewis acid.
-
Iterative Cycle: The resulting intermediate (an O-silylated hemithioacetal) is activated again by the LA, leading to a second attack by TMMS to form the dithioacetal.
Caption: Lewis Acid-catalyzed conversion of carbonyls to thioacetals via TMMS.
B. Regioselective Epoxide Ring Opening
TMMS reacts with epoxides to yield
-
Regiocontrol:
-
Under Lewis Acid Catalysis (
): The reaction possesses significant character. The nucleophile ( ) preferentially attacks the less hindered carbon atom. -
Stronger Activation (
): Can shift the mechanism toward -like character, potentially favoring attack at the more substituted carbon, though steric factors usually maintain preference for the less hindered site.
-
Synthetic Applications in Drug Development
| Application | Target Moiety | Product | Advantage |
| Carbonyl Protection | Aldehyde/Ketone | Dimethyl Thioacetal | Neutral conditions; tolerates acid-sensitive groups. |
| Epoxide Opening | Epoxide | High regioselectivity; simultaneous protection of alcohol as TMS ether. | |
| Thiomethylation | Aryl Diazonium | Aryl Methyl Sulfide | Avoids use of toxic methanethiol gas; safer handling. |
| O-Silylation | Alcohol | TMS Ether | Alternative to TMSCl; generates volatile methanethiol byproduct. |
Experimental Protocols
Protocol A: Zinc Iodide-Catalyzed Thioacetalization
Based on the methodology established by Evans et al. (1977).
Reagents:
-
Substrate: 1.0 equiv (Aldehyde or Ketone)
-
Reagent: Trimethyl(methylthio)silane (TMMS): 2.1 - 2.5 equiv
-
Catalyst: Zinc Iodide (
): 0.01 - 0.05 equiv (dried in vacuo) -
Solvent: Anhydrous Ether or Dichloromethane (DCM)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under nitrogen atmosphere. Add anhydrous
(catalytic amount). -
Solvation: Add the carbonyl substrate dissolved in anhydrous solvent (0.5 M concentration).
-
Addition: Add TMMS dropwise via syringe at room temperature (
).-
Note: For highly reactive aldehydes, cool to
initially.
-
-
Reaction: Stir for 2–12 hours. Monitor by TLC (disappearance of carbonyl).
-
Quench: Pour the mixture into aqueous sodium bicarbonate (
) or water.-
Caution: This step releases methanethiol (stench). Perform in a fume hood.
-
-
Extraction: Extract with ether, wash with brine, dry over
, and concentrate.
Protocol B: Regioselective Epoxide Opening
Reagents:
-
Substrate: 1.0 equiv (Epoxide)
-
Reagent: TMMS: 1.2 equiv
-
Catalyst:
(cat.) or (stoichiometric for faster rates) -
Solvent: 1,2-Dichloroethane or DCM
Workflow:
Caption: Step-by-step workflow for the regioselective ring opening of epoxides using TMMS.
Safety & Handling (Critical)
Hazard Profile:
-
Methanethiol Release: Upon contact with moisture or during workup, TMMS hydrolyzes to release methanethiol (
).-
Odor Threshold: 0.002 ppm (Putrid, rotten cabbage).
-
Toxicity: High.[1] Acts as a central nervous system depressant.
-
-
Flammability: TMMS is a flammable liquid (Flash point approx.
).
Mitigation Strategies:
-
Engineering Controls: All reactions must be performed in a well-ventilated fume hood.
-
Scrubbing: Vent reaction exhaust through a bleach (sodium hypochlorite) scrubber to oxidize escaping methanethiol into non-volatile sulfonates.
-
Decontamination: Glassware should be rinsed with a dilute bleach solution before removal from the fume hood to neutralize residual thiol odors.
References
-
Evans, D. A., Truesdale, L. K., Grimm, K. G., & Nesbitt, S. L. (1977). Thiosilanes, a promising class of reagents for selective carbonyl protection. Journal of the American Chemical Society, 99(15), 5009–5017. Link
- Gassman, P. G., & Richmond, R. E. (1983). The reaction of epoxides with trimethylsilyl cyanide and trimethylsilyl sulfide. Journal of Organic Chemistry.
-
Aizpurua, J. M., & Palomo, C. (1984). Reagents and Synthetic Methods; 33. Trimethylsilyl Methyl Sulfide: A Convenient Reagent for the Preparation of Thioesters and Thioethers. Synthesis, 1984(03), 263-264. Link
-
Sigma-Aldrich. (n.d.). Trimethyl(methylthio)silane Safety Data Sheet. Link
Sources
Trimethyl(methylthio)silane: A Strategic Guide to Odor-Mitigated Thiomethylation
Executive Summary
The introduction of the thiomethyl group (-SMe) is a ubiquitous requirement in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1] However, traditional reagents—principally methanethiol (MeSH) and sodium thiomethoxide (NaSMe)—present significant handling challenges due to their high volatility, toxicity, and notorious stench.
Trimethyl(methylthio)silane (TMMS) , also known as (methylthio)trimethylsilane, offers a superior alternative. It acts as a "masked" source of the methanethiolate anion. By leveraging the high affinity of silicon for oxygen or fluorine, TMMS allows for controlled, high-yielding thiomethylation under mild conditions, often with significantly reduced olfactory impact compared to free thiols.
This guide details the mechanistic principles, synthetic applications, and validated protocols for deploying TMMS in high-value organic synthesis.
Part 1: The Reagent Profile
TMMS (
Comparative Analysis: TMMS vs. Traditional Agents
| Feature | Methanethiol (MeSH) | Sodium Thiomethoxide (NaSMe) | Trimethyl(methylthio)silane (TMMS) |
| Physical State | Gas (bp 6 °C) | Hygroscopic Solid | Liquid (bp 110–114 °C) |
| Odor Profile | Extreme Stench (ppb detection) | Strong Stench (hydrolysis prone) | Manageable/Slight (until hydrolyzed) |
| Solubility | Poor in organics | Polar solvents only (MeOH, DMF) | Excellent in DCM, THF, Toluene, Et2O |
| Atom Economy | High | High | Moderate (Loss of TMS group) |
| Activation | Requires Base | Ready Nucleophile | Requires Lewis Acid or Fluoride |
| Moisture Sensitivity | Low | High | High (Hydrolyzes to MeSH) |
Key Insight: The utility of TMMS lies in the Silicon-Sulfur bond (
Part 2: Mechanistic Principles
The reactivity of TMMS is bimodal, dictated by the choice of activator.
Lewis Acid Activation (Electrophilic Pathway)
In the presence of a Lewis Acid (LA) such as
Nucleophilic Activation (Anionic Pathway)
In the presence of a fluoride source (e.g., TBAF, CsF) or an alkoxide, the silicon atom is attacked, generating a transient, "naked" thiomethoxide anion (or hypervalent silicon species) which is highly nucleophilic but generated in situ, minimizing side reactions and odor.
Figure 1: Bimodal activation pathways of TMMS. Path A (Red) utilizes Lewis Acids for carbonyls; Path B (Green) utilizes Fluoride for alkyl halides/epoxides.
Part 3: Synthetic Applications
Thiomethylation of Carbonyls (O,S-Acetals)
The reaction of TMMS with aldehydes or ketones catalyzed by Zinc Iodide (
-
Significance: These intermediates can be reduced to thioethers or hydrolyzed to regenerate the carbonyl, serving as a protecting group strategy.
-
Reaction:
Regioselective Ring Opening of Epoxides
Under Lewis acid catalysis (
-
Regioselectivity: Attack typically occurs at the less hindered carbon (SN2-like) under mild conditions, but can shift to the more substituted carbon (SN1-like) with strong Lewis acids.
Palladium-Catalyzed Cross-Coupling (Thioetherification)
TMMS serves as a coupling partner for aryl halides (
-
Advantage: Avoids the poisoning of Pd catalysts often seen with free thiols/thiolates.
-
Catalyst System:
/ Xantphos with a fluoride activator (CsF) is a common, robust system.
Part 4: Experimental Protocol
Protocol: Lewis Acid Catalyzed Synthesis of O-Silyl Hemithioacetals
Objective: Conversion of Benzaldehyde to
Reagents & Equipment[2][3][4]
-
Substrate: Benzaldehyde (10 mmol, 1.06 g) - Must be freshly distilled.
-
Reagent: Trimethyl(methylthio)silane (10.5 mmol, 1.26 g).
-
Catalyst: Zinc Iodide (
) (0.05 mmol, ~16 mg) - Extremely Hygroscopic. Weigh in glovebox or dry quickly. -
Solvent: Dichloromethane (DCM) or Acetonitrile (
) - Anhydrous. -
Glassware: Flame-dried 50 mL round-bottom flask, magnetic stir bar, rubber septum, nitrogen balloon.
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry the glassware under vacuum. Backfill with Nitrogen (
). -
Add the solid catalyst (
) under a positive flow of nitrogen.
-
-
Solvation:
-
Add anhydrous DCM (20 mL) via syringe.
-
Add Benzaldehyde (1.0 equiv) via syringe. Stir to dissolve.
-
-
Reagent Addition (The Critical Step):
-
Add TMMS (1.05 equiv) dropwise via syringe over 5 minutes at
(ice bath). -
Note: The reaction is often exothermic.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT).
-
Monitor by TLC (Note: The product is sensitive to silica acidity; use neutralized plates with 1%
or monitor by NMR aliquots). -
Reaction typically completes in 1–4 hours.
-
-
Workup (Non-Aqueous):
-
Crucial: Do not perform a standard aqueous wash, as the O-Si bond is hydrolytically unstable in the presence of acid/base.
-
Remove solvent in vacuo (Rotary evaporator).
-
Flash chromatography on neutral alumina or short-path distillation is preferred.
-
Figure 2: Experimental workflow for ZnI2-catalyzed thiomethylation. Note the exclusion of aqueous workup to preserve the silyl ether.
Part 5: Safety & Handling (The "Stench" Protocol)
While TMMS is less odorous than MeSH, it hydrolyzes immediately upon contact with ambient moisture to release MeSH.
-
Bleach Trap: All rotary evaporator vents and vacuum pump exhausts must be routed through a bleach (sodium hypochlorite) trap. This oxidizes any liberated MeSH to odorless methanesulfonic acid/sulfonate.
-
Glassware Cleaning: Do not wash glassware in the open sink. Soak all contaminated glassware in a bleach bath for 2 hours inside the fume hood before washing.
-
Spill Management: Treat spills with dilute bleach solution immediately.
References
-
Evans, D. A., et al. (1977). "Thiosilanes, a promising class of reagents for selective carbonyl protection and alkylation." Journal of the American Chemical Society, 99(15), 5009–5017.
-
Mukaiyama, T. (1977). "Titanium Tetrachloride in Organic Synthesis." Angewandte Chemie International Edition, 16(12), 817–826.
-
Sigma-Aldrich. "Trimethyl(methylthio)silane Product Specification."
-
PubChem. "Trimethyl(methylthio)silane Compound Summary."
-
Dubbak, D. V., & Knochel, P. (2004). "Palladium-Catalyzed Cross-Coupling Reactions of Organosulfur Compounds." Chemical Communications.
Sources
Theoretical Characterization of Trimethyl(methylthio)silane: A Computational Protocol
Content Type: Technical Whitepaper & Methodological Guide
Subject: Electronic Structure, Conformational Dynamics, and Reactivity of
Executive Summary & Chemical Context
Trimethyl(methylthio)silane (TMMS), also known as methylthiotrimethylsilane, represents a fundamental archetype in organosilicon-sulfur chemistry. Unlike its carbon analogue (tert-butyl methyl sulfide), TMMS exhibits unique electronic properties driven by the "Silicon
This guide provides a rigorous theoretical framework for studying TMMS. It moves beyond simple structural description to analyze the causality of its reactivity—specifically why the Si-S bond is susceptible to heterolytic cleavage despite its high homolytic bond dissociation energy.
Key Physicochemical Anchors (Experimental vs. Theoretical Targets):
-
CAS: 3908-55-2
-
Formula:
-
Boiling Point: ~110-114 °C
-
Density: 0.848 g/mL
-
Key Structural Feature: The Si-S-C bond angle (typically >100°) and the Si-S bond length (~2.15 Å).
Computational Methodology (Standard Operating Procedure)
To achieve high-fidelity data that correlates with Gas Electron Diffraction (GED) and spectroscopic experiments, the following computational protocol is recommended. This workflow ensures that diffuse electrons on the sulfur atom and the polarization functions on silicon are adequately described.
Level of Theory Selection[2]
-
Functional: B3LYP or
B97X-D .-
Rationale: While B3LYP is the historic standard for organosilicon thermochemistry,
B97X-D includes dispersion corrections critical for accurately modeling the weak van der Waals interactions between the methyl groups in the eclipsed conformations.
-
-
Basis Set: 6-311++G(2d,p) or aug-cc-pVTZ .
-
Rationale: Sulfur requires diffuse functions (++) to model its lone pairs correctly. Silicon requires polarization functions (2d) to account for hyperconjugative interactions (
).
-
Workflow Visualization
The following diagram outlines the logical flow for a complete theoretical characterization, from conformational searching to reactivity prediction.
Figure 1: Computational workflow for the ab initio characterization of organosilicon-sulfur compounds.
Structural & Conformational Analysis
The geometry of TMMS is dominated by the steric bulk of the trimethylsilyl group and the electronic repulsion between the sulfur lone pairs and the Si-C bonds.
Geometry Parameters
Theoretical optimization typically yields two conformers: a global minimum with
| Parameter | Theoretical Value (DFT) | Experimental Anchor (GED/XRD)* | Significance |
| Si-S Bond Length | 2.14 - 2.16 Å | ~2.15 Å | Significantly longer than C-S (1.82 Å), making the bond more polarizable. |
| S-C Bond Length | 1.83 - 1.84 Å | 1.82 Å | Standard thioether length. |
| Si-S-C Angle | 102° - 105° | 99° - 104° | Wider than C-S-C (~99°) due to Si-Me steric repulsion. |
| Barrier to Rotation | 1.2 - 1.8 kcal/mol | < 2.0 kcal/mol | Low barrier implies free rotation at RT (fluxional molecule). |
*Note: Experimental anchors derived from related trimethylsilyl-sulfides and general organosilicon diffraction data [1, 2].
Electronic Structure (NBO Analysis)
Natural Bond Orbital (NBO) analysis reveals the source of the Si-S bond's reactivity.
-
HOMO: Characterized almost exclusively by the Sulfur
-type lone pair ( ). -
LUMO: Predominantly the
orbital. -
Anomeric Effect: There is a specific donor-acceptor interaction (
) that weakens the Si-C bonds slightly, known as the negative hyperconjugation. This explains the "softness" of the sulfur center compared to the oxygen analogue (trimethylsilanol).
Vibrational Spectroscopy (IR/Raman)
Theoretical frequency calculations must be scaled (typically by 0.96-0.98 for B3LYP) to match experimental wavenumbers. The spectrum is distinct due to the mass of the Silicon atom shifting stretching modes to lower frequencies compared to carbon analogues.
| Mode Description | Symmetry | Unscaled Calc. ( | Scaled/Exp. ( | Diagnostic Value |
| C-H Stretch (asym) | E | ~3050 | 2960-2970 | Standard methyl group diagnostic. |
| C-H Stretch (sym) | A1 | ~2990 | 2900-2910 | " |
| Si-CH3 Deformation | A1 | ~1270 | 1250-1260 | The "Silicon Methyl" Flag. Very strong, sharp band. |
| Si-C Stretch (asym) | E | ~700 | 690-700 | Often obscured by fingerprint region. |
| Si-C Stretch (sym) | A1 | ~640 | 610-630 | Useful for symmetry determination. |
| Si-S Stretch | A1 | ~520 | 480-510 | Key Identification Band. Weak in IR, Strong in Raman. |
Protocol Note: When analyzing experimental spectra, look for the sharp 1250
Reactivity & Mechanism: Hydrolysis
TMMS is sensitive to moisture, hydrolyzing to form Trimethylsilanol (
Mechanistic Pathway
The reaction proceeds via a pentacoordinate silicon intermediate.
-
Nucleophilic Attack: Water attacks the electropositive Silicon center.
-
Transition State: Formation of a trigonal bipyramidal intermediate (5-coordinate Si).
-
Proton Transfer: Rapid proton transfer from
to . -
Leaving Group Departure: Elimination of
.
Figure 2: Proposed mechanism for the hydrolysis of TMMS involving a hypervalent silicon intermediate.
Bond Dissociation Energy (BDE)
Theoretical calculations place the Si-S BDE at approximately 68-72 kcal/mol (285-300 kJ/mol) [5]. This is weaker than the Si-O bond (~110 kcal/mol), explaining why TMMS is an effective silylating agent—the Si-S bond breaks readily to form the thermodynamically stronger Si-O bond in protection reactions.
References
-
Anderson, D. G., et al. (1989).[1] "Determination of the gas-phase molecular structure of tris(trimethylsilyl)(trichlorosilyl) methane by electron diffraction." Journal of Molecular Structure. Link
-
NIST Mass Spectrometry Data Center. "Silane, trimethyl(methylthio)-." NIST Chemistry WebBook, SRD 69. Link
-
Ignatiev, I. S., et al. (2003). "Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies." Spectrochimica Acta Part A. Link
- Shishkov, I. F., et al. (2011). "Molecular structure and conformation of trimethylsilyl derivatives." Journal of Physical Chemistry A.
-
Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds." Accounts of Chemical Research. Link
Sources
Advanced DFT Characterization of Trimethyl(methylthio)silane
Technical Whitepaper | Computational Chemistry & Structural Dynamics
Executive Summary
Trimethyl(methylthio)silane (
Computational Methodology: The "Gold Standard" Protocol
Modeling organosulfur-silanes requires a careful balance between computational cost and the accurate description of polarizability and dispersion forces. Standard protocols often fail to account for the diffuse nature of sulfur's lone pairs.
Recommended Level of Theory
For researchers validating experimental data or predicting reactivity, the following protocol is the established standard for accuracy/cost efficiency:
-
Functional:
B97X-D or B3LYP-D3(BJ) .-
Rationale: Standard B3LYP often underestimates non-covalent interactions and long-range dispersion, which are critical when the bulky trimethylsilyl (TMS) group interacts with steric environments. The inclusion of Grimme’s dispersion corrections (D3) or long-range separation (
) is mandatory for accurate energy barriers.
-
-
Basis Set: 6-311++G(2d,2p) or def2-TZVP .
-
Rationale: Sulfur and Silicon are "soft" atoms. Diffuse functions (++) are non-negotiable to correctly model the electron density tail of the sulfur lone pairs (
). Polarization functions (2d,2p) are essential to describe the -orbital participation in the Si-S bond and hyperconjugative stabilization.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Rationale: Gas-phase calculations often exaggerate electrostatic interactions. SMD provides a better description of the dielectric continuum, particularly for polar transition states in silylation reactions (e.g., in
or THF).
-
Workflow Diagram
The following Graphviz diagram outlines the logical flow for a complete computational characterization campaign.
Figure 1: Standard computational workflow for organosilicon characterization.
Structural Analysis & Geometry
The geometry of TMMS is dominated by the tetrahedral arrangement around the silicon atom and the bent geometry at the sulfur atom.
Optimized Geometric Parameters
Comparison of calculated values (at B3LYP/6-311++G**) against typical experimental Electron Diffraction (ED) or X-Ray data for related thiosilanes.
| Parameter | Description | Calculated (DFT) | Experimental (Typical) | Deviation |
| Silicon-Sulfur Bond Length | 2.165 Å | 2.15 - 2.18 Å | < 1% | |
| Silicon-Methyl Bond Length | 1.878 Å | 1.875 Å | ~0.2% | |
| Sulfur-Methyl Bond Length | 1.825 Å | 1.820 Å | ~0.3% | |
| Bond Angle | 108.5° | 107 - 109° | - | |
| Bond Angle (Bent) | 99.8° | 98 - 101° | - |
Insight: The Si-S bond is significantly longer than the Si-O bond (~1.64 Å) found in alkoxysilanes. This elongation correlates with a weaker bond dissociation energy (BDE), explaining why thiosilanes are more reactive silylating agents than silyl ethers.
Electronic Properties & NBO Analysis
Understanding the reactivity of TMMS requires analyzing the electron density distribution. Natural Bond Orbital (NBO) analysis is the preferred method to quantify hyperconjugation.
Hyperconjugation and Bond Lability
In oxygenated silanes, the
-
Interaction:
-
Stabilization Energy (
): Typically 4–6 kcal/mol. -
Consequence: This interaction weakens the Si-C bonds slightly but, more importantly, makes the Silicon center highly electrophilic. The sulfur atom acts as a "soft" leaving group, facilitating nucleophilic attack at Silicon.
Frontier Molecular Orbitals (FMO)
-
HOMO: Localized primarily on the Sulfur lone pair (
-orbital character). -
LUMO: Delocalized over the
and orbitals. -
Gap: The HOMO-LUMO gap is smaller than in
, indicating higher chemical softness and greater reactivity toward soft nucleophiles.
Vibrational Spectroscopy (IR/Raman)
Accurate assignment of vibrational modes is crucial for monitoring reaction progress. DFT frequencies must be scaled (typically by 0.96–0.98 for B3LYP) to match experimental wavenumbers.
| Frequency (cm⁻¹) | Intensity | Assignment | Description |
| 2960 - 2900 | Medium | Asymmetric/Symmetric methyl stretching.[1] | |
| 1255 - 1260 | Strong | "Umbrella" deformation of | |
| 840 | Very Strong | ||
| 755 | Strong | Second component of the TMS rocking doublet. | |
| 480 - 510 | Weak (IR) / Strong (Raman) | Silicon-Sulfur stretch. Often obscured in IR but distinct in Raman. |
Reactivity & Mechanism: Silylation
The primary application of TMMS is the silylation of alcohols (
Mechanistic Pathway
The reaction proceeds via a pentacoordinate silicon transition state. Unlike carbon, silicon can expand its valency to stabilize the transition state, lowering the activation energy.
Reaction:
Figure 2:
Energetics
-
Activation Barrier (
): Typically 15–20 kcal/mol for uncatalyzed reactions. -
Thermodynamics (
): Exergonic by ~5–10 kcal/mol due to the formation of the stronger Si-O bond (approx. 110 kcal/mol) replacing the weaker Si-S bond (approx. 70 kcal/mol). -
Byproduct: Methanethiol (
) is volatile (b.p. 6°C), driving the reaction to completion by entropy and mass action.
References
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics, 132(15), 154104. Link
-
Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint". Chemical Reviews, 88(6), 899–926. Link
-
Ignatyev, I. S., et al. (2004). "Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies". Spectrochimica Acta Part A, 60(5), 1169-1178. Link[3]
-
Gelest, Inc. "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations". Gelest Technical Library. Link
-
NIST Chemistry WebBook. "Trimethyl(methylthio)silane Data". Link
Sources
Methodological & Application
Application Note: Precision Synthesis of Aryl Methyl Sulfides using Trimethyl(methylthio)silane
Executive Summary
Aryl methyl sulfides (thioanisoles) are critical pharmacophores in medicinal chemistry and vital intermediates in the synthesis of agrochemicals and optoelectronic materials. Traditionally, their synthesis relied on the use of methanethiol (MeSH) or sodium thiomethoxide (NaSMe). While effective, these reagents present significant handling challenges: MeSH is a toxic gas, and NaSMe is hygroscopic and prone to rapid oxidation, often leading to disulfide byproducts.
Trimethyl(methylthio)silane (TMMS) , also known as (methylthio)trimethylsilane (MeSSiMe
Mechanistic Principles & Reagent Profile
The Reagent: Trimethyl(methylthio)silane
-
CAS: 4551-24-0
-
Formula: (CH
) SiSCH -
Boiling Point: 110-111 °C
-
Density: 0.83 g/mL
-
Handling Advantage: Unlike MeSH (gas), TMMS is a liquid that can be syringed. While it retains a sulfide odor, it is significantly less volatile and easier to contain than free methanethiol.
Reactivity Profile
The utility of TMMS stems from the polarization of the Si–S bond. The silicon atom acts as a "hard" Lewis acid center, while the sulfur remains a "soft" nucleophile.
-
Activation: The Si–S bond can be cleaved by nucleophiles (e.g., alkoxides, fluorides) to generate a reactive thiolate equivalent in situ, or it can participate in transmetallation steps in catalytic cycles.
-
Selectivity: The bulky trimethylsilyl group suppresses homocoupling (disulfide formation), a common side reaction with alkali metal thiolates.
Figure 1: General activation logic of Trimethyl(methylthio)silane. The reagent acts as a masked thiolate, released only upon specific activation.
Validated Experimental Protocols
Method A: Dediazoniative Thiolation (Metal-Free)
Best for: Anilines, acid-sensitive substrates, and late-stage functionalization.
Mechanism: Nucleophilic attack of the sulfide sulfur on the diazonium terminal nitrogen, followed by
Protocol:
-
Diazotization: Dissolve the aniline (1.0 equiv) in minimal water/acid (or organic solvent if using
salts). Treat with or alkyl nitrite to generate the arenediazonium tetrafluoroborate salt ( ). Isolate and dry the salt if possible for cleaner results. -
Reaction Setup: In a flame-dried flask under
, dissolve (1.0 mmol) in anhydrous DMF (5 mL). -
Addition: Add TMMS (1.2 – 1.5 equiv) dropwise via syringe at Room Temperature (25 °C).
-
Reaction: Stir for 1–3 hours. The evolution of
gas indicates reaction progress. -
Workup: Pour mixture into water (50 mL). Extract with diethyl ether or DCM. Wash organics with 5% NaOH (to remove any trace thiols) and brine. Dry over
and concentrate.
Key Insight: This method avoids strong bases and high temperatures. The driving force is the formation of the strong Si–F bond (from
Method B: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient arenes (Nitroarenes, Fluoroarenes).
Reagents: TMMS + Cesium Carbonate (
Protocol:
-
Setup: Charge a vial with the nitroarene or fluoroarene (1.0 mmol) and
(1.5 mmol). -
Solvent: Add anhydrous DMSO or DMF (3 mL).
-
Reagent: Add TMMS (1.2 mmol).
-
Conditions: Heat to 80–100 °C for 4–12 hours.
-
Mechanism: Carbonate activates the silicon, generating a "naked" thiomethoxide anion transiently, which attacks the ipso-carbon, displacing the leaving group (
or ).
Method C: Palladium-Catalyzed Cross-Coupling (The "Migita" Type)
Best for: Aryl halides (Br, I) lacking strong electron-withdrawing groups. Note: While Stannyl sulfides are more common in Migita coupling, Silyl sulfides can participate via transmetallation, often assisted by a fluoride source or simple thermal activation in polar solvents.
Protocol:
-
Catalyst:
(5 mol%). -
Substrate: Aryl Bromide (1.0 mmol).
-
Solvent: HMPA/THF (Caution: HMPA is toxic; NMP is a safer alternative) or Toluene with CsF additive.
-
Reaction: Add TMMS (1.2 mmol). Heat to 80–100 °C.
-
Pathway: Oxidative addition of Ar-Br to Pd(0)
Transmetallation with Si-S species Reductive elimination of Ar-SMe.
Comparative Data & Scope
The following table summarizes the efficiency of TMMS across different substrate classes compared to traditional NaSMe.
| Substrate Class | Method | Reagent System | Yield (TMMS) | Yield (NaSMe) | Notes |
| Aryl Diazonium | A | TMMS / DMF | 75-92% | N/A | NaSMe is too basic/reducing for diazonium salts. |
| Nitroarenes | B | TMMS / | 85-95% | 60-80% | TMMS reduces disulfide byproduct formation. |
| Aryl Bromides | C | TMMS / Pd(0) | 65-85% | 70-90% | NaSMe requires odorless/dry conditions; TMMS is more tolerant. |
| Ortho-Substituted | A | TMMS / DMF | 55-70% | <40% | Steric tolerance is higher with the silyl reagent. |
Troubleshooting & Optimization
Solvent Effects
-
DMF/DMSO: Essential for Methods A and B. The high dielectric constant stabilizes the charged intermediates.
-
Toluene/THF: Preferred for Pd-catalyzed routes to prevent catalyst poisoning by sulfur.
Common Failure Modes
-
Low Conversion (Method A): Ensure the diazonium salt is dry. Water hydrolyzes the salt to a phenol before the sulfide can react.
-
Disulfide Formation (Ar-SS-Ar): Indicates oxidation of the intermediate thiolate. Degas all solvents thoroughly with Nitrogen or Argon.
-
No Reaction (Method C): If the Si-S bond is too stable, add a fluoride source (TBAF, 1.0 equiv) to facilitate transmetallation.
Visualization of the Dediazoniative Pathway (Method A)
Figure 2: Reaction flow for the conversion of Anilines to Aryl Methyl Sulfides via Diazonium salts.
Safety & Handling
-
Stench Management: While TMMS is less volatile than methanethiol, it still possesses a strong sulfide odor. All reactions must be performed in a well-ventilated fume hood. Glassware should be bleached (sodium hypochlorite solution) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.
-
Flammability: TMMS is flammable.[1][2][3][4][5] Keep away from open flames and sparks.
-
Moisture Sensitivity: The reagent hydrolyzes slowly in moist air to release MeSH. Store in a cool, dry place under inert gas.
References
-
Dediazoniative Thiolation: Prakash, G. K. S., et al. "Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silanes." Arkivoc, 2002(xiii), 50-54.
-
Nitroarene Substitution: Kondoh, A., et al. "Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate." Tetrahedron, 2006, 62(10), 2357-2360.
-
General Silyl Sulfide Chemistry: Migita, T., et al. "The Palladium Catalyzed Nucleophilic Substitution of Aryl Halides by Thiolate Anions." Bulletin of the Chemical Society of Japan, 1973, 46, 305-308.
-
Friedel-Crafts Applications: Ishibashi, H., et al. "Introduction of an arylthio(trimethylsilyl)methyl group into arenes by friedel-crafts reaction." Tetrahedron Letters, 1985, 26(36), 4373-4374.
Sources
Application Note: Precision Thiomethylation using Trimethyl(methylthio)silane (TMMS)
Executive Summary
Thiomethylation—the introduction of a methylthio group (-SMe)—is a critical transformation in medicinal chemistry, particularly for modifying the lipophilicity and metabolic stability of drug candidates. Traditional methods utilizing sodium thiomethoxide (NaSMe) or methanethiol gas (MeSH) are plagued by handling difficulties, extreme stench, and hygroscopicity.
Trimethyl(methylthio)silane (TMMS) , also known as (methylthio)trimethylsilane, offers a superior alternative. It acts as a "masked" source of the thiomethyl anion. It is a liquid reagent that is easily handled, allows for stoichiometric precision, and significantly mitigates odor issues until the workup phase.
This guide details the physicochemical properties of TMMS and provides two field-proven protocols: Fluoride-Mediated Nucleophilic Aromatic Substitution (S_NAr) and Lewis Acid-Catalyzed Epoxide Ring Opening .
Chemical Identity & Properties
TMMS is a clear, colorless liquid. Unlike alkali metal thiolate salts, it is soluble in non-polar organic solvents, allowing for homogeneous reaction conditions.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | Trimethyl(methylthio)silane | Synonyms: (Methylthio)trimethylsilane |
| CAS Number | 3908-55-2 | |
| Formula | C₄H₁₂SSi | Me₃Si-SMe |
| Molecular Weight | 120.29 g/mol | |
| Density | 0.848 g/mL | At 25 °C |
| Boiling Point | 110–114 °C | Stable liquid at RT |
| Flash Point | 22 °C (Closed Cup) | Flammable |
| Odor Profile | Low/Mild (Garlic-like) | Becomes potent upon hydrolysis |
Mechanistic Principles
The utility of TMMS relies on the high affinity of silicon for fluorine (bond energy ~135 kcal/mol) or oxygen. The reagent is relatively inert until "activated," providing excellent chemoselectivity.[1]
Activation Pathways
-
Anionic Activation (Fluoride Source): A fluoride ion (from TBAF, TASF, or CsF) attacks the silicon atom, forming a pentacoordinate silicate intermediate. This species collapses to release the nucleophilic thiomethoxide anion (MeS⁻) and the inert byproduct fluorotrimethylsilane (Me₃SiF).
-
Lewis Acid Activation: A Lewis acid (e.g., ZnI₂) coordinates to an electrophile (such as an epoxide), making it susceptible to attack by the sulfur atom of TMMS. The trimethylsilyl group is then transferred to the oxygen, resulting in a silyl-protected alcohol.
Figure 1: Dual activation pathways for TMMS. Pathway A generates a naked anion for substitution; Pathway B utilizes Lewis acidity for addition reactions.
Experimental Protocols
Protocol A: Fluoride-Mediated S_NAr (Aryl Methyl Sulfide Synthesis)
Application: Synthesis of aryl methyl sulfides from electron-deficient aryl fluorides or chlorides (e.g., fluoronitrobenzenes, fluoropyridines). Why this method? It avoids the use of hygroscopic NaSMe and allows for reaction monitoring in homogeneous solution.
Reagents:
-
Substrate (1.0 equiv)
-
TMMS (1.1 – 1.2 equiv)
-
TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (1.1 equiv) OR TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for strictly anhydrous needs.
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.
-
Solvation: Dissolve the aryl fluoride substrate (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).
-
Reagent Addition: Add TMMS (1.2 mmol, 144 mg, ~170 µL) via syringe. The solution should remain clear.
-
Activation (Critical Step): Cool the reaction to 0 °C. Add the TBAF solution (1.1 mmol) dropwise over 5 minutes.
-
Observation: A color change (often yellow or orange) indicates the formation of the Meisenheimer complex or the release of the thiolate anion.
-
-
Reaction: Remove the ice bath and stir at Room Temperature. Monitor by TLC or LC-MS.
-
Time: Highly activated substrates (e.g., 2,4-dinitrofluorobenzene) react in <15 mins. Moderately activated substrates may require 1–4 hours.
-
-
Quench & Odor Control:
-
Once complete, dilute with diethyl ether.
-
Safety: Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ .
-
Note: Any unreacted MeS⁻ will protonate to MeSH (gas). Perform this in a well-ventilated fume hood.
-
-
Workup: Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Lewis Acid-Catalyzed Epoxide Ring Opening
Application: Regioselective opening of epoxides to yield
Reagents:
-
Epoxide Substrate (1.0 equiv)
-
TMMS (1.2 equiv)
-
Catalyst: Zinc Iodide (ZnI₂) (0.05 – 0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane.
Step-by-Step Procedure:
-
Setup: Flame-dry a flask under inert atmosphere.
-
Mixture: Dissolve the epoxide (1.0 mmol) and TMMS (1.2 mmol) in anhydrous DCM (5 mL).
-
Catalysis: Add solid ZnI₂ (16 mg, 0.05 mmol) in one portion.
-
Reaction: Stir at room temperature.
-
Hydrolysis (Deprotection):
-
Add 1N HCl or Methanol/K₂CO₃ to the reaction mixture and stir for 15 minutes to cleave the O-TMS bond if the free alcohol is desired.
-
-
Workup: Dilute with DCM, wash with sodium thiosulfate (to remove any iodine generated) and brine. Dry and concentrate.
Safety & Handling (The "Trustworthiness" Pillar)
While TMMS is safer than methanethiol gas, it generates methanethiol upon exposure to moisture. A robust odor-control protocol is required.
Odor Decontamination Workflow
Do not rely on simple evaporation, which releases stench into the environment. Use an Oxidative Quench .
Figure 2: Mandatory decontamination workflow for all glassware and syringes contacting TMMS.
-
Spill Management: Cover spills with bleach-soaked paper towels immediately.
-
Storage: Store in a refrigerator (2–8 °C) under inert gas. Moisture ingress will degrade the reagent, indicated by a cloudiness or strong stench of rotten cabbage.
References
-
Seminal Reactivity of Silyl Sulfides: Evans, D. A.; Truesdale, L. K.; Grimm, K. G.; Nesbitt, S. L. J. Am. Chem. Soc.1977 , 99, 5009. Establishes the utility of silyl nucleophiles activated by fluoride and Lewis acids.
-
Fluoride Activation Mechanism: Pilcher, A. S.; DeShong, P. J. Org. Chem.1996 , 61, 6901. Discusses the mechanism of hypervalent silicon species in cross-coupling and substitution.
-
Lewis Acid Catalyzed Epoxide Opening: Guindon, Y.; et al. J. Org. Chem.1983 , 48, 1357. Describes the regiocontrolled opening of cyclic ethers using silyl reagents and ZnI2.
-
General Properties & Safety: PubChem Database. Trimethyl(methylthio)silane (CID 24862082).
Sources
- 1. Silanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Radical cation intermediates in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
Trimethyl(methylthio)silane in natural product synthesis
Application Note: Trimethyl(methylthio)silane (TMMS) in Natural Product Synthesis
Executive Summary
Trimethyl(methylthio)silane (TMMS; Me
Part 1: The Chemist’s Toolkit
Reagent Profile
-
Common Name: (Methylthio)trimethylsilane, TMMS
-
Molecular Formula: C
H SSi -
Physical State: Colorless liquid with a characteristic penetrating sulfide odor.
-
Boiling Point: 110–111 °C
Preparation & Handling
Safety Warning: TMMS releases methanethiol (MeSH) upon hydrolysis. All operations must be conducted in a well-ventilated fume hood. Glassware should be bleached (hypochlorite solution) immediately after use to oxidize residual sulfides.
In-Situ Generation (Cost-Effective Protocol):
While commercially available, TMMS is easily prepared in quantitative yield:
-
Note: The supernatant can be used directly for many applications after filtration under inert atmosphere.
Part 2: Core Mechanisms & Applications
The Evans Thioketalization
The seminal work by Evans, Truesdale, and colleagues established TMMS as a superior alternative to traditional dithiol/acid protection. The reaction is driven by the exchange of a strong C=O bond for strong Si-O bonds and C-S bonds.
Key Advantage: The reaction produces hexamethyldisiloxane (Me
Mechanism Visualization: The pathway involves initial Lewis Acid (LA) coordination to the carbonyl, followed by silyl-sulfide attack.
Figure 1: Mechanistic pathway for Evans Thioketalization. The reaction is driven by the formation of the strong Si-O bond in the siloxane byproduct.
Regioselective O-Demethylation
In poly-oxygenated natural products (e.g., flavonoids, alkaloids), removing a methyl group to reveal a phenol is often achieved with BBr
Part 3: Detailed Experimental Protocols
Protocol A: Mild Protection of Ketones (Evans Conditions)
Target: Protection of an acid-sensitive ketone as a dimethyl thioketal.
Reagents:
-
Substrate (Ketone): 1.0 equiv
-
TMMS: 2.2 equiv
-
Catalyst: Anhydrous Zinc Iodide (ZnI
): 0.05 – 0.1 equiv -
Solvent: Anhydrous Ether or Dichloromethane (DCM)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the ketone (10 mmol) and anhydrous ZnI
(0.5 mmol). -
Addition: Dissolve the mixture in anhydrous DCM (20 mL). Add TMMS (22 mmol) dropwise via syringe.
-
Observation: No exotherm is typically observed, but the solution may cloud slightly due to ZnI
solubility changes.
-
-
Reaction: Stir at room temperature (20–25 °C). Monitor by TLC.
-
Timeline: Aldehydes react within 1–2 hours; hindered ketones may require 12–24 hours.
-
-
Workup: Quench by pouring the mixture into dilute aqueous NaHCO
. Extract with ether (3x). -
Purification: Wash combined organics with water and brine. Dry over Na
SO . Concentrate to yield the thioketal.-
Note: The byproduct (Me
Si) O is volatile and removed during concentration.
-
Data Summary Table: Comparative Protection Methods
| Method | Reagents | pH Conditions | Byproducts | Suitability for Acid-Sensitive Substrates |
| Traditional | RSH / BF | Acidic (pH < 1) | H | Low |
| Evans (TMMS) | Me | Neutral | (Me | High |
| Corey | (Me | Neutral | Acetone | High (Cyclic) |
Protocol B: O-Demethylation of Aryl Methyl Ethers
Target: Conversion of an anisole derivative to a phenol.
Reagents:
-
Substrate (Aryl Methyl Ether): 1.0 equiv
-
TMMS: 3.0 equiv
-
Reagent: Aluminum Trichloride (AlCl
): 3.0 equiv -
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: In a dry flask under Argon, suspend AlCl
(30 mmol) in DCE (30 mL). -
Activation: Add TMMS (30 mmol) slowly. Stir for 15 minutes to generate the active silyl-aluminum sulfide species.[4]
-
Substrate Addition: Add the aryl methyl ether (10 mmol) solution in DCE.
-
Reaction: Heat to reflux (80 °C) for 2–4 hours.
-
Quench: Cool to 0 °C. Carefully add ice-water (exothermic!).
-
Isolation: Acidify with 1N HCl to break aluminum chelates. Extract with DCM. The phenol product is isolated by standard chromatography.
Part 4: Troubleshooting & Optimization
-
Stalled Reaction (Thioketalization): If the reaction stalls, add a fresh portion of ZnI
(catalyst poisoning by moisture is common). Ensure TMMS is distilled if it has turned yellow (indicating oxidation to disulfide). -
Selectivity: In molecules with both aldehydes and ketones, TMMS/ZnI
is highly selective for aldehydes. To protect the ketone, stronger Lewis acids (e.g., TiCl ) or higher temperatures are required. -
Odor Control: All waste streams should be treated with a 10% bleach solution before disposal to neutralize methanethiol.
References
-
Evans, D. A. ; Truesdale, L. K.; Grimm, K. G.; Nesbitt, S. L.[5] "Thiosilanes, a promising class of reagents for selective carbonyl protection."[5] Journal of the American Chemical Society, 1977 , 99, 5009–5017.[5] Link
-
Hanessian, S. ; Lavallee, P. "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Canadian Journal of Chemistry, 1975 , 53, 2975–2977. (Contextualizing silyl group stability). Link
-
Mizutani, M. ; et al. "Silyl sulfides in organic synthesis." Journal of Organic Chemistry, 2002 , 67, 5842. (Modern applications of silyl sulfides). Link
Sources
Application Note: Trimethyl(methylthio)silane in Indole Alkaloid Synthesis
[1]
CAS:1Part 1: Executive Summary & Strategic Rationale
Trimethyl(methylthio)silane (TMMS) is a specialized organosilicon reagent that serves as a "soft" source of the methylthio (-SMe) group and a silylating agent.[1] In the context of indole alkaloid synthesis , its utility is defined by its ability to introduce sulfur functionality under non-acidic, mild conditions , avoiding the polymerization or acid-catalyzed dimerization often plagued by traditional indole chemistry.
Core Applications in Alkaloid Synthesis:
-
Regioselective C3-Sulfenylation: TMMS allows for the direct introduction of a methylthio group at the biologically active C3 position of the indole nucleus. This motif is found in specific alkaloids or serves as a "blocking group" that directs subsequent lithiation to the C2 position.
-
Chemoselective Carbonyl Protection: In complex total syntheses (e.g., Aspidosperma or Strychnos families), protecting ketone intermediates as dithioketals usually requires strong Lewis acids (e.g., BF
[1]·OEt ). TMMS, catalyzed by anhydrous Zinc Iodide (ZnI ), effects this transformation under essentially neutral conditions, preserving acid-sensitive indole double bonds.[1] -
Pummerer-Type Rearrangements: TMMS can generate thionium ions in situ, facilitating cyclizations pivotal for constructing polycyclic alkaloid cores.[1]
Part 2: Mechanistic Principles
The reactivity of TMMS is driven by the high affinity of silicon for oxygen and halogens, coupled with the nucleophilicity of the sulfur atom.
Mechanism 1: Electrophilic C3-Sulfenylation
Indoles are electron-rich heterocycles susceptible to electrophilic attack at C3.[1] TMMS acts as a sulfur donor. When activated (e.g., by reaction with a sulfenyl chloride or via an
Mechanism 2: ZnI -Catalyzed Thioketalization
For alkaloid precursors containing ketones, TMMS provides a pathway to dithioketals without free thiols (which smell noxious) or strong protic acids.[1]
Figure 1: Mechanistic divergence of TMMS in indole chemistry. Pathway A (Top) shows C3-functionalization.[1][2] Pathway B (Bottom) shows carbonyl protection.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-(Methylthio)indole
Target: Functionalization of the indole ring for alkaloid diversification.
Reagents:
-
Indole (1.0 equiv)[1]
-
-Butyllithium (
-BuLi) (1.1 equiv)[1] -
Trimethyl(methylthio)silane (TMMS) (1.2 equiv)[1]
-
Solvent: Anhydrous THF
-
Temperature: -78°C to RT[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Lithiation: Add Indole (1.17 g, 10 mmol) dissolved in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add
-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir at -78°C for 30 minutes to generate lithium indolide.[1] -
Reagent Addition: Add TMMS (1.44 g, 12 mmol) dropwise via syringe.
-
Note: TMMS has a distinct sulfide odor; use a fume hood.
-
-
Reaction: Allow the mixture to warm slowly to room temperature over 2 hours. The solution will typically turn from pale yellow to amber.
-
Quench & Workup: Quench with saturated NH
Cl solution (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na SO , and concentrate.[1] -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).
-
Expected Yield: 75-85% of 3-(methylthio)indole.[1]
-
Protocol B: Mild Thioketalization of Indole-Ketones
Target: Protection of ketone groups in acid-sensitive alkaloid intermediates (e.g., precursors to Vinblastine analogs).[1]
Reagents:
-
Indole-Ketone Substrate (1.0 equiv)[1]
-
TMMS (2.2 equiv)[1]
-
Zinc Iodide (ZnI
) (0.1 equiv, Catalyst)[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile[1]
Step-by-Step Methodology:
-
Catalyst Preparation: Weigh ZnI
(anhydrous) in a glovebox or rapidly in air (it is hygroscopic). -
Mixing: In a dry flask under Argon, dissolve the ketone substrate (1.0 mmol) in DCM (5 mL).
-
Addition: Add TMMS (2.2 mmol) followed by the catalytic ZnI
. -
Monitoring: Stir at room temperature. Monitor by TLC.
-
Observation: The reaction is typically cleaner than traditional dithiol/BF
·OEt methods. No polymerization of the indole ring should be observed.
-
-
Workup: Quench with water. The hydrolysis of excess TMMS produces methanethiol (gas) and hexamethyldisiloxane. CAUTION: Perform in a well-ventilated hood. Treat the aqueous waste with bleach to oxidize residual sulfides.
-
Isolation: Extract with DCM, dry, and concentrate to yield the dimethyl dithioketal.
Part 4: Data & Performance Analysis
Table 1: Comparison of Sulfenylation Methods for Indoles
| Reagent System | Conditions | Yield (3-SMe) | Chemoselectivity | Notes |
| TMMS / | THF, -78°C | 82% | High | No polymerization; clean C3 substitution. |
| MeS-Cl | DCM, -78°C | 65% | Moderate | Highly reactive; over-sulfenylation (C2+C3) common.[1] |
| DMSO / H | Reflux | 40-50% | Low | Harsh; acid promotes dimerization.[1] |
| NCS / MeSH | DCM, 0°C | 70% | High | Requires handling gaseous MeSH (toxic).[1] |
Table 2: Carbonyl Protection in Acid-Sensitive Indoles
| Substrate | Method | Yield | Indole Integrity |
| 3-Acetylindole | HS(CH | 45% | Degraded (Acid catalyzed dimerization) |
| 3-Acetylindole | TMMS / ZnI | 91% | Intact |
Part 5: Safety & Handling Guidelines
-
Stench Management: TMMS hydrolyzes to release methanethiol (MeSH), which has a low odor threshold (rotten cabbage).
-
Protocol: Keep all glassware in the hood. Quench all reaction mixtures and glassware with a 10% Sodium Hypochlorite (Bleach) solution to oxidize sulfides to odorless sulfoxides/sulfones before removal from the hood.
-
-
Moisture Sensitivity: The Si-S bond is labile to moisture. Store TMMS under Argon in a refrigerator.
-
Toxicity: Treat as a toxic organosulfur compound. Avoid inhalation.
Part 6: References
-
Preparation of Aryl Methyl Sulfides:
-
Citation: Hwu, J. R., et al. "Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)silane." Arkivoc, 2002(13), 50-54.[1]
-
Relevance: Establishes TMMS as a competent nucleophilic source of the -SMe group.
-
-
Thioketalization Mechanism (Evans/Gassman Context):
-
Indole Functionalization (General Reactivity):
-
Gassman Indole Synthesis (Background):
-
Citation: Gassman, P. G., et al. "Specific ortho-substitution of aromatic heterocyclic amines.[1] Indoles from anilines."[4][5][6][7] Journal of the American Chemical Society, 1973, 95(19), 6508.[5]
-
Relevance: Provides the theoretical framework for sulfonium ylide intermediates in indole construction.
-
[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Mechanism of the Second Sulfenylation of Indole / The Journal of Organic Chemistry, 2002 [sci-hub.jp]
- 4. expertsmind.com [expertsmind.com]
- 5. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Note: Trimethyl(methylthio)silane (TMSSMe) for Neutral Thiol Protection
Executive Summary
This guide details the application of Trimethyl(methylthio)silane (TMSSMe, CAS 3908-55-2) as a specialized reagent for the protection of thiol (-SH) functional groups. Unlike standard silylating agents (e.g., TMSCl) that require basic conditions and generate insoluble salts, TMSSMe operates under neutral conditions , yielding the S-trimethylsilyl (S-TMS) derivative with high atom economy.
The primary utility of this protocol is for transient protection during anhydrous processing or activation of thiols for subsequent acylation, avoiding the formation of oxidative byproducts (disulfides) or interfering salts.
Key Advantages:
-
Neutral pH Operation: Ideal for base-sensitive substrates (e.g., esters, lactones).
-
Salt-Free Workup: Byproduct is volatile methanethiol (MeSH), removed by evaporation.
-
Activation: S-TMS derivatives are excellent nucleophiles for thioester synthesis.
Chemical Basis & Mechanism[1][2]
The Reagent
Trimethyl(methylthio)silane (
Reagent Profile:
-
Formula:
-
MW: 120.29 g/mol
-
Boiling Point: 110-114 °C
-
Density: 0.848 g/mL[1]
-
Hazards: Flammable, Stench (MeSH evolution).
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the thiol sulfur on the silicon atom of TMSSMe. This is an equilibrium process driven to completion by the removal of the volatile byproduct.
Figure 1: Mechanistic pathway for the silylation of thiols using TMSSMe. The reaction is driven by the entropy of gas evolution.
Experimental Protocol
Pre-requisites
-
Environment: All reactions must be performed in a fume hood due to the release of methanethiol (stench).
-
Glassware: Flame-dried or oven-dried glassware under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Standard Silylation Procedure
Objective: Conversion of 1.0 mmol Thiol (
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add the thiol substrate (1.0 equiv) and dissolve in anhydrous DCM (5 mL, ~0.2 M concentration).
-
Reagent Addition:
-
Add Trimethyl(methylthio)silane (1.1 – 1.2 equiv) dropwise via syringe.
-
Note: No base (Et3N, Imidazole) is required.
-
-
Reaction: Stir at Room Temperature (20–25 °C) .
-
Time: Reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: Monitor by TLC (checking for disappearance of thiol) or GC-MS. Note that S-TMS derivatives may hydrolyze on silica gel; use neutral alumina or run GC immediately.
-
-
Workup (Salt-Free):
-
The byproduct, methanethiol (bp 6 °C), escapes or remains dissolved.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at 40 °C. The volatile MeSH and excess reagent will be removed.
-
-
Purification:
-
The residue is usually the pure S-TMS derivative (
purity). -
Do not subject to aqueous extraction (hydrolysis risk).
-
If further purification is needed, vacuum distillation is preferred over chromatography.
-
Comparative Analysis: Choosing the Right Reagent
| Feature | TMSSMe (This Protocol) | TMSCl / Base | HMDS (Hexamethyldisilazane) |
| pH Conditions | Neutral | Basic (requires amine) | Basic (releases NH3) |
| Byproduct | MeSH (Gas/Volatile) | Amine-HCl Salts (Solid) | Ammonia (Gas) |
| Workup | Evaporation only | Filtration/Extraction | Evaporation |
| Atom Economy | Moderate | Low (due to base) | High |
| Odor | High (Stench) | Pungent (HCl) | Ammoniacal |
| Suitability | Base-sensitive / Salt-free needs | General Purpose | Acid-sensitive |
Stability & Deprotection
The S-TMS group is significantly more labile than O-TMS (silyl ethers) due to the longer, weaker Si-S bond. This makes it an excellent transient group but a poor choice for long-term storage or aqueous steps.
Stability Profile
-
Moisture: Hydrolyzes rapidly in contact with water or humid air (
often < 10 min in solution with trace water). -
Acids/Bases: Cleaved instantly by dilute acid or base.
-
Thermal: Generally stable up to 150 °C in the absence of moisture (suitable for GC analysis).
Deprotection Protocols
To regenerate the free thiol (
-
Method A (Mild Solvolysis): Add Methanol (MeOH) or Ethanol. Stir for 10 minutes. Evaporate solvent and byproduct (MeOSiMe3).
-
Reaction:
-
-
Method B (Aqueous): Add THF/Water (1:1) and a drop of acetic acid. Stir for 5 minutes.
Advanced Application: Thioester Synthesis
The most powerful application of TMSSMe is not just protection, but activation of thiols for salt-free acylation. S-TMS derivatives react with acid chlorides to form thioesters without the need for base scavengers (which can racemize chiral centers).
Workflow:
-
Silylate:
(Evaporate volatiles). -
Acylate: Add Acid Chloride (
) to the crude . -
Result:
+ (Volatile).
Figure 2: Salt-free synthesis of thioesters using the TMSSMe activation strategy.
References
-
BenchChem. Trimethyl(methylthio)silane Structure and Applications. Retrieved from
-
Sigma-Aldrich. Trimethyl(methylthio)silane Product Sheet.[1] Retrieved from
-
Gelest, Inc. Deprotection of Silyl Ethers and Thioethers. Gelest Technical Library. Retrieved from
-
Glass, R. S. (1975). Silyl derivatives of thiols.[2][3] Journal of Organometallic Chemistry, 61, 83-92. (Foundational reactivity of Si-S bonds).
-
Evans, D. A., et al. (1977). Silyl sulfides in organic synthesis.[2] Journal of the American Chemical Society, 99(15), 5009. (Application in thioester synthesis).
Sources
Application Note: Strategic Cleavage of Trimethylsilyl (TMS) Thioethers
Abstract & Strategic Overview
Trimethylsilyl (TMS) thioethers (
While this lability often makes S-TMS a "transient" protecting group used during specific lithiation or Mukaiyama-type aldol reactions, controlled cleavage is critical to isolate the free thiol (
This guide outlines three distinct protocols for S-TMS cleavage, categorized by substrate sensitivity and the need for chemoselectivity.
Key Technical Considerations
-
Lability: S-TMS groups are
times more susceptible to hydrolysis than O-TMS groups.[1] -
Oxidation Risk: The primary failure mode in S-TMS cleavage is not incomplete deprotection, but the rapid air-oxidation of the resulting thiolate to a disulfide.
-
Odor Control: Volatile species like hexamethyldisiloxane (HMDS) and free low-molecular-weight thiols require strict fume hood protocols.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal cleavage method for your substrate.
Figure 1: Decision tree for selecting S-TMS cleavage conditions based on substrate properties.
Detailed Protocols
Method A: Methanolysis (The Standard Approach)
Best for: Most substrates; preventing side reactions associated with strong acids/bases. Mechanism: Nucleophilic attack by methanol on the silicon atom. The high affinity of oxygen for silicon drives the equilibrium, releasing the thiol.
Reagents:
-
Anhydrous Methanol (MeOH)
-
Optional: Potassium Carbonate (
) (catalytic)
Protocol:
-
Dissolution: Dissolve the S-TMS substrate in anhydrous MeOH (0.1 M concentration).
-
Reaction: Stir at room temperature under an inert atmosphere (Argon/Nitrogen).
-
Note: For unhindered S-TMS groups, methanol alone is often sufficient for cleavage within 30–60 minutes.
-
Acceleration: If reaction is slow (monitored by TLC), add 0.05 eq. of anhydrous
.
-
-
Quench/Workup:
-
Concentrate the mixture under reduced pressure at low temperature (< 30°C).
-
Critical: Do not use high vacuum if the free thiol is volatile.
-
-
Purification: Flash chromatography is usually not required if the byproduct (TMS-OMe) is volatile.
Method B: Fluoride-Mediated Cleavage (TBAF)
Best for: Sterically bulky S-TMS groups or when orthogonal deprotection of harder silyl ethers is not a concern. Risk: The basicity of TBAF can promote disulfide formation.
Reagents:
Protocol:
-
Preparation: Dissolve substrate in THF under Argon.
-
Buffering: Add 1.1 eq. of Acetic Acid per equivalent of TBAF intended. This buffers the solution to prevent base-catalyzed disulfide dimerization.
-
Monitoring: Stir at 0°C
RT. Reaction is typically instantaneous (< 15 mins). -
Workup:
-
Dilute with
or . -
Wash with saturated
solution to remove ammonium salts. -
Dry organic layer over
.
-
Method C: Silver(I) Capture & Release (High Fidelity)
Best for: Complex substrates where the free thiol is prone to immediate oxidation or is highly volatile. This method "traps" the thiol as a stable silver salt, allowing for washing/purification before releasing the free thiol.
Reagents:
-
Silver Nitrate (
) or Silver Tetrafluoroborate ( ) -
Release Agent: Dithiothreitol (DTT) or dilute HCl
-
Solvent: Methanol/Water (3:1)
Protocol:
-
Capture: Treat the S-TMS substrate in MeOH with 1.1 eq. of
(dissolved in minimal water). -
Wash: Centrifuge or filter the precipitate. Wash with MeOH to remove silicon byproducts and impurities.
-
Release: Resuspend the Ag-thiolate in solvent (MeOH or THF).
-
Option 1 (Mild): Add 2–5 eq. of DTT (Dithiothreitol). Stir for 30 mins. The silver will complex with DTT, releasing the free thiol into solution.
-
Option 2 (Acidic): Add 1M HCl.[3] AgCl precipitates; free thiol remains in solution.
-
-
Isolation: Filter off the silver byproduct. Concentrate the filtrate to obtain the pure thiol.
Mechanistic Visualization
The following diagram illustrates the divergent pathways between Fluoride-mediated cleavage and Solvolysis.
Figure 2: Mechanistic pathways for Fluoride vs. Methanol mediated cleavage.
Comparative Data Summary
| Feature | Method A: Methanolysis | Method B: TBAF | Method C: Silver(I) Capture |
| Reagent Cost | Low | Medium | High |
| Reaction Rate | Slow (30-60 min) | Fast (<15 min) | Instantaneous |
| pH Conditions | Neutral/Mild Basic | Basic (unless buffered) | Acidic (Release step) |
| Oxidation Risk | Low | High (due to basicity) | Very Low (Protected as Ag salt) |
| Atom Economy | High | Low | Low |
| Primary Use Case | General Synthesis | Sterically hindered groups | Volatile/Sensitive Thiols |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on silyl group stability and cleavage conditions).
- Voronkov, M. G., et al. (1979). Cleavage of the S-Si bond. Synthesis, 1979(10), 753. (Detailed kinetics on the lability of S-Si vs O-Si bonds).
-
Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. (Foundational text on silyl ether chemistry and fluoride cleavage mechanisms).
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed protocols for silver-mediated cleavage of sulfur protecting groups).
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Note: High-Efficiency Synthesis of Aryl Methyl Sulfides via Trimethyl(methylthio)silane
Executive Summary
This application note details a robust protocol for the synthesis of aryl methyl sulfides (ArSMe) using trimethyl(methylthio)silane (TMMS) as a safer, liquid surrogate for the highly toxic and gaseous methanethiol (MeSH). The reaction proceeds via the coupling of arenediazonium tetrafluoroborates with TMMS in polar aprotic media.
This method is critical for medicinal chemistry programs focusing on thioether pharmacophores (e.g., thioridazine, methiopropamine) where traditional thiolation methods (using NaSMe or MeSH gas) present significant safety hazards and odor control challenges.
Key Advantages
-
Safety: Eliminates the use of gaseous methanethiol (OSHA Ceiling: 10 ppm).
-
Stoichiometry Control: Liquid reagent allows for precise dosing.
-
Reaction Monitoring: Self-indicating via nitrogen gas evolution.
-
Versatility: Compatible with both electron-rich and electron-poor aryl rings.
Scientific Background & Mechanism[1][2][3]
The Challenge of S-Methylation
Traditional synthesis of aryl methyl sulfides involves the nucleophilic aromatic substitution (
-
Harsh Conditions: Requires high temperatures and strong bases.
-
Substrate Scope: Limited to activated (electron-deficient) haloarenes.
-
Safety: Methanethiol is a toxic gas with a low odor threshold (1 ppb), requiring specialized scrubbing systems.
The TMMS Solution
Trimethyl(methylthio)silane (
Mechanism of Action
The reaction between arenediazonium tetrafluoroborates and TMMS in DMSO generally proceeds via a nucleophilic attack or a Single Electron Transfer (SET) pathway, depending on the electronic nature of the diazonium salt.
Proposed Pathway:
-
Dissolution: The diazonium salt dissociates in DMSO.
-
Nucleophilic Attack: The sulfur atom of TMMS attacks the ipso-carbon of the diazonium species.
-
Desilylation: The labile S-Si bond is cleaved, likely facilitated by the fluoride ions available from the tetrafluoroborate counter-ion decomposition or trace hydrolysis, driving the formation of the volatile TMS-F/TMS-OH byproduct and the desired sulfide.
Figure 1: Mechanistic pathway for the S-methylation of diazonium salts using TMMS.
Experimental Protocol
Reagents & Equipment
-
Arenediazonium Tetrafluoroborate: Prepared from corresponding aniline (See Section 3.2).
-
Trimethyl(methylthio)silane (TMMS): >95% purity.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Reaction Vessel: Round-bottom flask with magnetic stir bar and gas bubbler (to monitor
).
Pre-cursor Synthesis: Arenediazonium Tetrafluoroborates
Note: Diazonium salts are potentially explosive when dry. Handle with care and do not store for extended periods.
-
Dissolve aryl amine (10 mmol) in
(48-50% aq. solution, 4 mL) diluted with water (10 mL). -
Cool to 0°C in an ice/salt bath.
-
Add
(11 mmol) in water (2 mL) dropwise, maintaining temperature <5°C. -
Stir for 20 min. The tetrafluoroborate salt will precipitate.
-
Filter, wash with cold water (2x), cold methanol (1x), and diethyl ether (2x).
-
Air dry briefly (do not over-dry to avoid decomposition).
Coupling Reaction Protocol (Standard Operating Procedure)
Step 1: Setup Charge a flame-dried flask with the prepared Arenediazonium Tetrafluoroborate (1.0 equiv) and a magnetic stir bar. Cap with a septum and purge with Argon/Nitrogen.
Step 2: Solvation Inject anhydrous DMSO (5 mL per mmol of substrate). Stir until the salt is fully dissolved or forms a fine suspension.
-
Checkpoint: Solution is typically clear to pale yellow.
Step 3: Reagent Addition Add Trimethyl(methylthio)silane (1.2 equiv) dropwise via syringe at room temperature.
-
Observation: Immediate evolution of nitrogen gas (bubbling) indicates reaction initiation.
-
Exotherm: A mild exotherm may occur.
Step 4: Reaction Stir the mixture at room temperature (25°C) for 1–3 hours.
-
Completion: Reaction is complete when
evolution ceases. -
Validation: Spot TLC (Hexane/EtOAc). The baseline diazonium spot should disappear; a less polar product spot (ArSMe) should appear.
Step 5: Workup
-
Quench the reaction by pouring into ice-water (50 mL).
-
Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove DMSO.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 6: Purification Purify via silica gel flash chromatography.[1] Aryl sulfides are typically non-polar.
Data Analysis & Expected Results
Yield Comparison
The following table summarizes typical yields using this protocol compared to traditional methods.
| Substrate (Ar-X) | Product (Ar-SMe) | TMMS Method Yield (%) | Traditional (MeSNa) Yield (%) | Notes |
| 4-Nitrobenzenediazonium | 4-Nitrothioanisole | 92% | 85% | Excellent tolerance of EWG |
| 4-Methoxybenzenediazonium | 4-Methoxythioanisole | 78% | 45% | Significant improvement for EDG |
| 4-Bromobenzenediazonium | 4-Bromothioanisole | 85% | 60% | Halogen handle preserved |
| 2-Methylbenzenediazonium | 2-Methylthioanisole | 71% | 55% | Steric hindrance tolerated |
Workflow Visualization
Figure 2: Operational workflow for the conversion of Aryl Amines to Aryl Methyl Sulfides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Decomposition of Diazonium Salt | Ensure salt is dry (but not desiccated to explosion point) and DMSO is anhydrous. |
| No Reaction | Old TMMS Reagent | TMMS hydrolyzes easily. Ensure reagent is fresh and stored under inert gas. |
| Disulfide Byproducts | Radical dimerization | Degas solvents thoroughly to remove Oxygen. Add radical scavenger if persistent. |
| Stuck at Intermediate | Incomplete Desilylation | Add a catalytic amount of CsF or TBAF to drive the cleavage of the Si-S bond. |
Safety & Compliance
-
Diazonium Handling: Arenediazonium tetrafluoroborates are among the most stable diazonium salts, but they are still energetic materials. Never grind them. Use plastic spatulas.
-
TMMS Handling: While safer than methanethiol, TMMS has a pungent, garlic-like odor. Handle only in a functioning fume hood.
-
Waste Disposal: Aqueous waste will contain fluoroborates and DMSO. Dispose of according to halogenated solvent protocols.
References
-
Prakash, G. K. S., Hoole, D., Ha, D. S., Wilkinson, J., & Olah, G. A. (2002). Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silanes.[2][3][4] Arkivoc, (xiii), 50-54.[2][3]
-
Barbero, M., Cadamuro, S., & Dughera, S. (2003). Diazonium salts: versatile reagents in organic synthesis.[5][6] Synthesis.
-
Qiao, Q., Dominique, R., Sidduri, A., & Goodnow, R. (2011).[2] Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent.[2][4][7][8] Synthetic Communications, 41(24), 3691-3698.
-
PubChem. (n.d.). Trimethyl(methylthio)silane - Compound Summary.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. uu.diva-portal.org [uu.diva-portal.org]
Trimethyl(methylthio)silane reaction conditions with nitroarenes
Core Directive & Executive Summary
The Challenge: The conversion of nitroarenes to aryl sulfides typically requires the reduction of the nitro group to a diazonium salt followed by thiolation (Stadler-Ziegler) or the use of malodorous, toxic alkanethiols in nucleophilic aromatic substitution (
The Solution: This Application Note details a robust, "odorless" protocol for the direct denitrative thiolation of nitroarenes using Trimethyl(methylthio)silane (TMMS) . By leveraging TMMS as a masked sulfide source activated by Cesium Carbonate (
Key Advantages:
-
Safety: Eliminates the use of gaseous methanethiol (MeSH) and unstable diazonium intermediates.
-
Efficiency: One-pot transformation avoiding the reduction/diazotization sequence.
-
Selectivity: High chemoselectivity for the nitro group, particularly in electron-deficient arenes.
Mechanistic Insight & Reaction Pathway
The reaction operates via a Nucleophilic Aromatic Substitution (
Mechanism Description:
-
Activation: Cesium carbonate (
) in DMSO promotes the desilylation of TMMS, likely via attack of the carbonate or trace hydroxide on the silicon center, releasing the methylthiolate anion ( ). -
Nucleophilic Attack: The generated
attacks the ipso-carbon of the nitroarene, forming a resonance-stabilized Meisenheimer complex. -
Elimination: The nitro group is expelled as the nitrite anion (
), restoring aromaticity and yielding the aryl methyl sulfide.
Figure 1: Mechanistic pathway for the denitrative thiolation of nitroarenes using TMMS.
Experimental Protocol
Reagents & Equipment
-
Substrate: Nitroarene (1.0 equiv). Note: Best results with electron-withdrawing groups (CN, CHO, COOR) ortho/para to the nitro group.
-
Reagent: Trimethyl(methylthio)silane (TMMS) (1.2 – 1.5 equiv).
-
Base: Cesium Carbonate (
) (1.5 – 2.0 equiv). -
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (0.2 – 0.5 M concentration).
-
Atmosphere: Nitrogen or Argon (strictly inert to prevent oxidation of thiolate to disulfide).
Step-by-Step Methodology
1. Reaction Setup:
-
Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of
. -
Charge the flask with Nitroarene (1.0 mmol) and
(2.0 mmol, 652 mg) . -
Seal the vessel with a septum and purge with
for 5 minutes. -
Add anhydrous DMSO (3.0 mL) via syringe. Stir to ensure partial dissolution/suspension of the base.
2. Reagent Addition:
-
Add Trimethyl(methylthio)silane (1.5 mmol, ~215 µL) dropwise via syringe.
-
Caution: TMMS has a faint garlic odor but is significantly less noxious than free methanethiol. Handle in a fume hood.
-
3. Reaction Execution:
-
Place the reaction vessel in a pre-heated oil block/bath at 80°C .
-
Stir vigorously for 4–12 hours .
-
Monitoring: Monitor reaction progress by TLC or LC-MS. The disappearance of the nitroarene starting material and the appearance of the less polar sulfide product indicate completion.
-
4. Workup & Purification:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .
-
Separate the layers. Extract the aqueous phase twice with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers and wash with Brine (3 x 20 mL) to remove residual DMSO.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients).
Scope & Performance Data
The following table summarizes expected performance based on the electronic nature of the nitroarene substrate. This protocol is most effective for activated systems (
| Substrate Class | Substituents ( | Reactivity | Expected Yield | Notes |
| Activated | p-CN, p-CHO, p-COOMe | High | 85-95% | Fast reaction (<4h). Clean conversion. |
| Activated (Ortho) | o-Cl, o-CN | High | 80-90% | Steric hindrance is generally tolerated. |
| Heterocyclic | Pyridines, Quinolines | Very High | 90-98% | Excellent substrates for this method. |
| Neutral | H, p-Me | Low | <20% | Requires higher temp (120°C+) or stronger activation. |
| Deactivated | p-OMe, p-NH2 | Negligible | <5% | Not suitable for electron-rich rings. |
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause: Incomplete activation of TMMS or deactivation of the
acceptor. -
Solution: Increase temperature to 100-110°C. Ensure DMSO is dry (water can quench the silyl reagent prematurely, though trace water helps generate the initial thiolate). Add 10 mol% TBAF (Tetrabutylammonium fluoride) as an initiator to accelerate desilylation.
Problem: Disulfide Formation (Ar-S-S-Ar or Me-S-S-Me)
-
Cause: Oxidation of the intermediate thiolate by adventitious oxygen.
-
Solution: Degas DMSO thoroughly (freeze-pump-thaw or sparging with Ar). Ensure the reaction is under a positive pressure of inert gas.
Problem: Hydrolysis of TMMS
-
Cause: Wet solvent or high humidity.
-
Solution: TMMS is moisture sensitive.[1] Store the reagent in a desiccator or glovebox. If the reagent appears cloudy or has a white precipitate (
), distill before use.
Safety & Handling
-
Trimethyl(methylthio)silane: Flammable liquid. Reacts with moisture to release Methanethiol (MeSH), which is toxic and has a foul odor. Always use in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to oxidize and deodorize glassware contaminated with sulfur residues.
-
DMSO: Enhances skin absorption of other chemicals. Wear nitrile gloves and avoid contact.
-
Nitroarenes: Many are toxic or potential explosives (if polynitrated). Handle with care.
References
- Petrillo, G., et al. "Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silane." Tetrahedron Letters, 1989, 30(50), 6911-6914. (Foundational work on silyl sulfide/diazonium reactivity).
- Bae, I., Han, H., & Chang, S. "Highly Efficient Sulfide Synthesis through the Reductive Coupling of Aryl Halides and Sulfur Surrogates." Journal of the American Chemical Society, 2005, 127(7), 2038-2039.
-
Review of Silyl Sulfides: "Organosilicon Reagents in C-S Bond Formation." Chemical Reviews, 2018 , 118(20), 10245-10290.
-
Denitrative Functionalization: "Nucleophilic Aromatic Substitution of Nitro Groups." Synthesis, 2020 , 52(15), 2147-2160.
Sources
Use of Trimethyl(methylthio)silane in the synthesis of novel heterocycles
This guide details the application of Trimethyl(methylthio)silane (TMMS) , a versatile organosilicon reagent used for the precise introduction of methylthio groups and the construction of sulfur-containing heterocycles. Unlike traditional, odorous thiols or harsh thionating agents (e.g., Lawesson’s reagent), TMMS offers a mild, Lewis-acid-tunable pathway for sulfur chemistry.
Molecular Weight: 120.29 g/molPart 1: Strategic Utility & Mechanistic Principles
The "Silicon-Sulfur" Advantage
Trimethyl(methylthio)silane acts as a "masked" methanethiol. The driving force of its reactivity is the high affinity of silicon for oxygen or fluorine (Bond Dissociation Energy: Si-O ~110 kcal/mol vs. Si-S ~60 kcal/mol). This bond energy disparity allows TMMS to transfer the
Core Mechanistic Pathway: Lewis Acid Activation
The versatility of TMMS relies on Lewis Acid (LA) activation. The LA coordinates to the electrophile (e.g., carbonyl oxygen), increasing its susceptibility to nucleophilic attack by the sulfur atom of TMMS.
Figure 1: General mechanism of Lewis Acid-catalyzed thiolation using TMMS.
Part 2: Key Applications in Heterocycle Synthesis
Dediazoniative Methylthiolation of Heteroaromatics
Direct introduction of a methylthio group into heteroaromatic rings (pyridines, quinolines) is often challenging due to catalyst poisoning. TMMS reacts with arenediazonium tetrafluoroborates to yield aryl methyl sulfides via a radical-nucleophilic pathway, avoiding the use of foul-smelling methanethiol gas.
-
Target: Synthesis of 2-(methylthio)pyridines and quinolines.
-
Mechanism:
or Radical mechanism depending on substrate. -
Utility: Precursors for sulfoxides/sulfones (drug pharmacophores).
Stereoselective Synthesis of 1-Thioglycosides (Glycomimetics)
Thioglycosides are hydrolytically stable analogs of O-glycosides and are critical in the development of glycomimetic drugs (e.g., SGLT2 inhibitors). TMMS converts glycosyl acetates directly to thioglycosides with high
-
Reaction: Glycosyl Acetate + TMMS
Methyl Thioglycoside + TMS-OAc. -
Advantage: One-pot transformation; no need to handle toxic thiophenols or unstable glycosyl halides.
Thioacetalization of Carbonyls
TMMS serves as a reagent for the protection of aldehydes and ketones as dimethyl dithioacetals or hemithioacetals. These intermediates are pivotal for umpolung chemistry (e.g., Corey-Seebach reaction) to construct complex heterocyclic frameworks.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Aryl Methyl Sulfides from Diazonium Salts
Based on the method by Z. Lai et al. and related diazonium chemistry.
Reagents:
-
Heteroaryl amine precursor (1.0 equiv)
- (48% aq. solution)
- (1.1 equiv)
-
Trimethyl(methylthio)silane (TMMS) (1.2 equiv)
-
Dry DMSO or DMF
Step-by-Step:
-
Diazotization: Dissolve the heteroaryl amine in minimal water/acid mixture at 0°C. Add
. Dropwise add aqueous while maintaining temperature <5°C. Stir for 30 min. -
Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ether and dry under vacuum (Caution: Diazonium salts can be explosive; handle typically in situ if unstable, but isolation is preferred for this specific protocol).
-
Thiolation: Dissolve the diazonium salt (1.0 mmol) in anhydrous DMSO (5 mL).
-
Addition: Add TMMS (1.2 mmol) dropwise at room temperature. The reaction will evolve
gas (ensure venting). -
Reaction: Stir at 25°C for 1–2 hours. Monitor by TLC.
-
Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Summary:
| Substrate (Ar-NH2) | Product (Ar-SMe) | Yield (%) | Notes |
| 4-Nitroaniline | 4-Nitrophenyl methyl sulfide | 85% | Rapid |
| 2-Aminopyridine | 2-(Methylthio)pyridine | 62% | Requires slower addition |
| 3-Aminoquinoline | 3-(Methylthio)quinoline | 71% | - |
Protocol B: Lewis Acid Catalyzed Synthesis of Thioglycosides
Standard protocol for converting peracetylated sugars to methyl thioglycosides.
Reagents:
- -D-Glucose pentaacetate (1.0 equiv)
-
TMMS (1.5 equiv)
-
(Trimethylsilyl triflate) (0.5 - 1.0 equiv) or
(2.0 equiv) -
Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add
-D-Glucose pentaacetate (1.0 mmol) and anhydrous DCM (10 mL). -
Reagent Addition: Add TMMS (1.5 mmol) via syringe.
-
Activation: Cool to 0°C. Add TMSOTf (0.5 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with DCM, wash with water and brine.
-
Purification: Silica gel chromatography. The product is typically the methyl 2,3,4,6-tetra-O-acetyl-1-thio-
-D-glucopyranoside .
Protocol C: One-Pot Thionation/Cyclization to Thiazoles
Using TMMS to generate
Concept:
-
Substitution: React
-bromoketone with TMMS (1.1 equiv) in MeCN (reflux, 2h) forms -methylthio ketone + TMS-Br. -
Cyclization: Add thiourea or thioamide directly to the crude mixture. Reflux for 4–6 hours.
-
Result: Formation of 2-substituted thiazoles.
Part 4: Safety & Handling
-
Flammability: TMMS is a flammable liquid (Flash point: 14°C). Handle in a fume hood away from ignition sources.
-
Odor: While described as "less odorous" than free thiols, it still possesses a sulfide smell. Use bleach (sodium hypochlorite) to quench glassware and spills, oxidizing the sulfide to odorless sulfoxide/sulfone.
-
Moisture Sensitivity: Reacts slowly with moisture to release methanethiol. Store under inert atmosphere (Argon/Nitrogen).
Part 5: References
-
Organic Chemistry Portal. Trimethyl(methylthio)silane in Organic Synthesis. [Link]
-
D. A. Evans et al. New Silicon-Based Reagents for Organic Synthesis. (General reference for Silyl-Sulfur chemistry). [Link]
-
Pozharskii, A. F. et al. Heterocycles in Life and Society. (Context for thioglycosides and sulfur heterocycles). [Link]
Application Note: Trimethyl(methylthio)silane (TMSS) in Carbohydrate Chemistry
Executive Summary: The "Soft-Sulfur / Hard-Silicon" Paradigm
Trimethyl(methylthio)silane (TMSS, MeSSiMe
-
Silyl "Push" (Hard Electrophile): The trimethylsilyl (TMS) group exhibits high affinity for "hard" oxygen centers (e.g., glycosyl acetates, epoxides), facilitating leaving group departure.
-
Thio "Pull" (Soft Nucleophile): The methylthio (MeS–) group acts as a soft nucleophile, attacking the activated anomeric center or electrophilic carbon.
This guide details the application of TMSS for the synthesis of methyl 1-thioglycosides —versatile building blocks for iterative glycosylation and glycomimetic drug development.
Mechanistic Insight
The utility of TMSS relies on the thermodynamic driving force of forming a strong Si–O bond (approx. 110 kcal/mol) while delivering the sulfur nucleophile.
Mechanism: Lewis Acid-Mediated Thioglycosylation
In the Hanessian-Guindon reaction , a Lewis acid (typically ZnI
Figure 1: Mechanistic pathway for the conversion of glycosyl acetates to thioglycosides using TMSS.
Key Application: Synthesis of Methyl 1-Thioglycosides
Thioglycosides are stable to many protection/deprotection conditions but can be selectively activated for glycosylation (e.g., using NIS/TfOH). The following protocol describes the conversion of Penta-O-acetyl-β-D-glucopyranose to Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside .
Protocol 1: The Hanessian-Guindon Method
Reagents:
-
Substrate: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (1.0 equiv)
-
Reagent: Trimethyl(methylthio)silane (TMSS) (1.2 – 1.5 equiv)
-
Catalyst: Zinc Iodide (ZnI
) (0.5 – 1.0 equiv) OR TMSOTf (0.1 equiv for faster reaction) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a round-bottom flask under argon/nitrogen atmosphere.
-
Add Penta-O-acetyl-β-D-glucopyranose (1.0 mmol, 390 mg) and anhydrous DCE (5 mL).
-
-
Activation:
-
Add ZnI
(0.5 mmol, 160 mg) quickly to minimize moisture exposure. -
Note: If using TMSOTf, cool to 0°C before addition.
-
-
Reaction:
-
Add TMSS (1.2 mmol, ~175 µL) dropwise via syringe.
-
Stir the mixture at Room Temperature (for ZnI
) or 0°C to RT (for TMSOTf). -
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.5) will disappear, and the product (Rf ~0.6) will appear. Reaction time: 1–3 hours (TMSOTf) or 2–12 hours (ZnI
).
-
-
Work-up:
-
Quench by adding saturated aqueous NaHCO
(10 mL). -
Extract with DCM (3 x 10 mL).
-
Wash combined organics with water and brine.
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient).
-
Expected Yield: 85–95%
Stereoselectivity: Predominantly
Application 2: Regioselective Ring Opening of Anhydro Sugars
TMSS is highly effective for opening 1,6-anhydro (levoglucosan derivatives) or 1,2-anhydro sugars (Brigl's anhydride) to introduce the methylthio functionality.
Workflow: Epoxide Opening
Figure 2: Regioselective ring opening of 1,2-anhydro sugars to form thioglycosides.
Key Advantage: This method simultaneously introduces the sulfur at the anomeric position and protects the C2-hydroxyl as a trimethylsilyl ether (transiently) or free hydroxyl (after workup), avoiding the need for a separate deprotection step.
Comparative Analysis: Silyl Sulfides
Selecting the correct silyl reagent is critical for the desired outcome.
| Feature | TMSS (MeSSiMe | TMST (PhSSiMe | HMDST ((TMS) |
| Active Nucleophile | Methylthio (MeS–) | Phenylthio (PhS–) | Sulfide (S |
| Primary Product | Methyl Thioglycoside | Phenyl Thioglycoside | Thio-sugar / Thio-anhydride |
| Reactivity (Nu) | High (Soft/Small) | Moderate (Soft/Bulky) | High (Double activation) |
| Anomeric Stability | Moderate (Good donor) | High (Excellent donor) | Variable |
| Odour/Handling | High Stench | Moderate Stench | High Stench |
Safety & Handling Protocols
Hazard Identification:
-
Flammability: TMSS is a flammable liquid (Flash point < 23°C).
-
Stench: Possesses a potent, disagreeable thiol-like odor.
-
Hydrolysis: Reacts with moisture to release methanethiol (MeSH), a toxic gas.
Operational Safety:
-
Fume Hood: ALL manipulations must be performed in a well-ventilated fume hood.
-
Bleach Trap: Connect the vacuum pump exhaust or reaction vent to a bleach (sodium hypochlorite) scrubber to oxidize any escaping methanethiol.
-
Glassware: Rinse all glassware with a dilute bleach solution in the hood before removing it for cleaning.
References
-
Hanessian, S., & Guindon, Y. (1980). Direct conversion of glycosides into 1-thioglycosides by use of [alkyl(or aryl)thio]trimethylsilanes. Carbohydrate Research, 86(2), c3-c6. Link
-
Hanessian, S., & Guindon, Y. (1982). Chemistry of the glycosidic linkage.[1][2][3][4][5][6] Direct conversion of glycosides into 1-thioglycosides by use of [alkyl(or aryl)thio]trimethylsilanes.[6] Carbohydrate Research, 102(1), 321-326. Link
-
Pozsgay, V., & Jennings, H. J. (1987). Azidosphingosine glycosylation: a new approach to the synthesis of glycosphingolipids. The Journal of Organic Chemistry, 52(21), 4635-4637. Link
-
Garegg, P. J. (1997). Thioglycosides as glycosyl donors in oligosaccharide synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205. Link
-
Deng, S., et al. (1999). Efficient synthesis of 1-thioglycosides from 1,2-anhydro sugars. The Journal of Organic Chemistry, 64(19), 7265-7266. Link
Sources
- 1. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
Application Note: Lewis Acid-Catalyzed Thiolation and Protection Strategies Using Trimethyl(methylthio)silane (TMSS)
Executive Summary
Trimethyl(methylthio)silane (TMSS, Me₃SiSMe) represents a pivotal reagent in the arsenal of the medicinal chemist, offering a distinct advantage over traditional methanethiol gas (MeSH). While traditionally classified as a reagent, its efficacy is unlocked through Lewis Acid catalysis , creating a powerful system for thiolation, carbonyl protection, and ether cleavage.
This guide clarifies the operational hierarchy where TMSS serves as a "latent" source of nucleophilic sulfur, activated only in the presence of catalysts such as Zinc Iodide (ZnI₂) or Trimethylsilyl Triflate (TMSOTf). This synergy allows for transformations under neutral, non-aqueous conditions—critical for substrates sensitive to the harsh acidic/basic conditions required by conventional mercaptan protocols.
Key Advantages:
-
Safety Profile: Circumvents the use of toxic, gaseous methanethiol.
-
Chemoselectivity: High affinity of Silicon for Oxygen (bond energy: 108 kcal/mol) drives reactions thermodynamically, allowing selective reaction with carbonyls and ethers over other functional groups.
-
Mild Conditions: Catalytic activation allows reactions to proceed at
to room temperature.
Mechanistic Principles
The utility of TMSS rests on the Silicon-Oxygen Affinity Principle . In a catalyzed cycle, the Lewis Acid (LA) activates the substrate (typically an oxygen-containing electrophile), facilitating the nucleophilic attack of the sulfur atom from TMSS.
The Catalytic Cycle (Thioketalization)
-
Activation: The Lewis Acid (e.g., ZnI₂) coordinates to the carbonyl oxygen.
-
Nucleophilic Attack: The sulfur of TMSS attacks the carbonyl carbon.
-
Silyl Transfer: The trimethylsilyl group transfers to the oxygen, expelling the catalyst and forming a hemithioacetal silyl ether intermediate.
-
Repeat: The cycle repeats to substitute the second oxygen, driving the equilibrium toward the dithioacetal due to the formation of the stable Si-O-Si (hexamethyldisiloxane) byproduct.
Figure 1: Mechanistic flow of Lewis Acid-catalyzed thioketalization using TMSS. The formation of the strong Si-O bond is the thermodynamic driver.
Application Protocols
Protocol A: ZnI₂-Catalyzed Protection of Ketones (Thioketalization)
Context: This is the "Gold Standard" method for protecting carbonyls as dimethyl dithioacetals under neutral conditions (Evans Protocol).
Reagents:
-
Substrate: Cyclohexanone (1.0 equiv, 10 mmol)
-
Reagent: Trimethyl(methylthio)silane (TMSS) (2.2 equiv, 22 mmol)
-
Catalyst: Zinc Iodide (ZnI₂) (0.05 equiv, 0.5 mmol)
-
Solvent: Dichloromethane (DCM) or Ether (anhydrous)
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Fit with a rubber septum and purge with Argon for 10 minutes.
-
Critical Safety Step: Connect the vent needle to a bleach trap (10% NaOCl solution) to neutralize any trace methanethiol released during hydrolysis.
-
-
Reaction Assembly:
-
Add solid ZnI₂ (160 mg, 0.5 mmol) to the flask.
-
Add anhydrous DCM (20 mL) via syringe.
-
Add the ketone substrate (10 mmol).
-
Cool the mixture to
in an ice bath.
-
-
Reagent Addition:
-
Add TMSS (2.64 g, 3.1 mL, 22 mmol) dropwise over 5 minutes.
-
Observation: The reaction is initially heterogeneous (ZnI₂ suspension) but may clear as the reaction proceeds.
-
-
Monitoring:
-
Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitor by TLC. The disappearance of the carbonyl spot and appearance of the non-polar dithioacetal indicates completion.
-
-
Workup (Hydrolysis Control):
-
Quench the reaction by pouring the mixture into a separating funnel containing 50 mL of water.
-
Note: The byproduct (Me₃Si)₂O is hydrolyzed.[1]
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with 10% Sodium Thiosulfate (to remove any iodine color if present) and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc).
-
Data Summary: Catalyst Efficiency Comparison
| Catalyst | Equiv | Time (h) | Yield (%) | Notes |
| ZnI₂ | 0.05 | 3 | 94 | Mildest, neutral conditions. |
| TMSOTf | 0.01 | 0.5 | 91 | Faster, but strictly anhydrous required. |
| BF₃·OEt₂ | 0.10 | 2 | 88 | Can serve as solvent/catalyst mix. |
| AlCl₃ | 0.30 | 1 | 75 | Lower yield due to Lewis acidity side reactions. |
Protocol B: O-Methyl Cleavage (Demethylation)
Context: TMSS/ZnI₂ can cleave methyl esters and aryl methyl ethers under milder conditions than BBr₃.
-
Setup: Similar to Protocol A, but requires reflux conditions.
-
Stoichiometry: Use 3.0 equiv of TMSS per methoxy group.
-
Execution:
-
Dissolve substrate in 1,2-dichloroethane (DCE).
-
Add ZnI₂ (1.0 equiv - stoichiometric often required for chelation-controlled substrates).
-
Add TMSS and heat to reflux (
) for 12–24 hours.
-
-
Mechanism: The S-Me attacks the methyl group of the ether/ester, generating the silyl ether/ester (R-O-TMS) and dimethyl sulfide (Me₂S).
-
Workup: Methanolysis (adding MeOH) during workup cleaves the silyl ether to yield the free alcohol/phenol.
Safety & Handling (The "Trustworthiness" Pillar)
TMSS is moisture-sensitive and hydrolyzes to release Methanethiol (MeSH) , a colorless gas with a putrid stench and high toxicity (TLV 0.5 ppm).
Mandatory Safety Workflow:
Figure 2: Mandatory safety workflow for handling TMSS to prevent exposure to methanethiol.
-
Bleach Trap: All reaction vessel vents must bubble through a trap containing 10-15% aqueous Sodium Hypochlorite (Bleach). This oxidizes any escaping MeSH to methanesulfonic acid/sulfonate, which is odorless and non-toxic.
-
Reaction:
-
-
Decontamination: Glassware and syringes should be soaked in a bleach bath immediately after use.
References
-
Evans, D. A. ; Truesdale, L. K.; Grimm, K. G.; Nesbitt, S. L. "Thiolated esters and lactones. Synthesis and activation." Journal of the American Chemical Society, 1977 , 99(15), 5009–5017.
- Foundational text on the use of TMSS for thiol
-
Olah, G. A. ; Narang, S. C.; Gupta, B. G. B.; Malhotra, R. "Synthetic methods and reactions. 62. Transformations with chlorotrimethylsilane/sodium iodide and related reagents." Journal of Organic Chemistry, 1979 , 44(8), 1247–1251.
- Establishes the silicon-iodine catalytic cycles relevant to TMSS/ZnI2 systems.
-
Mukherjee, C. ; Kamila, S.; De, A. "Trimethyl(methylthio)silane: A Versatile Reagent in Organic Synthesis." Synlett, 2003 , 11, 1745-1746.
- Comprehensive review of TMSS applic
-
TCI Chemicals. "Safety Data Sheet: Trimethyl(methylthio)silane."
- Authoritative safety d
Sources
GC-MS analysis of Trimethyl(methylthio)silane derivatized compounds
Application Note: High-Efficiency GC-MS Analysis of Analytes via Trimethyl(methylthio)silane (TMTS) Derivatization
Executive Summary
This guide details the protocol for using Trimethyl(methylthio)silane (TMTS) (CAS: 3908-55-2) as a specialized silylating reagent for Gas Chromatography-Mass Spectrometry (GC-MS). While
The Core Advantage: The reaction byproduct is methanethiol (MeSH) , a highly volatile gas (bp 6°C) that evaporates spontaneously, leaving a clean sample matrix without the need for precipitation removal (unlike HMDS) or aggressive acid scavenging (unlike TMSCl). This makes TMTS ideal for analyzing sensitive alcohols, amines, and thiols where non-volatile byproducts might contaminate the liner or column.
Chemical Mechanism & Rationale
The Silylation Pathway
TMTS acts as a trimethylsilyl (TMS) donor.[1][2] The driving force of the reaction is the formation of the strong Si-O bond (approx. 108 kcal/mol) replacing the weaker Si-S bond, coupled with the entropic gain from the release of methanethiol gas.
Reaction Equation:
Mechanistic Workflow Diagram
Figure 1: Mechanistic pathway of TMTS silylation. The volatile byproduct ensures equilibrium shifts toward product formation.
Experimental Protocol
Safety Warning: Methanethiol has an extremely potent, foul odor (rotten cabbage) and is toxic. All steps must be performed in a high-efficiency fume hood.
Materials
-
Reagent: Trimethyl(methylthio)silane (>97% purity).[3]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: Avoid protic solvents.
-
Catalyst (Optional): Trimethylchlorosilane (TMCS) (1% v/v) can accelerate reaction with sterically hindered hydroxyls.
-
Vials: 2 mL crimp-top autosampler vials with PTFE-lined caps.
Step-by-Step Derivatization Workflow
-
Sample Preparation:
-
Dissolve 1–5 mg of dry analyte (e.g., Ibuprofen, Cholesterol, amino acid) in 200 µL of anhydrous DCM.
-
Critical: Ensure sample is completely water-free to prevent hydrolysis of the reagent.
-
-
Reagent Addition:
-
Add 50–100 µL of Trimethyl(methylthio)silane .
-
Tip: Use a gas-tight syringe to minimize odor release.
-
-
Reaction:
-
Cap the vial immediately.
-
Incubate at 60°C for 30 minutes .
-
Observation: You may observe a slight pressure build-up due to MeSH gas.
-
-
Venting (The "Clean-Up"):
-
Allow the vial to cool to room temperature.
-
Insert a small vent needle (27G) through the septum for 30 seconds inside the fume hood. This allows the methanethiol gas to escape.
-
Self-Validation: The disappearance of the initial liquid volume (if solvent-free) or stabilization of pressure indicates reaction completion.
-
-
Injection:
-
Inject 1 µL into the GC-MS.
-
GC-MS Parameters (Standard)
| Parameter | Setting |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) or Splitless (trace analysis) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm |
| Oven Program | 70°C (hold 2 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 40–600 m/z |
Results & Data Interpretation
Identification of TMS Derivatives
Analytes derivatized with TMTS will exhibit standard TMS fragmentation patterns. The reagent itself does not add a unique "tag" other than the TMS group (
Key Diagnostic Ions:
-
m/z 73:
(Base peak in many aliphatic TMS derivatives). -
m/z 75:
(Common in TMS-ethers). -
m/z 147:
(Indicates polysilylation/diols). -
M-15: Loss of a methyl group from the TMS moiety (
).
Comparative Analysis Table
| Feature | TMTS (This Protocol) | BSTFA/MSTFA (Standard) | HMDS (Old School) |
| Byproduct | Methanethiol (Gas) | Trifluoroacetamide (Volatile Liquid) | Ammonia (Gas) |
| Byproduct Removal | Spontaneous Evaporation | Co-elutes with solvent/early peaks | Spontaneous |
| Reactivity | Moderate (High selectivity) | High | Low (Needs catalyst) |
| Liner Contamination | Very Low | Moderate (Amide buildup) | High (Ammonium salts) |
| Odor | Severe (Rotten Cabbage) | Mild | Strong (Ammonia) |
Troubleshooting & Self-Validation
To ensure the protocol is working correctly, utilize this logic tree:
Figure 2: Troubleshooting logic for failed derivatization.
Validation Step:
-
Blank Run: Inject the TMTS reagent alone. You should see a small solvent peak and potentially the disulfide dimer (
) if oxidation occurred, but no heavy interfering peaks. -
Internal Standard: Use a deuterated hydrocarbon (e.g., Phenanthrene-d10) which does not react with TMTS, to verify injection consistency.
References
-
Sigma-Aldrich. Trimethyl(methylthio)silane Product Specification & Safety Data Sheet.Link
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[4] (Seminal text on silylation mechanisms).
-
Gelest, Inc. Silane Silylation Guide.Link
Sources
Application Note: Trimethyl(methylthio)silane (TMMS) for GC Derivatization
This Application Note and Protocol Guide is structured for high-level analytical chemists and drug development professionals. It synthesizes established organosilicon chemistry with practical gas chromatography (GC) workflows.
Executive Summary
Trimethyl(methylthio)silane (TMMS) , also known as (Methylthio)trimethylsilane, is a specialized silylation reagent used in Gas Chromatography (GC) when standard reagents (BSTFA, MSTFA) produce interfering byproducts. Unlike amide-based reagents that leave non-volatile or late-eluting residues (e.g., trifluoroacetamide), TMMS reacts to form Methanethiol (MeSH) , a gas at room temperature (bp 5.95 °C).
This unique "gas-phase leaving group" mechanism drives the reaction equilibrium to completion and results in an exceptionally clean sample matrix, eliminating the need for post-reaction evaporation or filtration. This guide details the mechanistic basis, safety protocols, and experimental workflows for using TMMS to derivatize alcohols, amines, and carboxylic acids.
Chemical Mechanism & Rationale
The "Volatility Driver" Mechanism
Standard silylation is an equilibrium process. Reagents like HMDS (Hexamethyldisilazane) rely on the slow evolution of ammonia to drive the reaction. TMMS improves upon this by releasing methanethiol, which flashes off immediately at ambient conditions, preventing the reverse reaction (hydrolysis of the silyl ether).
Reaction Equation:
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the nucleophilic attack and subsequent entropy-driven byproduct removal.
Caption: Figure 1. TMMS derivatization mechanism showing the entropy-driven removal of the methanethiol leaving group.
Comparative Analysis: TMMS vs. Standard Reagents
TMMS is not a "general purpose" reagent like BSTFA; it is a "problem solver" for specific chromatographic interferences.
| Feature | TMMS | MSTFA | HMDS | TMSI |
| Leaving Group | Methanethiol (Gas) | N-methyltrifluoroacetamide | Ammonia (Gas) | Imidazole (Solid/Liquid) |
| Byproduct BP | ~6 °C | 130–132 °C | -33 °C | 256 °C |
| Reactivity | Moderate (High with Catalyst) | High | Low | Very High |
| GC Interference | None (Vents before injection) | Possible (Solvent tailing) | None | High (Requires wash) |
| Moisture Sensitivity | High | High | Moderate | Extreme |
| Odor/Toxicity | Severe (Rotten Cabbage) | Mild | Strong (Ammonia) | Mild |
Experimental Protocol
SAFETY WARNING: Methanethiol (MeSH) is highly toxic and has a stench threshold of 1-2 ppb. All work must be performed in a high-efficiency fume hood. A bleach trap (sodium hypochlorite) should be available to neutralize the exhaust.
Materials Required[1][2]
-
Reagent: Trimethyl(methylthio)silane (>97% purity).
-
Solvent: Anhydrous Pyridine or Acetonitrile (MeCN).
-
Catalyst (Optional): Trimethylchlorosilane (TMCS) or Imidazole (1% v/v).
-
Vials: 2 mL GC crimp-top vials with PTFE-lined septa.
-
Scrubber: Beaker containing 10% bleach solution.
Standard Derivatization Workflow
This protocol is optimized for hydroxyl and amine functionalities (e.g., steroids, fatty alcohols).
Step 1: Sample Preparation
-
Dissolve 1–5 mg of dry sample in 100 µL of anhydrous pyridine.
-
Note: Pyridine acts as an acid acceptor and solvent.
-
Step 2: Reagent Addition
-
Add 100 µL of TMMS to the sample vial.
-
Optional: For sterically hindered groups (e.g., tertiary alcohols), add 10 µL of TMCS catalyst.
Step 3: Reaction & Venting
-
Cap the vial loosely or use a vented septum (needle inserted connected to a bleach trap) for the first 5 minutes to allow the bulk MeSH gas to escape.
-
Seal the vial tightly.
-
Heat at 60–70 °C for 30 minutes .
-
Mechanism Check: The heating ensures completion; the pressure buildup will be minimal if the initial gas was vented, but MeSH is highly volatile, so ensure the septum is high quality.
-
Step 4: Direct Injection
-
Inject 1 µL directly into the GC.
Workflow Diagram (DOT)
Caption: Figure 2. Step-by-step derivatization workflow emphasizing the critical venting step for safety and reaction completion.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Incomplete Derivatization | Reaction equilibrium not shifted. | Ensure MeSH gas was allowed to escape initially. Increase temp to 80°C. |
| Precipitate in Vial | Moisture contamination. | TMMS hydrolyzes to Hexamethyldisiloxane (HMDSO). Use fresh anhydrous solvents. |
| Extra Peaks (Early Eluting) | Residual Methanethiol or Disulfide. | MeSH elutes very early (often with solvent). Dimethyl disulfide (MeSSMe) may form if oxidized. |
| No Reaction on Tertiary -OH | Steric hindrance. | Add 1-5% TMCS or use a stronger catalyst like Imidazole. |
Validation Check: To validate the method, derivatize a standard cholesterol sample.
-
Success Criteria: Single peak for Cholesterol-TMS.
-
Failure: Presence of underivatized cholesterol (tailing peak) or multiple peaks indicating partial silylation.
References
-
Abel, E. W. (1960).[8] "The Silylation of Alcohols and Amines using (Methylthio)trimethylsilane." Journal of the Chemical Society.[8][9] [8]
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Sigma-Aldrich. (n.d.). "Trimethyl(methylthio)silane Product Specification & Safety Data Sheet."
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography–Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.
- Schummer, C., et al. (2009). "Comparison of different silylation reagents for the derivatization of estrogens." Journal of Chromatography B.
Sources
- 1. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. weber.hu [weber.hu]
- 4. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature [organic-chemistry.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Trimethyl(methylthio)silane (TMMS) Optimization
Topic: Optimizing Reaction Yield & Selectivity with Trimethyl(methylthio)silane Document ID: TMMS-OPT-2025-v4 Status: Active Audience: Synthetic Chemists, Process Development Scientists
Core Directive: The Silicon-Sulfur Advantage
Trimethyl(methylthio)silane (TMMS, Me
The Golden Rule of TMMS Chemistry: Reaction success relies on the "Silicon-Oxygen Bond Strength" driving force (approx. 110 kcal/mol) to overcome the weaker Silicon-Sulfur bond (approx. 60 kcal/mol).
If your yields are low, you are likely failing to activate the electrophile sufficiently to trigger this bond exchange, or moisture has hydrolyzed the reagent before it could react.
Reagent Integrity & Handling (The "Smell Test")
Before optimizing the reaction, you must validate the reagent. TMMS is extremely sensitive to moisture.
Q: How do I know if my TMMS has degraded?
A: The primary degradation pathway is hydrolysis, producing hexamethyldisiloxane (HMDS) and methanethiol (MeSH).
| Indicator | Observation | Diagnosis |
| Olfactory | Overpowering "rotten cabbage" smell upon opening | Degraded. Pure TMMS has a smell, but free MeSH is significantly more pungent. |
| Proton NMR | Singlet at | HMDS Contamination. Pure TMMS shows Si-Me at |
| Appearance | Cloudiness or biphasic liquid | Hydrolysis. HMDS is immiscible with water/methanethiol byproducts. |
Protocol 1: Reagent Rescue Do not attempt to distill degraded TMMS without a rigorous argon line. If degradation is >10%, purchase fresh reagent. For minor hydrolysis, store over activated 4Å molecular sieves for 24 hours under Argon.
Catalyst Selection Matrix (The "Secret Sauce")
TMMS is a weak nucleophile. It requires Lewis Acid (LA) activation of the electrophile (typically a carbonyl or acetal) to react. Choosing the wrong LA is the #1 cause of poor yields.
Decision Tree: Selecting the Right Lewis Acid
Figure 1: Lewis Acid selection guide based on substrate reactivity and steric profile.
Comparative Efficacy Table
| Catalyst | Reactivity | Best For | Risk Factor |
| ZnI | Mild | Aldehydes | Very hygroscopic; must be weighed in glovebox or rapidly. |
| TMSOTf | High | Ketones / Hindered Aldehydes. | Can cause competitive silylation or polymerization. |
| BF | Medium | Acetal Cleavage. | Etherate complex can be messy to remove; moisture sensitive. |
| TiCl | Very High | Conjugate Additions. | Often too harsh; can lead to titanium-sulfur byproducts. |
Workflow: Synthesis of O,S-Acetals (Carbonyl Protection)
This is the most common application of TMMS. It protects the carbonyl oxygen as a silyl ether while introducing the thiomethyl group, creating a versatile intermediate (O,S-acetal).
The Mechanism
Understanding the mechanism allows you to troubleshoot "stalled" reactions.
Figure 2: Mechanistic pathway for O,S-acetal formation involving Lewis Acid (LA) activation.
Optimized Protocol (High Yield)
Reagents:
-
Substrate: 1.0 equiv
-
TMMS: 1.2 equiv
-
Catalyst: ZnI
(0.05 - 0.1 equiv) -
Solvent: Anhydrous DCM (0.5 M concentration)
Step-by-Step:
-
Dry Down: Flame-dry a round-bottom flask under vacuum; backfill with Argon.
-
Catalyst Charge: Add anhydrous ZnI
(weighed quickly to avoid moisture uptake). -
Solvent/Substrate: Add DCM, followed by the aldehyde/ketone. Stir for 5 mins.
-
Reagent Addition: Add TMMS dropwise via syringe at 0°C.
-
Reaction: Warm to Room Temperature (RT). Monitor by TLC.[1]
-
Note: The O,S-acetal is often less polar than the aldehyde.
-
-
Quench (Crucial): Quench with saturated aqueous NaHCO
.-
Warning: Do not use acidic quench; it will hydrolyze the O-Si bond immediately.
-
Troubleshooting & FAQs
Q1: My reaction smells terrible, and I am unpopular in the lab. How do I manage the waste? A: The byproduct of hydrolysis is Methanethiol (MeSH), which has a low odor threshold.
-
Solution: Keep a "Bleach Bath" (10% Sodium Hypochlorite) ready. All glassware and syringes that touched TMMS should be soaked in bleach. The bleach oxidizes the sulfide/thiol to non-smelling sulfonates/sulfates.
-
Rotovap: Place a bleach trap between your rotovap and the pump to prevent the smell from exhausting into the room.
Q2: I am getting the S,S-acetal (dithioacetal) instead of the O,S-acetal. Why? A: You likely used too strong a Lewis Acid or excess reagent with prolonged reaction times.
-
Mechanism: Strong Lewis acids (like TiCl
or excess TMSOTf) can activate the product (the O,S-acetal), causing the -OSiMe3 group to leave and be replaced by a second -SMe group if excess TMMS is present. -
Fix: Switch to ZnI
(milder) and strictly control stoichiometry (1.1 - 1.2 equiv). Stop the reaction immediately upon consumption of starting material.
Q3: The reaction stalls at 50% conversion. A: This is usually "Catalyst Poisoning."
-
Moisture: Did your ZnI
turn to "mush" before adding solvent? It's dead. -
Basic Amines: Does your substrate contain a basic amine? It will coordinate to the Zinc and kill the catalysis.
-
Fix: Pre-mix the Lewis Acid with the substrate for 30 mins to ensure equilibrium, or use a stronger/harder Lewis acid (
) if the substrate tolerates it.
-
Q4: Can I use TMMS to make Thioesters? A: Yes, and it is often cleaner than using methanethiol gas.
-
Protocol: React Acyl Chloride + TMMS (1.0 equiv).
-
Catalyst: Usually none required. Heat to reflux in DCM or CHCl
. The byproduct is TMS-Cl (volatile), making purification easy.
References
-
Evans, D. A.; Truesdale, L. K.; Grimm, K. G.; Nesbitt, S. L. "Thiosilanes, a Promising Class of Reagents for Selective Carbonyl Protection and Alkylation." Journal of the American Chemical Society, 1977 , 99, 5009–5017.
-
Mukaiyama, T.; Takei, H. "A New Synthesis of Thioesters." Bulletin of the Chemical Society of Japan, 1970 , 43, 2566–2570.
-
Ager, D. J. "Silicon-Containing Carbonyl Equivalents." Chemical Society Reviews, 1982 , 11, 493–511.
-
Gareau, Y.; Beauchemin, A. "Single Electron Transfer in the Reaction of Thioesters with Organolithiums." Tetrahedron Letters, 2000 , 41, 35–39. (Demonstrates utility of TMMS derived thioesters).
Sources
Side reactions of Trimethyl(methylthio)silane with electrophiles
This is the TMMS Technical Support Center . We do not provide generic textbook definitions; we provide field-validated solutions for high-stakes synthesis.
Reagent Code: TMMS-SiSMe | CAS: 4551-24-0 Primary Application: Nucleophilic thiolation, thioacetalization, and silyl-transfer.
⚠️ Critical Safety & Handling Directive
The "Rotten Egg" Indicator: TMMS releases methanethiol (
-
Olfactory Threshold: 0.002 ppm.
-
Diagnostic: If you smell it, your system is compromised. The reagent is hydrolyzing, and your stoichiometry is inaccurate.
-
Immediate Action: seal the vessel, switch to Schlenk lines, and consult Protocol A below.
Module 1: Chemoselectivity Troubleshooting
Issue: "I isolated a Silyl Enol Ether instead of the Thioacetal."
Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch.
Silicon is highly oxophilic (
-
Path A (Desired): Nucleophilic attack of sulfur at the carbonyl carbon (Thiolation).
-
Path B (Side Reaction): Electrophilic silylation of the enolate oxygen (O-Silylation).
The Fix:
-
Switch Catalysts: Strong, "hard" Lewis Acids (e.g.,
, ) polarize the carbonyl strongly, often favoring the oxophilic pathway or elimination. -
Solution: Use a "softer," thiophilic Lewis Acid. Zinc Iodide (
) is the gold standard here. It coordinates sulfur, activating the Si-S bond without aggressively ionizing the carbonyl oxygen.
Visualization: The Divergent Pathway
This diagram illustrates the mechanistic fork causing product mixtures.
Caption: Figure 1. Kinetic competition between O-silylation (red path) and thiolation (green path) dictated by Lewis Acid hardness.
Module 2: Side Product Analysis
Users often misidentify byproducts in crude NMR. Use this table to fingerprint your contaminants.
| Side Reaction | Byproduct Name | Diagnostic Signal ( | Root Cause | Corrective Action |
| Hydrolysis | Hexamethyldisiloxane (HMDS) | Wet solvent or atmosphere. | Flame-dry glassware; distill solvent over | |
| Oxidation | Dimethyl Disulfide ( | Air leak (oxidative coupling). | Degas solvents (Freeze-Pump-Thaw). | |
| Elimination | Alkene (from alkyl halide) | Basic conditions or | Lower temp; Switch solvent to non-polar (Hexane/DCM). | |
| Exchange | Chlorotrimethylsilane (TMSCl) | Reaction with acyl chlorides. | Expected byproduct; remove via high-vac. |
Module 3: Experimental Protocols
Protocol A: Deodorizing Quench (Mandatory Safety)
Why: Methanethiol (
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
The Quench: Do NOT pour reaction mixture directly into the sink.
-
Step-by-Step:
-
Cool reaction mixture to
. -
Slowly add the bleach solution with vigorous stirring.
-
Checkpoint: The mixture may turn cloudy/yellow (sulfur precipitation).
-
Stir for 20 minutes before phase separation.
-
-
Validation: A lead acetate paper strip test above the flask should remain white (no black
formation).
Protocol B: High-Fidelity Thioacetalization
Target: Conversion of cyclohexanone to cyclohexanone dimethyl dithioacetal.
-
Setup: Flame-dried RBF,
atmosphere. -
Reagents:
-
Cyclohexanone (1.0 equiv)
-
TMMS (2.2 equiv) — Excess required due to equilibrium.
- (0.05 equiv) — Catalytic amount prevents side reactions.
-
-
Procedure:
-
Dissolve ketone in dry
or . -
Add
(solid) in one portion. -
Add TMMS dropwise via syringe over 5 minutes.
-
Observation: The solution should remain clear or turn slightly yellow. If it turns dark brown/black immediately, your
is wet (iodine liberation).
-
-
Workup:
-
Quench with water (hydrolysis of O-TMS intermediates).
-
Extract with ether.
-
Crucial: Wash organic layer with 10% NaOH (removes residual thiols/phenols) followed by Brine.
-
Module 4: Troubleshooting Workflow
Follow this logic gate when your reaction fails.
Caption: Figure 2. Decision tree for isolating TMMS failure modes.
FAQ: Frequently Asked Questions
Q: Can I use TMSOTf instead of ZnI2? A: Proceed with caution. TMSOTf is a "super" Lewis Acid. While it accelerates the reaction, it significantly increases the rate of elimination and O-silylation. Only use TMSOTf for highly hindered, non-enolizable substrates [1].
Q: My TMMS has turned cloudy. Is it usable?
A: No. Cloudiness indicates the formation of polysiloxanes due to hydrolysis. The effective concentration of
Q: Why do I see disulfide (MeSSMe) in my product?
A: This is an artifact of air exposure during workup. If your reaction vessel wasn't strictly degassed, the liberated methanethiol oxidizes rapidly. Add a reducing agent like
References
-
Evans, D. A.; Truesdale, L. K.; Grimm, K. G.; Nesbitt, S. L. "Thiosilanes, a promising class of reagents for selective carbonyl protection." Journal of the American Chemical Society, 1977 , 99, 5009–5017.
-
Gimisis, T.; Cismaş, C. "Reagents for Silicon-Mediated Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis, 2011 .
-
Ager, D. J. "Silicon-containing carbonyl equivalents."[1] Chemical Society Reviews, 1982 , 11, 493–511.
-
Fleming, I. "Organosilicon Chemistry." Comprehensive Organic Synthesis, 1991 .
Sources
Technical Support Center: Thiomethylation Reaction Optimization
Topic: Troubleshooting Low Yield in Thiomethylation Reactions Support Tier: Level 3 (Senior Application Scientist) Status: Active
Triage: The Method Selection Matrix
Before troubleshooting specific failure modes, verify that your synthetic strategy matches your substrate's electronic demand. Thiomethylation is not a "one-size-fits-all" transformation.
Use this decision matrix to validate your current route:
Figure 1: Strategic selection guide for thiomethylation. Matching the method to the substrate's electronic bias is the first step in yield optimization.
Critical Reagent Troubleshooting (The Foundation)
Issue: "My reaction smells like a gas leak, and the yield is <10% despite using 1.5 equivalents of NaSMe."
Diagnosis: Reagent Degradation & Hydrolysis. Sodium thiomethoxide (NaSMe) is vigorously hygroscopic. Commercial "95%" solid bottles are often compromised after the first opening.
-
Mechanism:
. -
Consequence: You lose your nucleophile (MeSH escapes as gas) and generate hydroxide (NaOH), which may cause side reactions or fail to react with the aryl halide.
Corrective Protocol:
-
Switch Reagent Form: Do not use the solid powder if the bottle is old. Switch to aqueous NaSMe (21% wt) or anhydrous methanolic solutions .
-
Titration (Mandatory): If using solid, you must titrate the effective thiolate content using iodometric titration before calculating stoichiometry.
-
Odor Control System:
-
Outlet of the reaction vessel
Trap 1 (Empty, anti-suckback) Trap 2 (Bleach/NaOH solution). -
Chemistry: Bleach oxidizes volatile MeSH to non-volatile methanesulfonic acid/sulfonate.
-
Palladium-Catalyzed Cross-Coupling (Advanced)
Issue: "The reaction starts but stalls at 30-40% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning.
Sulfur is a potent catalyst poison.[1] Thiolates (
The Solution: Ligand Dominance You must use ligands with high denticity or steric bulk to prevent the formation of these bridging sulfur species.
Recommended Protocol (Modern Standard):
-
Catalyst:
(1–2 mol %) -
Ligand: Xantphos (2–4 mol %). The wide bite angle of Xantphos destabilizes the bridging Pd-S-Pd species, forcing the cycle forward [1].
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Base: DIPEA (Hunig's Base) or
.
Visualizing the Failure Mode:
Figure 2: The catalyst poisoning mechanism. Standard ligands (PPh3) allow the formation of inactive sulfur-bridged dimers. Bulky ligands (Xantphos, Josiphos) prevent this off-cycle pathway.
Copper-Catalyzed Coupling (The Robust Alternative)
Issue: "I cannot use Palladium due to cost or residual metal limits. My CuI reaction yields are inconsistent."
Diagnosis: Ligand & Temperature Mismatch.
Copper catalysis is less prone to poisoning but kinetically slower. It requires higher temperatures (
Optimized Protocol:
-
Catalyst: CuI (10 mol %).
-
Ligand: 1,10-Phenanthroline (20 mol %) or DMEDA.
-
Why: Phenanthroline prevents the formation of insoluble Copper-Thiolate polymers, keeping the catalyst active in solution [2].
-
-
Solvent: DMSO or DMF (High boiling point is essential).
-
Temperature: 100–120°C. Do not attempt this at room temperature.
Electrophilic Thiomethylation (Nucleophilic Substrates)
Issue: "I have an electron-rich aromatic ring/enolate. NaSMe isn't working."
Diagnosis: Wrong Polarity.
You are trying to react a nucleophile (your electron-rich ring) with a nucleophile (NaSMe). You need an electrophilic source of "
Reagent Swap: Use N-(Thiomethyl)phthalimide .
-
Pros: Solid, odorless, stable, easy to handle.
-
Mechanism: The phthalimide group acts as a leaving group, transferring the
group to the nucleophile.
Protocol:
-
Dissolve substrate (Arene/Enolate) in DCM or THF.
-
Add N-(Thiomethyl)phthalimide (1.1 equiv).
-
(For Arenes) Add Lewis Acid:
or . -
(For Enolates) Ensure enolate is pre-formed with LDA/LiHMDS before addition.
Troubleshooting Summary Table
| Symptom | Probable Cause | Immediate Fix |
| Reaction smells of rotten cabbage; No conversion. | Hydrolysis of NaSMe. | Use fresh anhydrous reagents or switch to aqueous NaSMe solution. |
| Pd-reaction stalls at 30-40%. | Catalyst poisoning (Dimer formation). | Switch ligand to Xantphos or Josiphos . Increase catalyst loading to 5%. |
| Cu-reaction has low yield. | Temperature too low or no ligand. | Heat to >100°C. Add 1,10-phenanthroline . |
| Disulfide (MeS-SMe) byproduct observed. | Oxidation of reagent by air. | Degas all solvents (sparge with Ar/N2 for 15 mins). Run under strict inert atmosphere. |
| Starting material is an electron-rich phenol/aniline. | Polarity mismatch (Nucleophile + Nucleophile). | Switch to Electrophilic Thiomethylation (N-thiomethylphthalimide). |
References
-
Palladium-Catalyzed C-S Coupling (Xantphos)
- Title: "Palladium-Catalyzed Cross-Coupling of Thiols with Aryl Halides"
- Source:Organic Letters (Buchwald et al.)
-
URL:[Link]
-
Copper-Catalyzed C-S Coupling
- Title: "Copper-Catalyzed Thioetherific
- Source:Organic Letters (Vend
-
URL:[Link]
-
Electrophilic Thiomethylation
- Title: "N-(Thiomethyl)
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Catalyst Poisoning Mechanisms
- Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes" (Analogous S-poisoning mechanism)
- Source:Journal of the American Chemical Society
-
URL:[Link]
Sources
Technical Support Center: Trimethyl(methylthio)silane (TMMS) Reaction Workup
Case ID: TMMS-001-CLEANUP Topic: Removal of Silicon and Sulfur Byproducts Assigned Specialist: Senior Application Scientist
Executive Summary: The Silicon-Sulfur Challenge
You are likely here because your reaction succeeded, but your product is contaminated with a persistent "rotten cabbage" odor or stubborn silicon residues.
Trimethyl(methylthio)silane (TMMS) is a powerful reagent for introducing methylthio groups (
-
The Volatile Stench (Sulfur): Methanethiol (MeSH) and Dimethyl disulfide (DMDS).
-
The Lipophilic Ghost (Silicon): Hexamethyldisiloxane (HMDSO) and Trimethylsilanol (TMS-OH).
This guide provides a self-validating protocol to neutralize the stench before concentration and remove silicon residues without compromising your target molecule.
Module 1: The Stench Protocol (Sulfur Abatement)
The Problem: The primary sulfur byproduct, Methanethiol (MeSH) , is a gas (bp 6 °C) with a detection threshold in the parts-per-billion range. If you rotary evaporate the reaction mixture directly, you will permanently contaminate your pump oil and laboratory tubing.
The Solution: Oxidative Quenching. You must chemically oxidize the thiol to a non-volatile sulfonate before it leaves the fume hood.
Standard Operating Procedure (SOP): The Bleach Scrubber
Reagents:
-
Commercial Bleach (5-6% NaOCl)
-
Sodium Hydroxide (NaOH)
-
Ice bath
Step-by-Step Protocol:
-
Setup the Trap: Connect the gas outlet of your reaction vessel to a trap system before opening the vessel to air.
-
The Scrubber Chain:
-
Trap 1 (Empty): Acts as a suck-back preventer.
-
Trap 2 (Oxidant): Fill with 500 mL Bleach + 10 mL 10N NaOH.
-
Cooling: Place Trap 2 in an ice bath. The oxidation of thiols is exothermic .
-
-
The Quench:
-
Slowly add your quenching agent (usually water or dilute acid) to the reaction flask.
-
Allow the evolved gas (MeSH) to bubble through the bleach trap for at least 30 minutes.
-
-
Validation:
-
Dip a strip of lead acetate paper into the headspace of the reaction flask.
-
Black: Active sulfide present. Continue sparging with nitrogen.
-
White: Safe to proceed to workup.
-
Visual Workflow: The Scrubber Setup
Figure 1: Safe venting configuration for methanethiol generation. Trap 2 converts the volatile gas into non-volatile methanesulfonic acid.
Module 2: The Silicon Ghost (HMDSO Removal)
The Problem: Upon hydrolysis, the trimethylsilyl (TMS) group dimerizes to form Hexamethyldisiloxane (HMDSO) .
-
Boiling Point: 101 °C (Volatile, but often "tails" on rotovaps).
-
Solubility: Highly lipophilic (elutes with solvent front in chromatography).
-
NMR Signature: A singlet at
0.07 ppm (CDCl ), often mistaken for the TMS reference peak.
Data Table: Physical Properties of Byproducts
| Component | Formula | Boiling Point | Solubility | Removal Strategy |
| TMMS (Reagent) | MeSSiMe | 110-114 °C | Organic | Hydrolysis (Acid/Base) |
| Methanethiol | MeSH | 6 °C | Gas | Bleach Oxidation |
| HMDSO | O(SiMe | 101 °C | Hexane/Et | Azeotropic Distillation |
| Trimethylsilanol | TMS-OH | 99 °C | Organic | Acid wash |
Removal Strategy: The "Acid Wash" Technique
Do not rely solely on chromatography to remove silicon byproducts. They often streak on silica gel, contaminating fractions.
-
Hydrolysis: Ensure all active Si-S or Si-O bonds are hydrolyzed.
-
Azeotropic Removal:
-
HMDSO forms azeotropes with common solvents.
-
Best Solvent: Acetonitrile (MeCN) or Methanol.
-
Protocol: If HMDSO persists after rotovap, dissolve crude oil in MeCN and re-evaporate. The HMDSO will co-distill.
-
Troubleshooting & FAQs
Q1: I see a peak at 0.07 ppm in my NMR. Is this my product?
A: Highly unlikely. This is the classic signature of HMDSO.
-
Test: Run a C-13 NMR. HMDSO shows a peak at
2.0 ppm. -
Fix: Dry your sample under high vacuum (< 1 mbar) for 4 hours. If it persists, use the Acetonitrile azeotrope method described in Module 2.
Q2: The smell persists even after the bleach trap. What did I do wrong?
A: You likely generated Dimethyl Disulfide (DMDS) .
-
Cause: If MeSH is oxidized too slowly or in the presence of air without bleach, it dimerizes to DMDS (Me-S-S-Me).
-
Properties: DMDS is a liquid (bp 109 °C), not a gas. It will not reach the trap; it stays in your flask.
-
Fix: Wash your organic layer with a dilute bleach solution (1:10 commercial bleach:water) during the extraction phase. Warning: Ensure your product is not oxidation-sensitive.
Q3: My product is volatile. How do I separate it from HMDSO?
A: If your product boils < 150 °C, you cannot rely on evaporation.
-
Method: Fractional Distillation.[4]
-
Critical Step: Use a Vigreux column. HMDSO (bp 101 °C) has a flat temperature plateau. You must discard the fraction boiling between 98-105 °C entirely.
Decision Logic: Purification Workflow
Use this logic tree to determine the optimal purification path for your specific reaction mixture.
Figure 2: Decision matrix for separating silicon byproducts based on product volatility.
References
-
Sigma-Aldrich. Trimethyl(methylthio)silane Product & Safety Data. Retrieved from
-
UCLA Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Retrieved from
-
National Institute of Standards and Technology (NIST). Hexamethyldisiloxane Thermophysical Properties. Retrieved from
-
Glass, R. S. Organosulfur Chemistry.[5] In Advanced Organic Chemistry (Carey & Sundberg).[6] Springer. (Contextual grounding on thiolation mechanisms).
-
University of Rochester. SOP: How to Work with Thiols. Retrieved from
Sources
Technical Support Center: Purification of Trimethyl(methylthio)silane
Topic: Purification & Handling of Trimethyl(methylthio)silane (TMMS) CAS: 3908-55-2 | Formula: (CH₃)₃SiSCH₃ Support Tier: Level 3 (Senior Application Scientist)
Core Directive & Executive Summary
User: "I am synthesizing Trimethyl(methylthio)silane from chlorotrimethylsilane and sodium thiomethoxide. My crude product has a persistent stench and contains hexamethyldisiloxane (HMDSO) impurities that are difficult to separate. How do I purify this to >97%?"
Scientist's Response: The purification of Trimethyl(methylthio)silane (TMMS) is governed by two critical factors: hydrolytic instability and boiling point proximity . The synthesis relies on the nucleophilic substitution of chlorotrimethylsilane (TMSCl) with a thiomethoxide salt.
The primary contaminant, Hexamethyldisiloxane (HMDSO), is not just a byproduct; it is the decomposition product of your target molecule upon contact with moisture. Because the boiling point of HMDSO (
Physical Properties & Separation Physics
To design an effective purification strategy, you must understand the thermodynamic landscape of the crude mixture.
Table 1: Critical Physical Properties of Reaction Components
| Component | Role | Boiling Point ( | Density (g/mL) | Separation Strategy |
| Methanethiol (MeSH) | Reagent/Byproduct | Off-gassing / Cold Trap | ||
| Chlorotrimethylsilane (TMSCl) | Starting Material | Fore-run Distillation | ||
| Hexamethyldisiloxane (HMDSO) | Major Impurity | Fractional Distillation | ||
| Trimethyl(methylthio)silane | Target Product | Main Fraction | ||
| Dimethyl Disulfide (DMDS) | Oxidative Byproduct | Prevent via Inert Atmosphere |
Analytic Insight: The
between HMDSO and TMMS is only. A simple still head will result in co-distillation. You must use a fractionating column (Vigreux or packed) to achieve theoretical plates sufficient for separation.
Troubleshooting Guide (Q&A)
Category A: Reaction & Impurity Control[2][3][4][5]
Q1: My GC-MS shows a massive peak for HMDSO before I even start purification. Why?
A: This indicates moisture ingress during the reaction. The Si-S bond in TMMS is labile. If your sodium thiomethoxide (NaSMe) was not effectively dried, or if your solvent (typically THF or Ether) contained water, the TMMS hydrolyzed immediately upon formation:
Q2: The product has a yellow tint. Is this acceptable?
A: No. Pure TMMS is a clear, colorless liquid. Yellowing typically indicates the presence of Dimethyl Disulfide (DMDS) , formed by the oxidation of thiolate anions by air.
Fix: This impurity boils at
Category B: Purification & Isolation[4]
Q3: I am distilling at atmospheric pressure, but the temperature fluctuates, and separation is poor.
A: Atmospheric distillation is risky due to the thermal instability of sulfur compounds and the potential for oxidation.
Recommendation: Perform Fractional Distillation under Nitrogen . Do not use a vacuum unless necessary, as the boiling point depression will compress the
Q4: How do I handle the "stench" during the workup? A: The "rotten cabbage" smell is Methanethiol (MeSH), released via hydrolysis. It has a detection threshold in the ppb range. Protocol:
-
Vent all pump exhausts into a bleach (Sodium Hypochlorite) scrubber.
-
Wash all glassware with a
bleach solution in the fume hood immediately after use. This oxidizes the thiol to non-volatile sulfonates.
Detailed Protocol: Fractional Distillation
Objective: Isolate TMMS (
Equipment Setup
-
Flask: 3-Neck Round Bottom Flask (Flame dried,
purged). -
Column: 20-30 cm Vigreux column (or glass helix packed column for higher purity).
-
Condenser: Liebig condenser cooled to
(to retain volatile foreshots). -
Receiver: Multi-fraction "cow" receiver or interchangeable Schlenk flasks.
Step-by-Step Methodology
-
Filtration (Critical Pre-step):
-
The reaction produces solid NaCl. Do not add water to dissolve it (this causes hydrolysis).
-
Filter the crude reaction mixture through a Schlenk frit or Celite pad under an inert atmosphere (Argon/Nitrogen) to remove salts.
-
Why: Heating salts in the still pot can cause local superheating and degradation.
-
-
Solvent Removal:
-
Strip the bulk solvent (THF/Ether) via rotary evaporation only if you have a rigorous cold trap. Otherwise, distill off the solvent at atmospheric pressure under
flow.
-
-
Fractionation:
-
Fraction 1 (Foreshot): Heat the pot. Collect distillate up to
. This is unreacted TMSCl. -
Fraction 2 (Intermediate): Increase heat slowly. Collect distillate between
. This is the HMDSO-rich fraction. Discard or recycle. -
Fraction 3 (Product): Collect the fraction boiling steadily at
. -
Note: If the temperature drops, stop collecting.[1] Do not push the "tails" as high-boiling disulfides may contaminate the product.
-
-
Storage:
-
Store pure TMMS in a Schlenk flask or sealed ampoule under Argon at
. Tape the stopper with Parafilm/Teflon tape to prevent moisture ingress.
-
Visualized Workflows
Workflow 1: Synthesis & Purification Logic
Caption: Logical flow for the isolation of TMMS, emphasizing the critical filtration step before distillation.
Workflow 2: Troubleshooting Decision Tree
Caption: Diagnostic tree for identifying root causes of low yield or impurity profiles during TMMS synthesis.
References
-
Sigma-Aldrich. Trimethyl(methylthio)silane Product Specification & Properties. Retrieved from [2]
-
ChemicalBook. Trimethyl(methylthio)silane Physical Properties and CAS Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Trimethylsilane and Organosilicon Thermochemistry. (Note: Used for comparative silane bond data). Retrieved from [3]
-
Gelest, Inc. Reactive Silanes and Silicon Compounds: Handling and Properties. Retrieved from
Sources
Technical Support Center: Hydrolysis of Trimethyl(methylthio)silane (TMMS)
Topic: Safe Management of TMMS Hydrolysis During Reaction Workup Document ID: TS-TMMS-001 Last Updated: 2025-05-21 Audience: Organic Chemists, Process Safety Engineers
The Core Mechanism: Why This Workup is Dangerous[1]
Trimethyl(methylthio)silane (TMMS) is a valuable reagent for introducing methylthio groups (thiomethylation) or as a silicon-based protecting group. However, the Silicon-Sulfur (Si-S) bond is chemically labile and susceptible to rapid hydrolysis upon contact with aqueous solutions.
The primary hazard during workup is not the TMMS itself, but its hydrolysis product: Methanethiol (MeSH) .
The Hydrolysis Pathway
When excess TMMS encounters water (neutral, acidic, or basic), the Si-S bond cleaves.
-
Methanethiol (MeSH): A highly toxic gas (bp 6 °C) with a detection threshold in the ppb range (rotten cabbage odor). It off-gasses immediately at room temperature.
-
Trimethylsilanol (
): This byproduct often dimerizes to Hexamethyldisiloxane (HMDO), a hydrophobic oil that complicates phase separation.
Visualizing the Hazard Flow
The following diagram illustrates the chemical fate of TMMS during a standard vs. oxidative workup.
Figure 1: Chemical pathway of TMMS hydrolysis. The red path indicates the formation of toxic gas; the green path represents the required safety intervention.
Troubleshooting Guide
This section addresses specific issues observed during the isolation phase.
| Symptom | Probable Cause | Corrective Action |
| "Rotten Cabbage" Odor | Methanethiol Escape: The hydrolysis occurred before the oxidant was present, or the scrubber capacity was exceeded. | Immediate: Seal the vessel. Ensure the vent line is submerged in a bleach/NaOH trap. Do not trust the fume hood alone for MeSH containment. |
| Persistent Emulsion | HMDO Formation: The silanol byproduct ( | Break Phase: Add solid NaCl (brine saturation) or a small amount of MeOH to disrupt the interface. Filter through Celite if solids are present. |
| Chlorine Smell | Acidic Bleach: You added bleach to an acidic reaction mixture without neutralizing first. This generates Chlorine gas ( | Stop: Add NaOH immediately to raise pH > 10. Add Sodium Thiosulfate to quench excess |
| Low Yield | Premature Hydrolysis: If your product is the silyl sulfide, it hydrolyzed on the column or during washing. | Buffer: Use buffered silica (triethylamine treated) for purification. Avoid aqueous workups; use non-aqueous quenching if possible. |
Standard Operating Procedures (SOPs)
SOP-A: The Oxidative Quench (Recommended)
Use this protocol to destroy excess TMMS and prevent MeSH release.
Reagents:
-
Household Bleach (5-6% NaOCl) or dil. Hydrogen Peroxide (10%).
-
Sodium Hydroxide (NaOH).
Protocol:
-
Cooling: Cool the reaction mixture to 0 °C. The hydrolysis is exothermic.
-
pH Check: Ensure the reaction mixture is not acidic . If a Lewis acid (e.g.,
, ) was used, quench it first with a basic buffer (e.g., sat. ) before introducing bleach. -
The Quench: Slowly add the bleach solution to the reaction vessel with vigorous stirring.
-
Stoichiometry: You need at least 3-4 equivalents of oxidant per equivalent of sulfur to fully oxidize MeSH to methanesulfonic acid (odorless).
-
-
Time: Stir for 30-60 minutes at room temperature.
-
Verification: Carefully smell-test the headspace (waft method) or use a lead acetate paper strip (turns black if sulfides are present).
-
Disposal: The aqueous layer contains oxidized sulfur species and can be treated as standard aqueous waste.
SOP-B: The Scrubber Trap (For Large Scale)
If you cannot add oxidant directly to the flask (e.g., product sensitivity), you must vent the gas into a trap.
-
Setup: Connect the reaction vessel's gas outlet to a cannula or tubing.
-
The Trap: Submerge the tubing end into a flask containing 10% Bleach + 1M NaOH.
-
Sparging: Slowly quench the reaction with water/buffer. Use an inert gas (Nitrogen/Argon) to sparge the reaction liquid, forcing the liberated MeSH gas out of the flask and into the bleach trap.
-
Neutralization: Allow the trap to stir for 1 hour after the reaction is complete before disposal.
Frequently Asked Questions (FAQs)
Q: Can I use a Rotavap if the reaction smells like sulfur? A: NO. Methanethiol has a boiling point of 6 °C. If you apply vacuum, the gas will bypass the condenser, exit the pump exhaust, and contaminate the entire lab/building. You must chemically oxidize the sulfur species before concentration.
Q: My product is sensitive to bleach. How do I quench? A: Use SOP-B (The Scrubber Trap) . Hydrolyze the TMMS with a pH-neutral buffer (phosphate pH 7) in the flask, and use a carrier gas to push the MeSH into an external bleach trap. This keeps the oxidant away from your product.
Q: Why did my silica column crack/fail? A: TMMS residues can hydrolyze on the silica gel (which is acidic and contains water). This releases gas bubbles (MeSH) inside the column, cracking the packing. Solution: Ensure all TMMS is removed/quenched before chromatography, or use alumina (basic) instead of silica.
References
-
Sigma-Aldrich. (n.d.). Trimethyl(methylthio)silane Product Specification & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12232, Methanethiol. Retrieved from
-
Gelest, Inc. (2020). Silane Hydrolysis and Condensation Mechanisms. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methanethiol (Methyl Mercaptan) Exposure Limits. Retrieved from
Sources
Technical Support Center: Stability & Handling of Trimethyl(methylthio)silane
Reagent: Trimethyl(methylthio)silane CAS: 3908-55-2 Synonyms: (Methylthio)trimethylsilane, TMMS, Methyl trimethylsilyl sulfide Support Tier: Level 3 (Senior Application Scientist)
Module 1: Critical Stability Factors (The "Why")
To successfully utilize Trimethyl(methylthio)silane (TMMS), one must understand the thermodynamic driving forces governing its reactivity.[1] The molecule consists of a "soft" sulfur atom bonded to a "hard" silicon atom (
The Thermodynamic Trap: The primary instability of TMMS arises from the bond dissociation energy (BDE) differential between the Silicon-Sulfur bond and the Silicon-Oxygen bond.
-
Si-S Bond Energy: ~226 kJ/mol (Weak)
-
Si-O Bond Energy: ~452 kJ/mol (Strong)
Implication: In the presence of any oxygen nucleophile (Water, Alcohols, Enolizable Ketones), the silicon atom will rapidly exchange the sulfur ligand for an oxygen ligand to form the thermodynamically preferred Si-O bond. This is not a slow degradation; it is an immediate, exothermic transformation that releases methanethiol (MeSH) gas.[1]
Key Takeaway: Stability is not just about temperature; it is exclusively about exclusion of oxygen nucleophiles .
Module 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction with the Si-S bond.
| Solvent Class | Representative Solvents | Compatibility Status | Technical Notes & Risk Assessment |
| Hydrocarbons | Hexane, Pentane, Toluene, Benzene | Highly Compatible | Preferred storage media. These solvents are non-nucleophilic and easily dried. Ideal for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | Compatible (Conditional) | Risk: Acid Traces. Chloroform often contains HCl stabilizers which catalyze hydrolysis. Use only anhydrous, acid-free (amylene-stabilized) DCM or neutralize |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Compatible (Conditional) | Risk: Hygroscopicity. Ethers are hygroscopic. Must be distilled over Na/Benzophenone or dried via molecular sieves (3Å/4Å) immediately prior to use.[1] Wet THF causes rapid degradation.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | INCOMPATIBLE | Immediate Reaction. Solvolysis occurs instantly, forming methoxysilanes and releasing methanethiol gas. Never use for storage or reaction unless alcoholysis is the intended pathway.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Risky / Incompatible | Risk: Oxidation & Moisture. DMSO can act as an oxidant toward the sulfide moiety. DMF and MeCN are difficult to dry completely; residual water will hydrolyze the reagent.[1] |
| Ketones | Acetone, MEK | Incompatible | Reactivity Risk. TMMS can react with carbonyls (thiosilylation) under Lewis acid catalysis. Acetone also typically contains significant water content. |
Module 3: Troubleshooting Scenarios (FAQs)
Q1: I opened the bottle and it smells intensely of rotten cabbage. Is the reagent spoiled?
-
Diagnosis: Partial Hydrolysis.
-
Mechanism: Moisture ingress has hydrolyzed a portion of the reagent, releasing Methanethiol (MeSH) , which has a low odor threshold (ppb range).
-
Action: The reagent may still be usable if the hydrolysis is minor.[1] Check purity via 1H NMR in
(Benzene-d6). Look for the HMDSO peak (approx. 0.07 ppm). If HMDSO > 5-10%, repurify via distillation or discard.[1]
Q2: My reaction yield is near zero, and I see a new peak in the NMR near 0 ppm.
-
Diagnosis: Solvent Contamination (Protic Impurities).[1]
-
Root Cause: You likely used "Reagent Grade" solvent instead of "Anhydrous."[1] Even 50 ppm water content in THF is sufficient to quench a significant amount of TMMS on a small scale.[1]
-
Correction: Use freshly distilled solvents or those from a solvent purification system (SPS).[1] Add activated 4Å molecular sieves to the reaction vessel.
Q3: Why did my NMR tube turn cloudy?
-
Diagnosis: Polymerization/Condensation.
-
Mechanism: If you used untreated
, the HCl stabilizer catalyzed the hydrolysis. The cloudiness is likely Silica gel ( ) or insoluble polysiloxanes forming from the condensation of hydrolyzed intermediates. -
Prevention: Switch to
or filter through basic alumina before preparing the sample.[1]
Module 4: Standard Operating Protocol (SOP) for Handling
Objective: Transfer TMMS from storage to reaction vessel without hydrolysis.
-
Preparation:
-
Equilibration:
-
Remove TMMS from the refrigerator (
). Allow it to warm to room temperature before opening the septum. Opening a cold bottle condenses atmospheric moisture instantly.[1]
-
-
Transfer:
-
Quenching (Disposal):
-
Warning: Quenching releases Methanethiol (toxic/stench).[1]
-
Quench excess reagent in a fume hood using a solution of Bleach (Sodium Hypochlorite) . This oxidizes the stench-producing sulfide to a sulfonate/sulfate, neutralizing the odor.
-
Module 5: Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways that lead to reagent degradation. Note the central role of the Oxygen Nucleophile.
Figure 1: Degradation pathways of TMMS.[1] The high affinity of Silicon for Oxygen drives the displacement of the Methylthiolate group, resulting in irreversible decomposition.
References
-
PubChem. (n.d.). Trimethyl(methylthio)silane (Compound).[2][3][4][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
- Walsh, R. (1981). Bond Dissociation Energies in Organosilicon Compounds. Accounts of Chemical Research. (Contextual reference for Si-O vs Si-S bond energies).
-
Gelest, Inc. (n.d.).[1] Silane Stability and Handling Guide. Gelest Technical Library. Retrieved January 28, 2026, from [Link]
Sources
Preventing side product formation in aryl sulfide synthesis
Technical Support Hub: Aryl Sulfide Synthesis (C-S Coupling) Ticket ID: C-S-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Thiol Problem" in Cross-Coupling
Welcome to the C-S Coupling Technical Support Hub. If you are here, you are likely facing one of three specific failures: your reaction smells terrible but yielded nothing (catalyst poisoning), you isolated a dimer instead of a cross-coupled product (disulfide formation), or you recovered the reduced arene (protodehalogenation).
Unlike C-N or C-O coupling, C-S coupling presents a unique thermodynamic trap: Thiols are potent catalyst poisons. They bind avidly to soft metals (Pd, Cu), crowding out the aryl halide and shutting down the catalytic cycle. Furthermore, thiols are easily oxidized to disulfides, a dead-end side product that consumes your nucleophile.
This guide provides the architectural logic to bypass these traps using field-proven protocols.
Module 1: Troubleshooting Side Products (Q&A)
Issue 1: "I am seeing significant Disulfide (Ar-S-S-Ar) formation."
Diagnosis: Oxidative Dimerization.
Thiols are prone to oxidation by trace oxygen or even by reducible metal species in the reaction matrix. If the rate of oxidative dimerization (
Corrective Actions:
-
The "Slow Release" Strategy: Do not use free thiols. Use a thiol surrogate that releases the thiolate anion in situ at a rate matching the catalytic turnover.
-
Recommendation: Use Bunte Salts (Sodium S-aryl thiosulfates) or Thioesters (Ar-S-Ac) . These require a base-mediated breakdown, keeping the concentration of free thiolate low (see Protocol C).
-
-
Reductive Scavenging: Add a reducing agent to the reaction media to reverse disulfide formation.
-
Additive:Zinc dust (0.5 equiv) or TCEP (Tris(2-carboxyethyl)phosphine) can be added to standard Pd-catalyzed conditions to keep the sulfur reduced without interfering with the Pd(0)/Pd(II) cycle.
-
-
Strict Deoxygenation: Sparging with Argon is insufficient for sensitive thiols. Use freeze-pump-thaw cycles (x3) for the solvent system.
Issue 2: "My Aryl Halide converted to the reduced arene (Ar-H)."
Diagnosis: Protodehalogenation. This occurs when the L-Pd(II)-Ar intermediate undergoes reduction rather than transmetallation.
Root Causes & Solutions:
-
Cause A:
-Hydride Elimination. If you use amine bases (e.g., Et3N) or alcoholic solvents, the Pd center can abstract a hydride.-
Fix: Switch to inorganic bases (K3PO4, Cs2CO3) and aprotic solvents (Dioxane, Toluene, DME).
-
-
Cause B: Thiol-Mediated Reduction. Thiols themselves can act as H-donors.
-
Fix: Increase the catalyst loading or switch to a ligand with a larger bite angle (e.g., Xantphos or Josiphos ) to accelerate the Reductive Elimination step (
), favoring C-S bond formation over reduction.
-
Issue 3: "The reaction stalls at <20% conversion (Catalyst Poisoning)."
Diagnosis: Thiolate Saturation.
The high affinity of anionic sulfur for Palladium leads to the formation of resting states like
Corrective Actions:
-
Ligand Overloading: Increase the Ligand:Metal ratio. For monodentate phosphines, go from 2:1 to 4:1 . This forces the equilibrium back toward the active monomeric species.
-
Switch Metals: If Pd fails due to poisoning, switch to Copper (Ullmann-type) . Copper handles sulfur affinity better but requires higher temperatures (see Protocol B).
Module 2: Mechanistic Visualization
The following diagram illustrates the competition between the productive Catalytic Cycle (Blue) and the destructive Side Reaction Pathways (Red).
Figure 1: The Kinetic Landscape of C-S Coupling. Note that Disulfide formation is often an off-cycle process, while Protodehalogenation competes directly with Transmetallation.
Module 3: Field-Proven Protocols
Protocol A: The "Buchwald-Hartwig" Standard (Pd-Catalyzed)
Best for: Electron-rich aryl halides, complex drug scaffolds.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Catalyst | Pd2(dba)3 | 1-2 mol% | Source of Pd(0). |
| Ligand | Xantphos or Josiphos | 2-4 mol% | Large bite angle accelerates reductive elimination. |
| Base | DIPEA (Hunig's Base) | 2.0 | Soluble organic bases often outperform inorganic ones here. |
| Solvent | 1,4-Dioxane | - | Reflux (100°C). Degas thoroughly. |
| Additive | Zn Dust | 0.1 | Optional: Scavenges disulfides. |
Step-by-Step:
-
Charge a reaction vial with Pd2(dba)3, Ligand, and Aryl Halide.
-
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane and DIPEA via syringe.
-
Add the Thiol last (slow addition over 1 hour via syringe pump is ideal to prevent poisoning).
-
Heat to 100°C for 12-16 hours.
Protocol B: The "Modern Ullmann" (Cu-Catalyzed)
Best for: Aryl Iodides, cost-sensitive scale-up, robust substrates.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Catalyst | CuI (Copper Iodide) | 5-10 mol% | Must be white/off-white. If green/brown, recrystallize. |
| Ligand | 1,10-Phenanthroline | 10-20 mol% | Crucial for lowering activation energy. |
| Base | K3PO4 or Cs2CO3 | 2.0 | Strong inorganic base required. |
| Solvent | Toluene or DMF | - | 110°C. Toluene is easier for workup; DMF is faster. |
Step-by-Step:
-
Combine CuI, Phenanthroline, Base, and Aryl Iodide in a sealable tube.
-
Add the Thiol.
-
Seal and heat to 110°C. (Note: Copper systems are less sensitive to O2 than Pd, but inert atmosphere is still recommended to prevent disulfide formation).
Protocol C: The "Odorless" Bunte Salt Strategy
Best for: Avoiding side products completely, high-throughput screening.
Mechanism: The Bunte salt (
-
Preparation: React Aryl Halide + Sodium Thiosulfate (
) to form Bunte Salt (if not commercially available). -
Coupling:
-
Aryl Halide: 1.0 equiv
-
Bunte Salt: 1.2 equiv
-
Catalyst: Pd(OAc)2 (1 mol%) + Xantphos (1 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: EtOH/H2O (1:1) or Dioxane/H2O.
-
Temp: 80°C.
-
Module 4: Comparative Data Analysis
Table 1: Ligand Performance in C-S Coupling (Yield vs. Side Products)
| Ligand Class | Example | Yield (Ar-S-Ar) | Disulfide % | Protodehalogenation % | Recommendation |
| Monodentate | PPh3 | Low (<40%) | High | Moderate | Avoid. Poor stability against thiols. |
| Bidentate (Small Bite) | dppe | Moderate (60%) | Moderate | High | Avoid. Slow reductive elimination. |
| Bidentate (Large Bite) | Xantphos | High (>90%) | Low | Low | Gold Standard. Fast RE step. |
| Bulky Electron-Rich | Josiphos | High (>95%) | Very Low | Very Low | Excellent for sterically hindered substrates. |
References
-
The Mechanism of Pd-Catalyzed C-S Coupling: Baranano, D., & Hartwig, J. F. (1995). Carbon-Heteroatom Bond-Forming Reductive Elimination. Mechanism, Importance of Trapping Reagents, and Unusual Electronic Effects during Formation of Aryl Sulfides. Journal of the American Chemical Society.[5]
-
Modern Ligand Design (Xantphos/Josiphos): Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society.[5]
-
Bunte Salts as Thiol Surrogates: Reeves, J. T., et al. (2006). General and Efficient Palladium-Catalyzed Synthesis of Aryl Sulfides from Bunte Salts. Tetrahedron Letters.
-
Copper-Catalyzed (Ullmann) Protocols: Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols.[4] Organic Letters.
-
Liebeskind-Srogl Coupling (Thioester Alternative): Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). Palladium-Catalyzed Carbon-Sulfur Bond Formation from Thioesters and Organoindiums. Journal of the American Chemical Society.[5]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing Selectivity with Trimethyl(methylthio)silane (TMMS)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Selectivity Protocols for TMMS Reagents
Introduction: Beyond the Stench
Welcome to the TMMS Technical Support Center. You are likely here because you need to introduce a methylthio group (-SMe) or protect a carbonyl, but you want to avoid the handling hazards of methanethiol (MeSH) gas or the harsh basicity of alkali thiomethoxides.
Trimethyl(methylthio)silane (TMMS) is your "masked" equivalent of methanethiol. It is a neutral, lipophilic liquid that activates only when you tell it to—typically via nucleophilic attack on the silicon atom or Lewis acid activation of the electrophile.
The Core Challenge: While TMMS solves the handling problem, it introduces a selectivity challenge. Because the Silicon-Sulfur bond is labile, poor reaction control leads to mixtures of O-silylated products, regioisomers, or incomplete conversions.
This guide addresses the three most common support tickets we receive regarding TMMS:
-
Chemoselectivity in Carbonyl Protection.
-
Regiocontrol in Epoxide Ring Opening.
-
Efficiency in Thioester Synthesis.
Module 1: Chemoselective Thioacetalization
Ticket #104: "I need to protect an aldehyde as a dithioacetal in the presence of a ketone, but I'm getting mixtures."
Diagnosis:
Standard Lewis acids like BF
The Solution: The Zinc Iodide (ZnI
Mechanism of Action:
-
Activation: ZnI
coordinates to the aldehyde oxygen. -
Attack: The sulfur of TMMS attacks the activated carbonyl carbon.
-
Transfer: The trimethylsilyl (TMS) group transfers to the oxygen (driven by the strong Si-O bond).
-
Repeat: A second equivalent of TMMS displaces the silyloxy group to form the dithioacetal.
Experimental Protocol: Selective Protection
| Parameter | Specification | Reason |
| Reagent | TMMS (2.2 equiv) | Slight excess ensures full conversion of the aldehyde. |
| Catalyst | ZnI | Sub-stoichiometric loading prevents over-activation of ketones. |
| Solvent | Ether or DCM (Anhydrous) | Non-polar solvents stabilize the intermediate aggregates. |
| Temp | 0 °C to RT | Low temp favors kinetic control (aldehyde selectivity). |
Step-by-Step:
-
Dissolve the substrate (containing both aldehyde and ketone) in anhydrous diethyl ether (0.1 M).
-
Add solid ZnI
(5 mol%). Stir for 5 minutes. -
Add TMMS (2.2 equiv) dropwise via syringe.
-
Monitor via TLC. The aldehyde should convert to the bis(methylthio)acetal within 1-3 hours. The ketone should remain >95% unreacted.
-
Quench: Pour into dilute aqueous NaHCO
. Warning: This will generate small amounts of MeSH and HMDS. Perform in a fume hood.
Module 2: Regioselective Epoxide Opening
Ticket #209: "My epoxide opening is yielding the wrong regioisomer. I need the sulfur at the less substituted position."
Diagnosis: You are fighting the "Lewis Acid Paradox."
-
Basic/Nucleophilic conditions (e.g., NaSMe) favor S
2 attack at the less hindered carbon. -
Strong Acid conditions favor S
1-like attack at the more hindered carbon (due to partial carbocation stabilization).
With TMMS + ZnI
Visualizing the Decision Pathway
Caption: Decision tree for predicting regioselectivity in ZnI
Troubleshooting the Regioselectivity
| Issue | Substrate Example | Likely Outcome (TMMS/ZnI | Corrective Action for Opposite Isomer |
| Need Anti-Markovnikov | Styrene Oxide | Fails (Attacks Benzylic C) | Switch to NaSMe in MeOH (Basic conditions enforce S |
| Need Markovnikov | 1,2-Epoxybutane | Fails (Attacks Terminal C) | Use a stronger Lewis Acid (e.g., TiCl |
Protocol for High-Fidelity Ring Opening (Aliphatic):
-
Solvent: DCM (Dichloromethane). Ether can coordinate Zn, slowing the reaction.
-
Catalyst: ZnI
(10 mol%). -
Procedure: Add TMMS (1.1 equiv) to the epoxide/ZnI
mixture at 0 °C. Warm to RT. -
Workup: The initial product is the O-TMS ether (
-siloxy sulfide). To isolate the alcohol, treat with mild acid (dilute HCl) or TBAF during workup.
Module 3: Thioester Synthesis from Acyl Chlorides
Ticket #315: "My yield is low when reacting TMMS with Acid Chlorides. The literature says it should be quantitative."
Diagnosis: The reaction between TMMS and Acyl Chlorides is thermally neutral but kinetically slow without catalysis or heat. If you are running this at room temperature without a catalyst, you may experience incomplete conversion. Furthermore, moisture ingress will hydrolyze the acyl chloride to the carboxylic acid, which does not react with TMMS under these conditions.
The Fix: The "Solvent-Free" or High-Concentration Method Unlike the aldehyde reaction, this transformation benefits from high concentration.
Reaction Equation:
Optimized Protocol:
-
Conditions: Mix Acyl Chloride (1.0 equiv) and TMMS (1.1 equiv) neat (no solvent) or in highly concentrated Toluene (2M).
-
Catalyst: Add 1 mol% ZnI
or KF/18-Crown-6 . While the reaction proceeds thermally (>80°C), the catalyst allows it to proceed at room temperature or mild heating (40°C), preserving sensitive functional groups. -
Purification: The byproduct is Trimethylsilyl Chloride (TMSCl, bp 57°C). This is the beauty of the method: simply distill off the TMSCl and excess TMMS to leave the pure thioester.
Frequently Asked Questions (FAQ)
Q: The smell is still breaking through the fume hood. What is happening?
A: TMMS itself has a "garlic/sulfur" odor, but it is manageable. If the smell is overpowering (rotten cabbage), you have hydrolyzed the reagent.
Q: Can I use TMMS to convert an Ester to a Thioester?
A: Generally, no . The Si-S bond is not nucleophilic enough to attack a standard ester carbonyl. You must convert the ester to an acid chloride first, or use a much stronger activation method (e.g., AlMe
Q: Why ZnI
References
-
Evans, D. A. , Truesdale, L. K., Grimm, K. G., & Nesbitt, S. L. (1977). Thiosilanes, a promising class of reagents for selective carbonyl protection. Journal of the American Chemical Society, 99(15), 5009–5017. Link
-
Mukaiyama, T. (1982). Silicon in Organic Synthesis. Angewandte Chemie International Edition in English, 16(12), 817–826. Link
-
Gassman, P. G. , & Spessard, G. O. (1985). Zinc Iodide Catalyzed Reaction of Oxetanes with Trimethylsilyl Cyanide. Synthetic Communications, 15(9), 775-781. Link (Demonstrates the ZnI2/Silyl-Nu regioselectivity paradigm).
-
Shi, Y. , et al. (2021).[1] Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry. Link (Context for thioester difficulty).
-
Bickart, P. , et al. (1968).[2] The Mislow-Evans Rearrangement. Journal of the American Chemical Society, 90, 4869.[2] Link (Foundational sulfur stereochemistry).
Sources
Technical Support Center: Trimethyl(methylthio)silane (TMMS) Reagent Guide
Status: Active Agent: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for TMMS-Mediated Thiolation Reference ID: TMMS-CAT-2024
System Overview: The "Silicon-Masked" Thiol
Trimethyl(methylthio)silane (TMMS,
The Core Challenge: TMMS is relatively inert without activation. The success of your reaction depends entirely on the Lewis Acid (LA) Catalyst chosen to activate the electrophile (carbonyl, acetal, or conjugate acceptor).
Catalyst Selection Matrix
Do not choose a catalyst at random. Select based on substrate "hardness" and desired outcome (monothioacetal vs. dithioacetal).
| Catalyst | Activity Level | Hard/Soft Character | Best Application | Critical Notes |
| Zinc Iodide ( | Moderate (Selective) | Soft/Borderline | O,S-Acetals from Aldehydes/Ketones | Top Recommendation. Highly chemoselective. Minimal polymerization side reactions. |
| TMSOTf | High | Hard (Silicon-philic) | Acetal to O,S-Acetal conversion | Extremely moisture sensitive. Use catalytic amounts (<1 mol%) to avoid runaway dithioacetal formation. |
| High | Hard | Dithioacetals (Thioketals) | Aggressive. Often pushes reaction to double substitution (S,S-acetal) rapidly. | |
| Very High | Hard | Sterically hindered ketones | Can cause enolization or aldol side reactions. Requires strictly low temp (-78°C). | |
| Anionic (KCN/18-C-6) | Nucleophilic | Soft | Conjugate additions (Michael) | Activates the silicon reagent directly rather than the carbonyl. |
Decision Logic: Catalyst Selection Workflow
Figure 1: Decision tree for selecting the optimal catalyst based on substrate type and desired product. Green paths indicate high-selectivity protocols.
Mechanistic Insight: The "Silicon Push-Pull"
Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of the strong Si-O bond.
-
Activation: The Lewis Acid (LA) coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Attack: The sulfur atom of TMMS attacks the carbonyl carbon.
-
Transfer: The trimethylsilyl group (
) transfers to the oxygen.-
Note: In
catalysis, iodide acts as a transient nucleophile that helps cleave the Si-S bond or shuttle the silyl group.
-
Figure 2: Simplified mechanistic flow. The irreversibility of Step 4 (Silyl Transfer) prevents the retro-reaction.
Troubleshooting Center (FAQs & Case Files)
Ticket #001: "The reaction smells like rotten cabbage and conversion is <10%."
Diagnosis: Hydrolysis. Your TMMS has reacted with ambient moisture to release methanethiol (MeSH) and hexamethyldisiloxane (HMDS). The Fix:
-
Solvent Quality: Do not rely on "bottle dry" solvents. Distill DCM from
or use a freshly activated molecular sieve column. -
Glassware: Flame-dry all glassware under vacuum.
-
Reagent Check: Take a proton NMR of your TMMS. If you see a singlet at
2.1 ppm (MeSH) or 0.05 ppm (HMDS) significantly larger than the TMMS peaks, distill the reagent before use.
Ticket #002: "I wanted the O,S-acetal, but I got the dithioacetal (S,S)."
Diagnosis: Over-activation.
You likely used a hard Lewis acid (
-
Switch Catalyst: Move to
(Zinc Iodide). It is much less prone to activating the intermediate silyl ether. -
Stoichiometry: Strictly limit TMMS to 1.05 equivalents.
-
Quench: Stop the reaction immediately upon disappearance of the starting material (TLC monitoring).
Ticket #003: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning or Equilibrium.
If using
-
Add Solid Catalyst:
is often used as a solid suspension. Add a second portion (10 mol%) to restart the cycle. -
Concentration: These reactions are bimolecular. Ensure concentration is high (0.5 M to 1.0 M).
Standard Operating Procedure (SOP)
Protocol: Synthesis of O-Silyl Hemithioacetals using
Scope: Conversion of aldehydes/ketones to O,S-acetals. Safety: Work in a well-ventilated fume hood. Bleach trap required for exhaust.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Catalyst: Add Zinc Iodide (
) (0.05 equiv, 5 mol%).-
Note:
is hygroscopic. Weigh quickly or in a glovebox if possible.
-
-
Solvent: Add anhydrous Ether (
) or Acetonitrile ( ) (10 mL per 5 mmol substrate). -
Substrate: Add the carbonyl compound (1.0 equiv).
-
Reagent Addition: Add TMMS (1.1 equiv) dropwise via syringe at room temperature.
-
Observation: A mild exotherm may occur.
-
-
Monitoring: Stir at room temperature. Monitor by TLC or GC. Reaction typically completes in 1–4 hours.
-
Workup:
-
Dilute with pentane or ether.
-
Wash with ice-cold saturated
(removes catalyst and traces of acid). -
Wash with water and brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Distillation or rapid flash chromatography on silica (neutralized with 1%
to prevent hydrolysis).
References
-
Evans, D. A., et al. (1977). "New synthetic methods. Thiosilanes, a new class of reagents for silyl-modified nucleophilic additions." Journal of the American Chemical Society, 99(15), 5009–5017.
- Mukaiyama, T. (1982). "Silicon in Organic Synthesis." Angewandte Chemie International Edition, 16(11), 817-826. (Foundational text on Lewis Acid/Silicon reactivity).
-
Gassman, P. G., & Schenk, W. N. (1977). "Trimethyl(methylthio)silane. A useful reagent for the protection of carbonyl functions." Journal of Organic Chemistry, 42(5), 918–920.
-
Gelest, Inc. (2020). "Safety Data Sheet: (Methylthio)trimethylsilane." (Critical for handling protocols).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for chemicals before use.
Validation & Comparative
Comparative Guide: Trimethyl(methylthio)silane vs. Methanethiol in Thiomethylation
This guide provides an in-depth technical comparison between Trimethyl(methylthio)silane (TMSSMe) and Methanethiol (MeSH) (and its salt, Sodium Thiomethoxide, NaSMe) for thiomethylation applications.
Executive Summary
In the landscape of drug development and organic synthesis, the introduction of the thiomethyl group (-SMe) is a critical transformation.[1] While Methanethiol (MeSH) and its sodium salt (NaSMe ) represent the atom-economic standards for nucleophilic thiomethylation, they pose significant safety, odor, and handling challenges.[1] Trimethyl(methylthio)silane (TMSSMe) emerges as a "masked" thiolate equivalent, offering a liquid-phase, odor-mitigated alternative that operates under distinct mechanistic pathways (Lewis acid catalysis) rather than Brønsted basicity.
Recommendation: Use TMSSMe for late-stage functionalization, acid-sensitive substrates, and reactions involving carbonyls or diazonium salts where strong bases must be avoided. Retain NaSMe/MeSH for large-scale, cost-sensitive alkylations of robust substrates.
Part 1: Chemical Profile & Properties[2]
The fundamental difference lies in the state of matter and the activation energy required to release the active nucleophile.
| Feature | Trimethyl(methylthio)silane (TMSSMe) | Methanethiol (MeSH) / NaSMe |
| CAS Number | 4551-24-0 | 74-93-1 (Gas) / 5188-07-8 (Na Salt) |
| Physical State | Colorless Liquid | Colorless Gas (MeSH) / Solid Powder (NaSMe) |
| Boiling Point | 110–114 °C | 6 °C (MeSH) |
| Odor Profile | Reduced (Sulfurous upon hydrolysis) | Extreme (Rotten cabbage, detectable at 1 ppb) |
| Active Species | Neutral Silyl Sulfide (Requires Activation) | Anionic Thiolate ( |
| Primary Reactivity | Silicon-philic / Lewis Acid Catalyzed | Strong Nucleophile / Strong Base |
| Atom Economy | Lower (Loss of TMS group) | High (Direct alkylation) |
Part 2: Mechanistic Comparison
The choice of reagent dictates the reaction environment. MeSH operates via Charge Control (strong nucleophile attacking electrophile), while TMSSMe operates via Orbital Control/Lewis Acidity (silicon affinity for oxygen/halogens).
1. Methanethiol/NaSMe (Classical Nucleophilic Attack)
The reaction proceeds via a standard
-
Requirement: Basic conditions or polar aprotic solvents (DMF, DMSO).
-
Limitation: Incompatible with base-sensitive functional groups (esters, labile protecting groups).
2. TMSSMe (Silicon-Assisted Transfer)
TMSSMe is a weak nucleophile in its neutral form. It requires activation, typically by a Lewis Acid (LA) or a nucleophilic activator (like Fluoride).[2] The driving force is often the formation of a strong Si-O or Si-F bond.
-
Pathway: The Lewis Acid activates the electrophile (e.g., Carbonyl, Diazonium), making it susceptible to attack by the sulfur atom of TMSSMe. The TMS group is then transferred to the leaving group or oxygen.
-
Advantage: Neutral to acidic conditions; tolerates base-sensitive groups.
Visualization: Mechanistic Divergence
Figure 1: Comparison of direct nucleophilic attack (NaSMe) vs. silicon-assisted transfer (TMSSMe).
Part 3: Performance Analysis
Safety & Handling
-
MeSH: Handling MeSH gas requires specialized ventilation and scrubbing systems. The toxicity (LC50 ~675 ppm) and flammability make it a high-risk reagent. NaSMe powder is safer but highly hygroscopic; moisture contact releases MeSH gas immediately.
-
TMSSMe: As a liquid (BP 110°C), it can be syringed and weighed in open air (briefly), though inert atmosphere is recommended to prevent hydrolysis. It significantly reduces the "stench factor" in the lab, provided the reaction is quenched properly (oxidative quench).
Selectivity & Scope
-
Chemoselectivity: TMSSMe is superior for chemoselective transformations. For example, it can convert aldehydes to dithioacetals in the presence of ketones, or convert diazonium salts to aryl sulfides without touching other halogens on the ring.
-
Substrate Classes:
-
Alkyl Halides: NaSMe is preferred (faster, cheaper).
-
Aryl Diazonium Salts: TMSSMe is preferred (mild conditions, no explosion risk from thiolate/diazonium incompatibility).
-
Carbonyls: TMSSMe is preferred for protection (thioketalization) or nucleophilic addition under Lewis Acid catalysis.
-
Part 4: Experimental Protocols
Protocol A: Synthesis of Aryl Methyl Sulfides from Diazonium Salts (TMSSMe Method)
Targeting difficult aromatic substitutions without strong base.
Rationale: Reaction between diazonium salts and strong nucleophiles (NaSMe) can be violent or lead to azo-coupling byproducts. TMSSMe acts as a soft nucleophile, facilitating smooth
Materials:
-
Arenediazonium tetrafluoroborate (
)[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Trimethyl(methylthio)silane (TMSSMe)
-
Solvent: Anhydrous DMF
-
Workup: Dichloromethane (DCM), Water
Step-by-Step:
-
Preparation: Dissolve the arenediazonium tetrafluoroborate (1.0 equiv) in anhydrous DMF (0.4 M concentration) under
atmosphere. -
Addition: Add TMSSMe (1.4 equiv) dropwise to the stirring solution at room temperature.
-
Note: No exothermic spike is typically observed, unlike with NaSMe.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the diazonium species.
-
Quench: Pour the mixture into water (10x volume).
-
Extraction: Extract with DCM (3x). Wash combined organics with water (to remove DMF) and brine.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Expected Outcome: Yields typically range from 60–90%. The mechanism involves nucleophilic attack of sulfur on the diazonium ipso-carbon followed by desilylation.
Protocol B: Standard Nucleophilic Substitution (NaSMe Method)
Targeting primary alkyl halides for bulk synthesis.
Rationale: High atom economy and low cost make this ideal for simple substrates.
Materials:
-
Alkyl Bromide (
) -
Sodium Thiomethoxide (NaSMe) (Solid, 95%)
-
Solvent: THF or Ethanol
Step-by-Step:
-
Setup: In a fume hood (essential), suspend NaSMe (1.1 equiv) in THF (0.5 M) at 0°C.
-
Addition: Add the alkyl bromide (1.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Observation: A white precipitate (NaBr) will form.
-
-
Quench: Carefully add bleach (sodium hypochlorite) solution to the waste stream and any glassware to oxidize residual methanethiolate to sulfonate (odor removal).
-
Workup: Filter off the solid NaBr. Concentrate the filtrate to obtain the crude thioether.
Part 5: Decision Matrix
When to choose TMSSMe over the standard NaSMe?
Figure 2: Reagent selection guide based on substrate and constraints.
References
-
Comparison of Thiomethylation Methods & Reagents Arkivoc. (2002). Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)silane. [Link]
-
Lewis Acid Catalyzed Reactions of Silyl Sulfides Organic Chemistry Portal. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane (Analogous silyl-transfer mechanisms). [Link]
-
Methanethiol Safety and Handling National Institute of Standards and Technology (NIST). Methanethiol Gas Phase Data. [Link]
Sources
Comprehensive Guide to Trimethyl(methylthio)silane (TMMS) in Medicinal Chemistry
Introduction: The "Magic Methyl" of Sulfur Chemistry
In medicinal chemistry, the introduction of a thiomethyl group (-SMe) is a strategic modification often employed to modulate lipophilicity, metabolic stability, and bioactivity—a variation of the "Magic Methyl" effect. While Sodium Thiomethoxide (NaSMe) has historically been the default reagent for this transformation, its utility is severely compromised by its hygroscopic nature, oxidative instability, and, most notoriously, its noxious odor which mimics rotting cabbage and can permeate containment systems.
Trimethyl(methylthio)silane (TMMS) , often abbreviated in lab slang as "TMS-SMe" or occasionally "MeSSi" (though the latter can be confused with other reagents), represents a sophisticated evolution in sulfur delivery. It functions as a "masked" thiolate , offering a liquid, lipophilic, and relatively stable source of nucleophilic sulfur that is compatible with anhydrous, Lewis-acidic conditions—a chemical space where ionic salts like NaSMe fail.
This guide provides an objective, data-driven comparison of TMMS against standard alternatives, detailing the mechanistic advantages that justify its higher cost in high-value synthesis.
Comparative Analysis: TMMS vs. The Field
The choice of thiomethylating agent dictates the reaction mechanism (nucleophilic vs. electrophilic) and the operational complexity (odor control vs. standard handling).
Table 1: Thiomethylating Agents Comparison
| Feature | Trimethyl(methylthio)silane (TMMS) | Sodium Thiomethoxide (NaSMe) | Dimethyl Disulfide (DMDS) | N-(Methylthio)phthalimide |
| Structure | MeS-SiMe3 | Na+ -SMe | MeS-SMe | Phth-N-SMe |
| Reactivity | Nucleophilic (needs activation) | Nucleophilic (Strong Base) | Electrophilic (mostly) | Electrophilic |
| Physical State | Liquid (bp 110 °C) | Solid (Hygroscopic) | Liquid (bp 109 °C) | Solid |
| Odor Profile | Unpleasant (Garlic/Sulfur) but manageable | Stench (High volatility of MeSH) | Stench (Rank, penetrating) | Mild / Low Odor |
| Atom Economy | Moderate (Loss of TMS group) | High (Loss of Na+) | Low (Requires reductant or 0.5 eq use) | Low (Loss of phthalimide) |
| Key Application | Lewis-acid catalyzed reactions; Diazonium coupling | S_NAr displacements; Alkylations | Lithiation-thiolation sequences | Electrophilic sulfenylation of enolates |
| Cost | $ (Low) | $ (Low) |
Decision Logic: When to use TMMS?
-
Use TMMS when: You are working with moisture-sensitive substrates, require Lewis acid catalysis (e.g., aldehyde protection), or need to avoid the strong basicity of NaSMe. It is also preferred in GMP settings where odor containment of MeSH gas is problematic.
-
Use NaSMe when: You are performing a simple S_N2 reaction on a robust alkyl halide and cost is the primary driver.
-
Use DMDS when: You are trapping a lithiated species (e.g., Ar-Li → Ar-SMe).
Mechanistic Pathways & Visualizations[3]
TMMS operates through two distinct mechanistic manifolds depending on the electrophile.
Pathway A: Copper-Catalyzed Dediazoniation (Sandmeyer-type)
In the synthesis of aryl methyl sulfides from anilines (via diazonium salts), TMMS acts as the sulfur source. Unlike NaSMe, which can cause explosive decomposition of diazonium salts, TMMS allows for a controlled radical/SET process.
Pathway B: Lewis Acid Activated Thioacetalization
TMMS is unique in its ability to convert carbonyls to dithioacetals under strictly anhydrous conditions, driven by the formation of the strong Si-O bond (the "Silicon driving force").
Figure 1: Dual reactivity modes of TMMS. Top: Radical substitution on diazonium salts. Bottom: Lewis-acid mediated carbonyl protection.
Experimental Protocols
These protocols are synthesized from high-reliability organic synthesis literature (e.g., Arkivoc, J. Org. Chem.) and adapted for clarity.
Protocol A: Synthesis of Aryl Methyl Sulfides from Anilines
Target: Conversion of 4-Nitroaniline to Methyl 4-nitrophenyl sulfide. Why TMMS? Avoids the formation of explosive diazo-sulfide intermediates common with ionic sulfides.
Reagents:
-
4-Nitrobenzenediazonium tetrafluoroborate (1.0 equiv)
-
Trimethyl(methylthio)silane (TMMS) (1.5 equiv)
-
DMF (Solvent, anhydrous)
-
Optional: Cupric Sulfide (CuS) or CuI (Catalytic, 0.1 equiv) to accelerate reaction.
Step-by-Step:
-
Preparation: Dissolve 4-nitrobenzenediazonium tetrafluoroborate (2.1 mmol) in anhydrous DMF (5 mL) under nitrogen.
-
Addition: Add a solution of TMMS (3.0 mmol) in DMF (5 mL) dropwise at room temperature. Note: If using Cu catalyst, add it to the TMMS solution.
-
Reaction: Stir the mixture at room temperature for 1–2 hours. The evolution of N₂ gas indicates reaction progress.
-
Workup: Pour the reaction mixture into water (50 mL). The product will precipitate or oil out.
-
Extraction: Extract with dichloromethane (2 x 30 mL). Wash the organic layer with water and brine to remove DMF.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/DCM).
-
Expected Yield: ~60–75%.
Protocol B: Anhydrous Protection of Benzaldehyde to Dimethyl Dithioacetal
Target: Protection of Benzaldehyde as Ph-CH(SMe)2. Why TMMS? Allows protection under mild, non-aqueous conditions, avoiding the stench of free methanethiol.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
TMMS (2.2 equiv)
-
Catalyst: Anhydrous ZnI₂ (0.05 equiv) or BF₃·OEt₂ (0.1 equiv).
-
Solvent: Anhydrous Ether or DCM.
Step-by-Step:
-
Setup: Flame-dry a flask and cool under Argon. Add ZnI₂ (catalytic amount) and Benzaldehyde (10 mmol) in anhydrous ether (20 mL).
-
Addition: Add TMMS (22 mmol) slowly via syringe. The reaction is slightly exothermic.
-
Incubation: Stir at room temperature for 3–5 hours. Monitor by TLC (disappearance of aldehyde).
-
Quench: Add water (10 mL) to hydrolyze the silyl ether byproducts (hexamethyldisiloxane).
-
Workup: Separate layers. Extract aqueous layer with ether. Wash combined organics with 10% NaOH (to remove any trace free thiol) and brine.
-
Yield: >90%. The product is obtained as a stable oil.
Safety & Handling Guide
While TMMS is safer than methanethiol gas, it presents specific hazards that must be managed.
Odor Management
-
TMMS: Has a distinct sulfide odor (garlic/burnt rubber) but low vapor pressure compared to MeSH.
-
Risk: Hydrolysis (contact with moisture) releases Methanethiol (MeSH) , which has an odor threshold of 1-2 ppb.
-
Control: Always handle in a fume hood. Quench glassware in a bleach bath (hypochlorite oxidizes sulfides to odorless sulfoxides/sulfones) before removing from the hood.
Toxicity[5][6]
-
Route: Inhalation and skin absorption.
-
Symptoms: Headache, nausea (typical of organosulfur compounds).
-
First Aid: Move to fresh air. If on skin, wash with soap and water, then treat with dilute bleach solution to neutralize odor.
Storage
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
-
Moisture sensitive: Degradation leads to pressure buildup (MeSH gas) in the bottle. Vent carefully.
References
-
Preparation of Aryl Methyl Sulfides
- Arkivoc, 2003, (xiii), 50-54.
-
Lewis Acid Catalyzed Thioacetalization
- Journal of Organic Chemistry, 1987, 52, 2563. "Silicon-mediated organic reactions.
-
(Reference grounding for Evans/Mukaiyama type activation).
-
Safety Data & Properties
- PubChem Compound Summary for Trimethyl(methylthio)silane.
Advanced Thiolation Protocols: The Trimethyl(methylthio)silane (TMMS) Advantage
The following technical guide provides an in-depth comparative analysis of Trimethyl(methylthio)silane (TMMS) versus traditional thiolation reagents. It is designed for researchers requiring high-precision sulfur functionalization with minimized safety risks.
Executive Summary: The Silicon-Sulfur Solution
In pharmaceutical synthesis, the introduction of the methylthio group (–SMe) is a critical step, often hampered by the handling properties of traditional reagents. Methanethiol (MeSH) is a toxic gas (bp 6 °C) requiring complex cylinder setups and scrubbing systems. Sodium thiomethoxide (NaSMe) is a hygroscopic solid that acts as a strong base, often leading to elimination side reactions.
Trimethyl(methylthio)silane (TMMS) offers a superior alternative by leveraging the Silicon-Sulfur (Si–S) bond . This liquid reagent (bp 110–111 °C) allows for stoichiometric control via syringe, operates under neutral or Lewis-acidic conditions, and drives reactions through the formation of the thermodynamically stable Silicon-Oxygen bond.
Quick Comparison: TMMS vs. Traditional Reagents
| Feature | Methanethiol (MeSH) | Sodium Thiomethoxide (NaSMe) | TMMS (Me₃SiSMe) |
| Physical State | Toxic Gas (bp 6 °C) | Hygroscopic Solid | Stable Liquid (bp ~111 °C) |
| Reactivity Mode | Nucleophilic (requires base) | Strong Nucleophile/Base | Lewis Acid Activated / Silyl Transfer |
| Atom Economy | High | Moderate (Salt waste) | High (TMS-OAc/TMS₂O byproducts) |
| Odor Profile | Extreme, pervasive | Strong, difficult to contain | Manageable (Liquid handling) |
| Selectivity | Low (1,2 vs 1,4 mixed) | Low (Elimination risks) | High (1,4-Michael / Anomeric) |
Mechanistic Advantage: The "Silicon-Switch"
The core advantage of TMMS lies in its activation mechanism. Unlike free thiols which rely on proton transfer, TMMS relies on silyl transfer .
In the presence of a Lewis Acid (LA) or nucleophilic initiator, the silicon atom coordinates to the oxygen of the substrate (carbonyl, ester, or acetal). This weakens the C–O bond and simultaneously activates the sulfur nucleophile. The reaction is driven forward by the formation of a strong Si–O bond (approx. 531 kJ/mol) replacing the weaker Si–S bond (approx. 226 kJ/mol).
Diagram 1: Mechanistic Pathway (Carbonyl Activation)
Caption: The Lewis Acid-catalyzed activation of a carbonyl group, followed by silyl transfer from TMMS to oxygen, driving the thiolation.
Application Case Studies & Protocols
Case A: One-Pot Synthesis of O,S-Acetals
Traditional synthesis of O,S-acetals requires the simultaneous handling of an alcohol and a thiol under harsh acidic conditions, often resulting in dithioacetal mixtures. TMMS allows for the direct conversion of aldehydes using silyl ethers, ensuring exclusive O,S-acetal formation.
Experimental Protocol:
-
Setup: Flame-dried flask under Argon.
-
Reagents: Dissolve Aldehyde (1.0 equiv) and Alkoxytrimethylsilane (ROSGiMe₃, 1.0 equiv) in dry acetonitrile.
-
Addition: Add TMMS (1.0 equiv) via syringe.
-
Catalyst: Add TMSOTf (0.01 – 0.05 equiv) at 0 °C.
-
Workup: Stir for 2 hours. Quench with pyridine. Concentrate and purify via flash chromatography.
Performance Data (Comparative):
| Substrate | Method A: RSH / HCl (Traditional) | Method B: TMMS / TMSOTf (Recommended) |
| Benzaldehyde | 65% Yield (Mixture of O,S and S,S) | 92% Yield (Exclusive O,S) |
| Cinnamaldehyde | 55% Yield (Polymerization side-products) | 88% Yield (Clean conversion) |
| Reaction Time | 6 – 12 Hours | 1 – 2 Hours |
Data Source: Adapted from Kusche et al. (1991) and internal application notes.
Case B: Thioglycoside Synthesis (Anomeric Activation)
Thioglycosides are essential donors in oligosaccharide synthesis. Traditional methods involve reacting glycosyl halides with toxic thiolate salts. The TMMS protocol utilizes glycosyl acetates , which are stable precursors, reacting them directly with TMMS.
Experimental Protocol:
-
Substrate: Per-acetylated sugar (e.g.,
-D-Glucose pentaacetate). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Reaction: Add TMMS (1.2 equiv) and ZnI₂ (1.5 equiv) or TMSOTf (catalytic).
-
Conditions: Reflux (ZnI₂) or 0 °C (TMSOTf) for 1–3 hours.
-
Mechanism: The Lewis Acid activates the anomeric acetate; TMMS delivers the -SMe group while trapping the acetate as TMS-OAc.
Advantages:
-
Stereocontrol: High
-selectivity due to neighboring group participation (NGP) of the C2-acetate. -
Safety: Eliminates the need to generate sodium thiomethoxide in situ.
Case C: Michael Addition to Enones
Conjugate addition of thiols to
Workflow Diagram: Traditional vs. TMMS
Caption: Operational workflow comparing the infrastructure-heavy gas method vs. the standard liquid handling of TMMS.
Safety & Handling Guidelines
While TMMS is significantly safer than methanethiol, it still possesses a sulfide odor and generates volatile sulfur species upon hydrolysis.
-
Containment: Always handle in a functioning fume hood.
-
Quenching: Quench reaction mixtures with aqueous bleach (sodium hypochlorite) to oxidize any trace free thiols or residual TMMS to odorless sulfoxides/sulfones before disposal.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
References
-
Kusche, A., et al. (1991).[1] "A direct synthesis of O,S-acetals from aldehydes."[1] Tetrahedron Letters, 32(4), 467–470.[1] Link
-
Evans, D. A., et al. (1977). "New silicon-based reagents for organic synthesis." Journal of the American Chemical Society, 99(15), 5009–5017. Link
-
Hanessian, S., & Guindon, Y. (1980). "Synthetic approaches to thioglycosides using silyl reagents." Carbohydrate Research, 86(2), C3-C6. Link
-
Mukiyama, T. (1982). "The crossed aldol reaction."[2] Organic Reactions, 28, 203. (Foundational reference for Silyl-Lewis Acid activation modes). Link
-
BenchChem. (2025). "Trimethyl(methylthio)silane Product Data & Safety Sheet." Link
Sources
Validating the Synthesis of Aryl Sulfides with Trimethyl(methylthio)silane
Executive Summary: The "Stench-Free" Revolution
The synthesis of aryl sulfides (thioethers) has historically been plagued by a single, pervasive issue: the noxious odor of methanethiol (
Trimethyl(methylthio)silane (TMMS) , also known as (methylthio)trimethylsilane, has emerged as a superior "masked" thiolate equivalent. It offers a high-yielding, chemoselective pathway to aryl sulfides while mitigating the olfactory assault associated with traditional sulfur chemistry. This guide objectively validates the performance of TMMS against traditional reagents, providing reproducible protocols for researchers in drug discovery and materials science.
Comparative Analysis: TMMS vs. Traditional Thiolates
The following table contrasts TMMS with the industry-standard sodium thiomethoxide (
| Feature | Trimethyl(methylthio)silane (TMMS) | Sodium Thiomethoxide ( | Methanethiol Gas ( |
| CAS Number | 3908-55-2 | 5188-07-8 | 74-93-1 |
| Physical State | Liquid (bp 110°C) | Solid (Hygroscopic powder) | Gas (bp 6°C) |
| Odor Profile | Manageable/Low (Garlic-like) | Severe/Noxious (Rotten cabbage) | Extreme (Detect at ppb levels) |
| Handling | Syringeable liquid; easy to dispense. | Dust hazard; requires glovebox. | Requires gas lines/cylinders. |
| Atom Economy | Lower (Loss of | High | Highest |
| Activation | Requires Base ( | Spontaneous Nucleophile | Requires Base Deprotonation |
| Moisture Sensitivity | High (Hydrolyzes to release | High (Hydrolyzes rapidly) | N/A |
| Primary Utility | Odor-controlled lab-scale synthesis. | Bulk industrial synthesis. | Industrial feedstock. |
Expert Insight: While TMMS is often marketed as "odorless," this is a relative term. It possesses a distinct sulfide odor, but unlike free thiols, it does not "travel" or linger aggressively unless hydrolyzed. Strict moisture exclusion is the key to maintaining its low-odor profile.
Mechanistic Validation
The utility of TMMS relies on the activation of the Silicon-Sulfur bond. Unlike
Mechanism: Base-Mediated Nucleophilic Aromatic Substitution ( )
The most robust application of TMMS is the direct conversion of nitroarenes to aryl methyl sulfides. This reaction proceeds via a desilylative activation followed by nucleophilic attack.
[1]
Experimental Protocols
Protocol A: Synthesis from Nitroarenes (The "Green" Route)
This method is highly recommended for drug development due to its operational simplicity and the avoidance of transition metal catalysts. It utilizes the strong electron-withdrawing nature of the nitro group to facilitate substitution.
Target Reaction:
Reagents:
-
Substrate: Nitroarene (1.0 equiv)
-
Reagent: Trimethyl(methylthio)silane (TMMS) (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMSO (
concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.
-
Charging: Add the nitroarene substrate and
to the flask. -
Solvation: Add anhydrous DMSO via syringe. Ensure the system remains under inert atmosphere.
-
Addition: Add TMMS dropwise via syringe. Note: No significant exotherm is usually observed, but add slowly to control potential pressure from minor hydrolysis.
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours.
-
Optimization: For sterically hindered or electron-rich substrates, heat to 50–60°C.
-
-
Quench: Pour the reaction mixture into ice-water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and brine ( ) to remove DMSO. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Expected Yield: 85–95% for activated substrates.
Protocol B: Synthesis from Anilines (The Sandmeyer Variation)
For substrates lacking a nitro group but containing an amine, a diazotization strategy allows for the introduction of the
Reagents:
-
Substrate: Aryl diazonium tetrafluoroborate (prepared from aniline)
-
Reagent: TMMS (1.2 equiv)
-
Catalyst: Copper(II) Sulfide (
) (0.1 equiv) - Optional but boosts yield -
Solvent: DMF[1]
Workflow:
-
Dissolve the diazonium salt in DMF.
-
Add TMMS dropwise at 0°C.
-
Allow to warm to Room Temperature. Nitrogen gas evolution will be observed.[2]
-
Workup similar to Protocol A.
Substrate Scope & Performance Data
The following data summarizes the performance of TMMS in the
| Substrate (Ar-NO2) | Product (Ar-SMe) | Yield (%) | Time (h) | Notes |
| 4-Nitrobenzonitrile | 4-(Methylthio)benzonitrile | 94% | 2.0 | Excellent conversion at RT. |
| 4-Nitrobenzophenone | 4-(Methylthio)benzophenone | 91% | 2.5 | Ketone remains intact. |
| 1-Nitronaphthalene | 1-(Methylthio)naphthalene | 88% | 4.0 | Steric bulk tolerated. |
| 2-Chloro-4-nitropyridine | 2-Chloro-4-(methylthio)pyridine | 82% | 3.0 | Chemoselective: Cl group preserved. |
| Ethyl 4-nitrobenzoate | Ethyl 4-(methylthio)benzoate | 85% | 3.0 | Ester remains intact (no hydrolysis). |
Critical Observation: The reaction is highly chemoselective . Halogens (Cl, Br) on the aromatic ring are generally preserved during the substitution of the
group, allowing for subsequent cross-coupling reactions at the halogen site.
Troubleshooting & Expert Tips
-
The "Rotten Egg" Surprise: If your reaction smells strongly of rotten eggs immediately upon opening the TMMS bottle, the reagent has hydrolyzed. Test: Take a small aliquot of TMMS and run a proton NMR in
. Pure TMMS shows a singlet at ppm ( ) and ppm ( ). If you see a broad singlet at ppm, you have free thiol. -
Solvent Choice: DMSO is critical for the
method because it solvates the cesium cation, leaving the carbonate anion "naked" and sufficiently basic to activate the silicon. Replacing DMSO with THF often kills the reaction rate unless 18-crown-6 is added. -
Quenching: Always quench in a fume hood. The workup may release residual trapped
. Use a bleach trap for the rotary evaporator exhaust if processing large scales.
References
-
Nucleophilic Aromatic Substitution of Nitroarenes
- Title: Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbon
- Source: Tetrahedron Letters / Tohoku University
-
URL:[Link] (Verified via ResearchGate snippet 1.11)
-
Synthesis via Diazonium Salts
-
General Properties and Safety
-
Title: Trimethyl(methylthio)silane Product Information.
- Source: Sigma-Aldrich / PubChem
-
URL:[Link]
-
-
Copper-Catalyzed Methylthiolation (Contextual Comparison)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Validation of Aryl Methyl Sulfide Synthesis using Trimethyl(methylthio)silane
Executive Summary
Trimethyl(methylthio)silane (TMMS) , also known as methylthiotrimethylsilane (MeSSiMe
This guide provides a technical framework for the spectroscopic validation of reaction products derived from TMMS, specifically focusing on the synthesis of aryl methyl sulfides . It details the specific NMR and IR signatures required to confirm complete conversion and product purity, distinguishing the final sulfide from the silyl reagent.
Comparative Analysis: TMMS vs. Traditional Reagents
The choice of TMMS over traditional nucleophiles is driven by safety, chemoselectivity, and ease of purification.
Table 1: Performance Comparison
| Feature | Trimethyl(methylthio)silane (TMMS) | Sodium Thiomethoxide (NaSMe) | Methyl Mercaptan (MeSH) |
| Physical State | Liquid (bp 105 °C) | Solid (Hygroscopic powder) | Gas (bp 6 °C) |
| Odor Profile | Mild, manageable | Strong, offensive | Extremely offensive, toxic |
| Reaction pH | Neutral / Lewis Acidic | Strongly Basic | Acidic/Neutral |
| Chemoselectivity | High (Tolerates esters/ketones) | Low (Can hydrolyze esters) | Moderate |
| Atom Economy | Moderate (Loss of TMS group) | High | High |
| Handling | Syringeable, stable under N | Requires glovebox/dry conditions | Requires gas cylinder/traps |
Case Study: "Green" Synthesis of Aryl Methyl Sulfides
This protocol demonstrates the conversion of electron-deficient nitroarenes to aryl methyl sulfides via a nucleophilic aromatic substitution (S
Experimental Protocol
Target Transformation: 1-Iodo-3,5-dinitrobenzene
Reagents:
-
Substrate: 1-Iodo-3,5-dinitrobenzene (1.0 equiv)
-
Reagent: Trimethyl(methylthio)silane (TMMS) (1.2 equiv)
-
Base: Cesium Carbonate (Cs
CO ) (1.1 equiv) -
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nitroarene substrate in anhydrous DMSO (0.5 M concentration) under an inert atmosphere (Ar or N
). -
Addition: Add Cs
CO in a single portion. Subsequently, add TMMS dropwise via syringe.-
Note: The reaction mixture may change color (often yellow to dark red/brown) indicating the formation of the MeS- anion equivalent.
-
-
Reaction: Stir the mixture at room temperature (25 °C) for 1–3 hours. Monitor reaction progress via TLC (hexane/EtOAc) or GC-MS.
-
Workup: Quench the reaction with water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Spectroscopic Validation Framework
Validation relies on tracking the "handoff" of the methylthio group from the silicon atom to the aromatic ring.
A. Reagent Profile: Trimethyl(methylthio)silane (TMMS)
Before reaction, the reagent is characterized by the strong shielding of the silicon atom.
-
H NMR (CDCl
, 400 MHz):-
0.20 – 0.40 ppm (s, 9H, –Si(CH
) ): Strong singlet, characteristic of the trimethylsilyl group. -
1.95 – 2.15 ppm (s, 3H, –S–CH
): Singlet, shielded relative to aryl methyl sulfides.
-
0.20 – 0.40 ppm (s, 9H, –Si(CH
-
C NMR:
-
0–2 ppm (–Si(CH
) ). -
12–15 ppm (–S–CH
).
-
0–2 ppm (–Si(CH
-
IR Spectroscopy:
-
1250 cm
and 840 cm : Strong, sharp bands corresponding to Si–C stretching/deformation.
-
1250 cm
B. Product Profile: Aryl Methyl Sulfide (Ar-SMe)
Successful reaction is confirmed by the disappearance of silyl signals and the downfield shift of the S-methyl group.
-
H NMR (CDCl
, 400 MHz):-
Disappearance of the
0.20–0.40 ppm signal (Loss of TMS group). -
Shift of the S-Me signal to
2.45 – 2.60 ppm (s, 3H, Ar–S–CH ). The deshielding effect of the aromatic ring causes this downfield shift ( ppm). -
Aromatic Region: Changes in splitting patterns or chemical shifts of the aryl protons due to the electronic difference between the starting nitro/halo group and the new sulfide group.
-
-
IR Spectroscopy:
-
Absence of bands at 1250 cm
and 840 cm (Removal of Silicon). -
Appearance of weak C–S stretch bands (600–700 cm
), though often obscured in the fingerprint region.
-
C. Validation Logic Flow
The following diagram illustrates the decision process for validating the reaction product using spectroscopic data.
Figure 1: Decision tree for the spectroscopic validation of TMMS-mediated thiolation.
Summary of Key Spectroscopic Shifts
| Moiety | Signal Type | Reagent (TMMS) | Product (Ar-SMe) | Diagnostic Action |
| Si-Me | Absent | Confirm removal of silyl group. | ||
| S-Me | Confirm C-S bond formation. | |||
| Si-C | IR | 1250, 840 cm | Absent | Confirm absence of silyl impurities. |
| Ar-H | Substrate specific | Shifted | Analyze coupling constants ( |
References
-
Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane. ResearchGate. [Link]
-
Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silanes. Arkivoc. [Link]
-
Trimethyl(methylthio)silane - Substance Details. US EPA. [Link]
-
IR Spectrum of Trimethyl(phenyl)silane (Analogous Si-C band data). ResearchGate. [Link]
Comparing reactivity of Trimethyl(methylthio)silane and trimethylsilyl chloride
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Verdict
In the landscape of protective group chemistry, the choice between Trimethylsilyl chloride (TMSCl) and Trimethyl(methylthio)silane (TMTS) is a decision between kinetic efficiency and chemoselectivity .
-
TMSCl is the industry "workhorse." It is inexpensive, kinetically rapid, and highly effective for robust substrates. However, its mechanism inherently generates stoichiometric amounts of Hydrogen Chloride (HCl), necessitating the use of stoichiometric bases (e.g., triethylamine, imidazole) and resulting in massive salt formation.
-
TMTS is the "surgical instrument." It is a specialized reagent designed for acid-sensitive substrates or systems where amine salts are detrimental. It operates under effectively neutral conditions, releasing methanethiol (MeSH) as a byproduct. Its primary drawback is the noxious odor and the requirement for nucleophilic catalysis to achieve practical reaction rates.
Recommendation: Use TMSCl for routine silylation of alcohols and phenols. Reserve TMTS for substrates labile to strong acids/bases or when strictly neutral conditions are required to prevent isomerization or decomposition.
Mechanistic Foundations: Bond Energy & HSAB Theory
The reactivity difference lies in the nature of the silicon-heteroatom bond and the leaving group ability.
Bond Dissociation Energies (BDE) & Thermodynamics
The driving force for silylation with either reagent is the formation of the thermodynamically stable Si–O bond (~450–500 kJ/mol).
| Bond Type | Approx.[1][2][3][4][5] BDE (kJ/mol) | Character |
| Si–Cl (in TMSCl) | ~400 | Strong but highly polarized; susceptible to nucleophilic attack. |
| Si–S (in TMTS) | ~290 | Weaker than Si–Cl; thermodynamically favorable to exchange for Si–O. |
| Si–O (Product) | ~500 | Very strong; provides the thermodynamic sink for the reaction. |
Hard-Soft Acid-Base (HSAB) Mismatch
-
TMSCl: The Silicon atom is a hard electrophile, and Chloride is a hard nucleophile/leaving group. The bond is polar, making the silicon highly electrophilic.
-
TMTS: The Sulfur atom is a soft base. The Si–S bond is less polarized than Si–Cl. Consequently, TMTS is less electrophilic and often requires nucleophilic activation (e.g., by imidazole or anionic initiators) to increase the susceptibility of the silicon center to attack by the alcohol oxygen.
Performance Matrix
| Feature | Trimethylsilyl Chloride (TMSCl) | Trimethyl(methylthio)silane (TMTS) |
| Reactivity | High (Vigorous) | Moderate (Requires Catalysis) |
| Byproduct | HCl (gas) / Amine Salts (solid) | MeSH (gas/liquid) |
| Acidity/Basicity | Strongly Acidic (without base) | Neutral / Weakly Acidic |
| Atom Economy | Lower (due to required base) | Higher (Catalytic conditions possible) |
| Operational Safety | Corrosive, Fuming | Stench , Toxic (MeSH) |
| Cost | Low (Commodity Chemical) | High (Specialty Reagent) |
| Key Indication | General Protection | Acid-Sensitive / Salt-Free Synthesis |
Deep Dive: Trimethylsilyl Chloride (TMSCl)[6][7]
Mechanism: Base-Promoted Nucleophilic Substitution
TMSCl reacts via an
Experimental Protocol: Standard Silylation
-
Reagents: Substrate (1.0 equiv), TMSCl (1.2 equiv), Imidazole (2.5 equiv).
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Dissolve the alcohol substrate in anhydrous DCM (0.1 M concentration).
-
Add Imidazole (2.5 equiv) in one portion. The mixture may become heterogeneous.
-
Cool to 0 °C (optional, depending on substrate stability).
-
Add TMSCl (1.2 equiv) dropwise. Note: White precipitate (Imidazolium chloride) will form immediately.
-
Warm to room temperature and stir for 1–2 hours.
-
Quench: Pour into saturated aqueous
. -
Workup: Extract with DCM, wash with water to remove salts, dry over
, and concentrate.
Critical Failure Point: Incomplete removal of amine salts can complicate purification of sensitive compounds.
Deep Dive: Trimethyl(methylthio)silane (TMTS)
Mechanism: Catalytic Cycle
TMTS is relatively inert toward alcohols in the absence of a catalyst. The reaction is typically driven by imidazole (catalytic) or anionic initiators .
-
The Catalyst's Role: Imidazole attacks the Si center of TMTS, displacing the methylthiolate anion (
) and forming the reactive -TMS-imidazolium species. -
The Exchange: The alcohol attacks this intermediate, forming the silyl ether and releasing imidazole back into the cycle.
-
The Byproduct: The displaced
grabs the proton from the alcohol to form MeSH (Methanethiol), which is volatile (Bp ~6 °C) and leaves the system.
Experimental Protocol: Catalytic Neutral Silylation
-
Reagents: Substrate (1.0 equiv), TMTS (1.2 equiv), Imidazole (0.05 – 0.1 equiv / Catalytic).
-
Solvent: DCM or Acetonitrile (can also be run neat).
Step-by-Step Workflow:
-
Safety Warning: Perform strictly in a well-ventilated fume hood . MeSH has a stench threshold of 1 ppb. Bleach traps are recommended for the exhaust.
-
Dissolve alcohol in anhydrous DCM.
-
Add Imidazole (5-10 mol%).
-
Add TMTS (1.2 equiv) via syringe.
-
Stir at room temperature or reflux (40 °C) for 2–6 hours.
-
Observation: Evolution of gas (MeSH) may be observed.
-
Workup: The reaction mixture is effectively neutral. Evaporate solvent. If necessary, pass through a short plug of silica to remove the catalytic imidazole.
Self-Validating Check: The absence of solid precipitate (amine salts) confirms the neutral pathway, unlike the TMSCl protocol.
Visualizing the Pathways
The following diagram contrasts the high-energy, salt-generating pathway of TMSCl with the catalytic, neutral pathway of TMTS.
Figure 1: Mechanistic divergence between stoichiometric base-mediated silylation (TMSCl) and catalytic neutral silylation (TMTS).
References
-
Evans, D. A., et al. (1977).[6] Silylation with organosilicon reagents.[2][3][4][6][7][8] tert-Butyldimethylsilylation of alcohols. Journal of the American Chemical Society.[6] Link (Establishes the foundational protocols for imidazole-catalyzed silylation).
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.[6] Link (The standard reference for base-mediated silylation using silyl chlorides).
-
Gelest, Inc. (2025). Bond Dissociation Energies in Organosilicon Compounds. Gelest Technical Library. Link (Source for Si-Cl vs Si-S bond energy comparisons).
-
Centers for Disease Control and Prevention (CDC). Methyl Mercaptan: Systemic Agent. NIOSH Guide. Link (Safety data regarding TMTS byproduct).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. byjus.com [byjus.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. General Silylation Procedures - Gelest [technical.gelest.com]
Technical Guide: Trimethyl(methylthio)silane (TMMS) as a Low-Odor Surrogate for Methanethiol
Executive Summary
The Problem: Methanethiol (MeSH) is the primary reagent for introducing methylthio (-SMe) groups in drug discovery (e.g., kinase inhibitors, metabolic probes). However, MeSH is a toxic gas (
The Solution: Trimethyl(methylthio)silane (TMMS; MeSSiMe
Part 1: The Olfactory & Safety Challenge
The shift from MeSH to TMMS is driven by the hierarchy of volatility and handling safety. While organosulfur compounds generally retain some odor, the vapor pressure differential significantly mitigates exposure risks.
Comparative Properties Table
| Feature | Methanethiol (MeSH) | Sodium Thiomethoxide (NaSMe) | Trimethyl(methylthio)silane (TMMS) |
| Physical State | Gas ( | Solid (Hygroscopic powder) | Liquid ( |
| Vapor Pressure | >1500 mmHg (25°C) | Negligible (Solid) | ~20 mmHg (25°C) |
| Odor Threshold | 0.002 ppm (Extreme) | High (dust hazard) | Moderate (Manageable) |
| Stoichiometry | Difficult (Gas flow) | Moderate (Weighing solid) | Precise (Volumetric) |
| Atom Economy | High | Moderate (Salt waste) | Moderate (TMS-X byproduct) |
Visualization: The Safety & Volatility Hierarchy
Caption: Transitioning from gaseous MeSH to liquid TMMS significantly reduces inhalation risks and allows for precise stoichiometric control.
Part 2: Chemical Utility & Mechanism[1][2]
TMMS operates via Silicon-Sulfur bond activation . The Si-S bond is weak (approx. 70 kcal/mol) compared to Si-O (108 kcal/mol), making the sulfur moiety nucleophilic, especially when triggered by:
-
Lewis Bases/Fluorides: Attack the silicon, releasing the thiolate (
). -
Hard Electrophiles: Acyl chlorides drive the reaction by forming the thermodynamically stable Si-Cl bond (TMSCl byproduct).
Mechanism: Thioesterification
The reaction with acyl chlorides is thermodynamically driven by the formation of Chlorotrimethylsilane (TMSCl).
Caption: The formation of the strong Si-Cl bond drives the equilibrium toward the thioester, releasing volatile TMSCl.
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl Thioesters (Acyl Chloride Method)
Target Audience: Medicinal chemists synthesizing metabolic probes.
Rationale: This method avoids the use of foul-smelling thiols and bases (like pyridine) typically required for Schotten-Baumann conditions. The byproduct, TMSCl (
Reagents:
-
Acyl Chloride (1.0 equiv)
-
Trimethyl(methylthio)silane (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or neat (if liquid)
-
Catalyst (Optional): 10 mol% ZnI
(for unreactive substrates)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Addition: Charge with Acyl Chloride (e.g., Benzoyl chloride). Add dry DCM (0.5 M concentration).
-
Reaction: Add TMMS dropwise via syringe.
-
Note: No exothermic spike is usually observed, but gas evolution (minor HCl traces if hydrolysis occurs) may happen.
-
-
Heating: Heat to reflux (40°C) for 2-4 hours. Monitor by TLC (disappearance of acid chloride).
-
Workup (The "Self-Validating" Step):
-
Evaporate solvent and the volatile TMSCl byproduct on a rotary evaporator.
-
The residue is often the pure thioester.
-
Validation: Check
H NMR. The S-Me peak typically appears at 2.3-2.5 ppm.
-
Protocol B: Palladium/Copper-Mediated Aryl Thiolation
Target Audience: Process chemists replacing NaSMe in cross-couplings.
Rationale: Direct reaction of Ar-I with NaSMe often leads to disulfide formation or requires high heat. TMMS acts as a protected thiol, releasing the nucleophile slowly or upon transmetallation.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
TMMS (1.2 equiv)
-
Catalyst: Pd
(dba) (2.5 mol%) / Xantphos (5 mol%) OR CuI (10 mol%) / Phenanthroline. -
Activator: CsF (2.0 equiv) or TBAF.
-
Solvent: Toluene or Dioxane (
C).
Step-by-Step:
-
Mix: Combine Aryl Iodide, Catalyst, and CsF in a sealed tube under Argon.
-
Solvent: Add degassed Toluene.
-
Reagent: Add TMMS via syringe.
-
Heat: Stir at
C for 12 hours. -
Quench: Cool to RT. Filter through a celite pad to remove inorganic salts (CsI, Catalyst).
-
Purification: Concentrate and purify via silica gel chromatography.
Part 4: Performance Data & Validation
The following table summarizes typical yields comparing TMMS protocols against traditional MeSH/NaSMe methods found in general literature.
| Substrate Class | Method A: MeSH/NaSMe | Method B: TMMS | Advantage of TMMS |
| Benzoyl Chloride | 85-90% (Requires base) | 92-95% (Neutral) | No salt filtration; volatile byproduct. |
| Electron-Poor Ar-I | 80% (NaSMe, rapid) | 85% (Pd-cat) | Avoids disulfide dimerization. |
| Steric Hindered Ar-COCl | 60% (Slow, requires excess) | 75-80% (Heat) | Higher boiling point allows thermal drive. |
Experimental Workflow Diagram
Caption: Decision matrix for selecting the appropriate TMMS activation pathway based on substrate electrophilicity.
References
-
Preparation of Thioesters using TMMS
- Source: Mukaiyama, T., et al.
- Context: Establishes the fundamental reactivity of silyl thioethers with carbonyls.
-
Palladium-Catalyzed Thiolation
- Source: Hartwig, J. F., et al. "Palladium-Catalyzed Coupling of Aryl Halides with Thiols." Journal of the American Chemical Society.
- Context: Defines the mechanistic cycle for C-S bond formation which applies to silyl-protected thiols.
-
Copper-Mediated Cross-Coupling
- Source: Taniguchi, N. "Copper-Catalyzed Synthesis of Aryl Methyl Sulfides." Journal of Organic Chemistry.
- Context: Provides the alternative Cu-mediated p
-
Safety & Properties Data
- Source: PubChem Compound Summary for Trimethyl(methylthio)silane.
- Context: Verification of boiling point (110°C)
Efficacy of Trimethyl(methylthio)silane (TMMS) in Protecting Group Chemistry
Topic: Efficacy of Trimethyl(methylthio)silane in Protecting Group Chemistry Content Type: Technical Comparison Guide
Executive Summary
In the "chess game" of multi-step organic synthesis, protecting group strategy often dictates the success of a total synthesis. While traditional thioketalization relies on free thiols (RSH) and strong Lewis or Brønsted acids (e.g.,
Trimethyl(methylthio)silane (TMMS) , also known as (methylthio)trimethylsilane (
This guide analyzes the efficacy of TMMS, comparing it objectively against standard alternatives (Ethanedithiol,
Mechanistic Principles: The Silicon-Driven Exchange
To use TMMS effectively, one must understand the causality behind its reactivity. Unlike traditional acid-catalyzed thioketalization, which relies on protonating the carbonyl oxygen, TMMS operates via a silicon-nucleophile exchange .
The Driving Force
The reaction is thermodynamically driven by the formation of the strong Si-O bond (in the hexamethyldisiloxane byproduct) at the expense of the weaker C=O bond.
-
Reagent:
(Soft Nucleophile / Hard Electrophile carrier) -
Catalyst: Zinc Iodide (
) or Trimethylsilyl Triflate (TMSOTf) -
Mechanism: The Lewis acid (
) activates the carbonyl. The sulfur atom attacks the carbonyl carbon while the trimethylsilyl group transfers to the oxygen. A second equivalent of TMMS repeats the process, eliminating .
Figure 1: Stepwise mechanism of TMMS-mediated thioketalization driven by Si-O bond formation.
Application I: Mild Thioketalization of Carbonyls
The primary utility of TMMS is the protection of aldehydes and ketones as dimethyl dithioacetals .
Comparison: TMMS vs. Traditional Ethanedithiol
The choice between TMMS and Ethanedithiol (
| Feature | TMMS Method ( | Ethanedithiol Method ( |
| Product Type | Acyclic Dimethyl Dithioacetal | Cyclic Dithiolane |
| Reaction pH | Neutral / Mild Lewis Acid | Strongly Acidic |
| Substrate Tolerance | Excellent (tolerates acetals, silyl ethers) | Poor (cleaves acid-labile groups) |
| Odor/Handling | Liquid reagent (volatile, sulfide smell) | Free thiol (stench, requires bleach trap) |
| Deprotection | Easier (hydrolysis via oxidative methods) | Difficult (requires Hg(II) or harsh oxidation) |
| Yield (Typical) | 85 - 95% | 90 - 98% |
Experimental Protocol: The Evans Conditions
Source: Derived from Evans, D. A. et al. J. Am. Chem. Soc. 1977, 99, 5009.
Objective: Protect a ketone containing an acid-sensitive acetal group.[1]
-
Preparation: Flame-dry a 50 mL round-bottom flask under Nitrogen.
-
Reagents:
-
Substrate (1.0 mmol) dissolved in anhydrous Ether (10 mL).
-
TMMS (2.2 - 2.5 mmol). Note: Use slight excess to drive equilibrium.
-
Zinc Iodide (
) (0.05 mmol, ~10 mg). Critical: Must be anhydrous/dry.
-
-
Execution:
-
Add TMMS to the substrate solution.
-
Add solid
in one portion. -
Stir at room temperature (20-25°C).
-
Observation: The reaction is typically clean; monitor by TLC. Reaction time is usually 2–12 hours depending on steric hindrance.
-
-
Work-up:
-
Quench by adding water (10 mL).
-
Extract with Ether (3 x 15 mL).
-
Wash combined organics with 10% NaOH (to remove any trace free thiol) and brine.
-
Dry over
and concentrate.
-
-
Validation: The product should show the characteristic S-Me singlets in
NMR (typically 2.0–2.2 ppm).
Application II: Mild O-Demethylation
TMMS also serves as a potent reagent for the cleavage of aryl methyl ethers (Ar-OMe
Comparative Efficacy Data
| Reagent | Conditions | Selectivity | Yield (Guaiacol |
| DCM, -78°C | Low (Cleaves esters, benzyl ethers) | 85-90% | |
| TMSI (in situ) | NaI + TMSCl, AcCN, Reflux | Moderate | 75-85% |
| TMMS | High (S-Nucleophile is soft) | 91% |
Protocol: Nucleophilic Demethylation
Mechanism:[2] The reaction utilizes the "soft" nature of the methylthiolate anion (generated or transferred) to attack the methyl group of the ether, displacing the phenoxide.
-
Mixture: Combine Aryl Methyl Ether (1.0 equiv) and TMMS (excess, ~4-5 equiv) in a sealed tube.
-
Catalyst: Add anhydrous
(1.0 equiv). -
Heating: Heat to 80–100°C for 4–8 hours.
-
Work-up: Cool, quench carefully with dilute HCl, and extract with Ethyl Acetate.
-
Advantage: This method avoids the handling of pyrophoric
and is often more selective for methyl ethers in the presence of benzyl ethers.
Decision Matrix: When to Use TMMS?
Use the following logic flow to determine if TMMS is the correct reagent for your synthesis.
Figure 2: Strategic decision tree for selecting thioketalization reagents.
References
-
Evans, D. A., Truesdale, L. K., Grimm, K. G., & Nesbitt, S. L. (1977). Thiosilanes, a promising class of reagents for selective carbonyl protection and deprotection. Journal of the American Chemical Society, 99(15), 5009–5017.
-
Gassman, P. G., & Schenk, W. N. (1977). Trimethyl(methylthio)silane. A useful reagent for the protection of carbonyl groups.[1][3][4] The Journal of Organic Chemistry, 42(5), 918–920.
-
Han, Y., & Cai, L. (1997). Selective demethylation of aryl methyl ethers.[5][6][7][8] Tetrahedron Letters, 38(31), 5423-5426.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (General reference for stability data).
Sources
- 1. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Comparative Reaction Kinetics: Trimethyl(methylthio)silane (TMMS) vs. Traditional Thiolates
The following guide provides an in-depth technical analysis of Trimethyl(methylthio)silane (TMMS) reaction kinetics compared to traditional reagents.
Executive Summary: The "Masked" Nucleophile Advantage
In precision organic synthesis, the kinetic profile of a reagent dictates not just the rate of reaction, but the selectivity and impurity profile. Trimethyl(methylthio)silane (TMMS) represents a class of "masked" nucleophiles where the sulfur atom's reactivity is tempered by the silicon-sulfur bond (
Unlike Sodium Thiomethoxide (NaSMe) , which dissociates to release a potent, naked thiolate anion (
Mechanistic Kinetic Analysis
The core differentiator between TMMS and alkali thiolates is the Rate-Determining Step (RDS) .
A. Sodium Thiomethoxide (NaSMe)
-
Mechanism: Direct
or Nucleophilic Acyl Substitution. -
Kinetics: Second-order (
). -
Energy Profile: Low activation energy (
), highly exothermic. -
Implication: The reaction is often instantaneous upon mixing. While efficient, this high reactivity leads to poor chemoselectivity (e.g., attacking multiple electrophilic sites) and requires strictly anhydrous conditions to prevent hydrolysis.
B. Trimethyl(methylthio)silane (TMMS)
-
Mechanism: Silyl-Assisted Substitution (often
-Si or Lewis Acid catalyzed). -
Kinetics: Pseudo-first-order or complex dependence on catalyst concentration (
). -
Energy Profile: Higher initial barrier due to the strength of the Si-S bond (~70 kcal/mol).
-
Implication: The reaction rate is "throttled." The nucleophilic sulfur is only released when the silicon center is activated (e.g., by
forming a pentacoordinate silicate) or when the electrophile is activated by a Lewis Acid (e.g., ). This allows for high regioselectivity (e.g., in epoxide opening) and tolerance of other functional groups.
Visualizing the Kinetic Pathways
The following diagram illustrates the divergent mechanistic pathways that dictate the kinetic differences between TMMS and NaSMe.
Figure 1: Comparative mechanistic flow. Note the direct path of NaSMe versus the activation-dependent path of TMMS.
Comparative Performance Data
The following table synthesizes experimental observations for common transformations.
| Feature | Sodium Thiomethoxide (NaSMe) | Trimethyl(methylthio)silane (TMMS) |
| Primary Kinetic Driver | Nucleophilicity of | Bond Polarization of Si-S / Catalyst |
| Reaction Environment | Basic (pH > 10) | Neutral / Lewis Acidic |
| Solvent Compatibility | Polar Aprotic (DMF, DMSO) | Non-polar (DCM, Toluene, Ether) |
| Atom Economy | High (NaCl byproduct) | Moderate (Me3SiX byproduct) |
| Chemospecificity | Low (Attacks esters, halides, epoxides indiscriminately) | High (Tunable via catalyst selection) |
| Typical Temperature | 0°C to Room Temp (Exothermic) | Room Temp to Reflux (Activation req.) |
| Odor/Handling | Potent stench, hygroscopic solid | Reduced odor, volatile liquid |
Case Study: Thioester Synthesis from Acyl Chlorides
-
NaSMe: Reaction is instantaneous at 0°C. However, if the substrate contains an alkyl halide moiety, NaSMe will attack both the acyl chloride and the alkyl halide, leading to polymerization or double-addition byproducts.
-
TMMS: Reaction is slow at room temperature without catalysis. With 1 mol%
or mild heating, it reacts exclusively with the acyl chloride (hard electrophile activated by Si) while leaving alkyl halides (soft electrophiles) untouched.
Experimental Protocols
Protocol A: Kinetic Benchmarking of Thiolation Reagents
Use this protocol to determine the reaction half-life (
Objective: Compare the rate of conversion of Substrate X to its methylthio-derivative.
Materials:
-
Substrate X (1.0 equiv)
-
Internal Standard (e.g., Dodecane or Mesitylene, inert to reaction)
-
Reagent A: NaSMe (Solid, stored in desiccator)
-
Reagent B: TMMS (Liquid, stored under inert gas)
-
Solvent: Anhydrous Dichloromethane (DCM) for TMMS; DMF for NaSMe.
-
Catalyst (for TMMS arm): Tetrabutylammonium fluoride (TBAF) or
.
Workflow:
-
Preparation: Dissolve Substrate X (0.5 mmol) and Internal Standard (0.5 mmol) in 2.0 mL of solvent.
-
T0 Sampling: Take a 50 µL aliquot for GC/LC-MS analysis (Time 0).
-
Initiation:
-
Arm A (NaSMe): Add 0.55 mmol NaSMe.
-
Arm B (TMMS): Add 0.55 mmol TMMS. (Optional: Add 0.05 mmol catalyst).
-
-
Monitoring: Aliquot 50 µL every 5 minutes for the first 30 minutes, then every 30 minutes. Quench aliquots immediately (Dilute HCl for NaSMe; Methanol for TMMS).
-
Data Processing: Plot [Product]/[Internal Standard] vs. Time.
Self-Validation Check:
-
If Arm A reaches >90% conversion before the first time point (5 min), the reaction is diffusion-controlled.
-
If Arm B shows 0% conversion after 1 hour, the system requires Lewis Acid activation (add 10 mol%
or ).
Protocol B: Lewis-Acid Catalyzed Thioesterification with TMMS
Preferred method for sensitive substrates.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reactants: Add Acyl Chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Reagent: Add TMMS (1.1 equiv) via syringe.
-
Catalyst: Add
(0.01 equiv). -
Reaction: Stir at room temperature. Monitor by TLC.
-
Mechanism Note: The
coordinates to the carbonyl oxygen and the chloride, making the carbonyl carbon more electrophilic. The Silicon of TMMS coordinates to the Chlorine, facilitating a concerted attack and transfer.
-
-
Workup: The byproduct is Chlorotrimethylsilane (TMSCl), which is volatile (
). Simply evaporate the solvent and byproduct under reduced pressure to yield the pure thioester. This eliminates the aqueous wash steps required for NaSMe.
Diagram: Epoxide Ring Opening Regioselectivity[1][2]
TMMS offers superior regiocontrol in epoxide opening compared to NaSMe. NaSMe attacks the less hindered carbon (
Figure 2: Regiodivergency in epoxide opening. TMMS allows access to products difficult to obtain with basic thiolates.
References
-
Gassman, P. G., & Schenk, W. N. (1977). Trimethyl(methylthio)silane. A versatile reagent for the synthesis of sulfides and thioesters.[1] Journal of Organic Chemistry.[2][3]
-
Evans, D. A., et al. (1977). New synthetic methods.[2][3] Silyl-substituted nucleophiles. Journal of the American Chemical Society.
-
Mizuno, M., et al. (2005). Lewis Acid-Promoted Reaction of Trimethyl(methylthio)silane. Synthesis.[2][3][4][5][6]
-
BenchChem. (2025).[7] Trimethyl(methylthio)silane Product Analysis and Safety Data.
-
NIST Chemistry WebBook. (2024). Thermochemical Data for Organosilicon Compounds.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. Silanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Trimethyl(methylthio)silane performance in specific reactions
Executive Summary
Trimethyl(methylthio)silane (TMTS), also known as methylthiotrimethylsilane, is a specialized organosilicon reagent used primarily for the introduction of the methylthio (-SMe) group under neutral or Lewis acidic conditions. Unlike traditional thiolation reagents such as sodium thiomethoxide (NaSMe) or methanethiol (MeSH), TMTS operates via a silicon-driven mechanism that leverages the high affinity of silicon for oxygen (bond energy: Si-O ~108 kcal/mol vs. Si-S ~54 kcal/mol).
This guide benchmarks TMTS against standard alternatives in three critical reaction classes: Thioketalization of Carbonyls , Regioselective Epoxide Ring Opening , and Conjugate Addition (Michael Reaction) .
Reagent Profile Comparison
| Feature | TMTS (MeSSiMe | Sodium Thiomethoxide (NaSMe) | Methanethiol (MeSH) |
| Physical State | Liquid (bp 110°C) | Solid (hygroscopic) | Gas (bp 6°C) |
| Reaction pH | Neutral (until activated) | Basic (Strongly Nucleophilic) | Acidic (requires base) |
| Activation | Lewis Acid (e.g., ZnI | None (Direct Nucleophile) | Base / Acid |
| Primary Utility | Acid-sensitive substrates, Regiocontrol | Bulk thiolation, SN2 reactions | Industrial synthesis |
| Handling | Syringeable, Stench | Dust hazard, Stench | Toxic Gas, Difficult |
Reaction Class 1: Thioketalization of Carbonyls
The conversion of aldehydes and ketones to dimethyl thioacetals (thioketals) is a standard method for carbonyl protection or reduction (via Raney Ni).
The Benchmark
-
Standard Method: RSH + Protic Acid (HCl) or Lewis Acid (BF
·OEt ).-
Limitation: Incompatible with acid-labile groups (acetals, silyl ethers).
-
-
TMTS Method: TMTS + ZnI
(Cat.) in Ether/DCM.
Performance Data (Evans Protocol)
Based on the foundational work by Evans et al., the TMTS/ZnI
| Substrate | Conditions | Yield (TMTS/ZnI | Yield (MeSH/H | Selectivity Note |
| Cyclohexanone | 25°C, 12h | 96% | 85-90% | Comparable for simple ketones |
| Cinnamaldehyde | 0°C, 2h | 94% | <60% | TMTS avoids 1,4-addition side products |
| Bicyclic Acetal Ketone | 25°C, 24h | 91% | 0% (Decomposition) | TMTS preserves the acid-labile acetal |
| 25°C, 12h | 95% | Mixed | TMTS gives exclusive 1,2-protection |
Mechanistic Insight
The reaction is driven by the formation of the strong Si-O bond. The Lewis acid (ZnI
Figure 1: Mechanism of TMTS mediated thioketalization showing the silicon-oxygen trap.
Reaction Class 2: Regioselective Epoxide Ring Opening
Ring opening of unsymmetrical epoxides to form
The Benchmark
-
Basic Conditions (NaSMe/MeOH): Follows SN2 kinetics.[6] The nucleophile attacks the least hindered carbon.[6][7]
-
Lewis Acid Conditions (TMTS/ZnI
): Follows Borderline SN2/SN1 kinetics. The Lewis acid coordinates the epoxide oxygen, increasing positive charge density on the more substituted carbon, often directing attack there (or enhancing anti-Markovnikov selectivity depending on the specific catalyst and substrate sterics).
Comparative Regioselectivity
For a representative substrate: Styrene Oxide (Phenyl-substituted epoxide).
| Reagent System | Major Product Isomer | Regio-Ratio (A:B) | Mechanism |
| NaSMe / MeOH | Primary Alcohol (Attack at | 5:95 | SN2 (Steric control) |
| TMTS / ZnI | Secondary Alcohol (Attack at | 85:15 | Activated SN2/SN1 (Electronic control) |
| TMTS / AlCl | Secondary Alcohol | >90:10 | Strong Lewis Acid |
Decision Logic:
-
Use NaSMe if you want the sulfur at the less substituted position.
-
Use TMTS + Lewis Acid if you want the sulfur at the more substituted (benzylic/tertiary) position.
Figure 2: Divergent regioselectivity between NaSMe and TMTS in epoxide opening.
Reaction Class 3: Conjugate Addition (Michael Reaction)
TMTS undergoes conjugate addition to
The Benchmark
-
Thiolate (NaSMe): Reversible addition; basic conditions can lead to polymerization of sensitive enones or bis-addition.
-
TMTS: Irreversible silylation of the enolate intermediate produces a silyl enol ether, which is hydrolyzed to the product. This prevents reversibility and polymerization.
| Metric | NaSMe (0°C, MeOH) | TMTS (ZnI |
| Yield (Cyclohexenone) | 75% | 92% |
| 1,2-Addition Byproduct | 10-15% | <2% |
| Polymerization | Moderate Risk | Negligible |
Experimental Protocol: TMTS Thioketalization
Objective: Protection of 4-tert-butylcyclohexanone as a dimethyl thioketal.
Reagents:
-
Substrate: 4-tert-butylcyclohexanone (1.0 equiv)
-
Reagent: Trimethyl(methylthio)silane (TMTS) (2.2 equiv)
-
Catalyst: Zinc Iodide (ZnI
) (0.05 equiv) -
Solvent: Anhydrous Ether or Dichloromethane (DCM)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 4-tert-butylcyclohexanone (1.54 g, 10 mmol) in 20 mL of anhydrous ether.
-
Catalyst Addition: Add ZnI
(160 mg, 0.5 mmol). The salt may not dissolve completely immediately. -
Reagent Addition: Add TMTS (2.64 g, 22 mmol) dropwise via syringe over 5 minutes. Caution: TMTS has a stench; perform in a fume hood.
-
Reaction: Stir at room temperature (25°C). The reaction typically initiates within minutes, indicated by a slight exotherm or clarification of the solution.
-
Monitoring: Monitor by TLC. Disappearance of the ketone spot usually occurs within 6–12 hours.
-
Quench: Pour the mixture into water (50 mL).
-
Workup: Extract with ether (3 x 30 mL). Wash combined organics with 10% NaOH (to remove any hydrolyzed MeSH) and brine.
-
Purification: Dry over MgSO
, filter, and concentrate. Purify via column chromatography or distillation.
Validation Check:
-
Self-Validating Step: If the reaction stalls, add another 0.05 equiv of ZnI
. The catalyst is moisture sensitive; stalling usually indicates wet solvent deactivating the Lewis acid.
References
-
Evans, D. A., Truesdale, L. K., Grimm, K. G., & Nesbitt, S. L. (1977). "Thiosilanes, a promising class of reagents for selective carbonyl protection and alkylation." Journal of the American Chemical Society, 99(15), 5009–5017. Link
-
Mukaiyama, T. (1982). "The Aldol Reaction."[8] Organic Reactions, 28, 203. (Foundational reference for Lewis acid catalyzed silyl reagent additions).
- Ager, D. J. (1984). "Silicon-containing reagents for the acylation of enolates." Chemical Society Reviews, 13, 287-314. (Review of silyl reagents including TMTS).
- Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). "Synthetic methods and reactions. 62. Transformations with chlorotrimethylsilane/sodium iodide and related reagents." Journal of Organic Chemistry, 44(8), 1247–1251.
- Posner, G. H. (1972). "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions, 19, 1. (Comparison benchmark for Michael additions).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Trimethyl(methylthio)silane proper disposal procedures
Subject: Operational Guide for the Safe Disposal of Trimethyl(methylthio)silane
Part 1: Executive Summary & Immediate Hazards
Do not treat Trimethyl(methylthio)silane (TMMS) as a standard organic solvent. Improper disposal of this reagent is a leading cause of unnecessary building evacuations and regulatory fines due to "false positive" gas leak reports.
TMMS (CAS: 3908-55-2) is a stench reagent and a flammable liquid . Upon contact with ambient moisture, it hydrolyzes rapidly to release Methanethiol (Methyl Mercaptan) , a toxic gas with an odor threshold of 0.002 ppm.
The Core Directive:
-
Never dispose of TMMS or its reaction mixtures directly into drain systems or standard organic waste containers without prior oxidative quenching.
-
Never acidify waste streams containing this compound (risk of H₂S/MeSH release).
-
Always oxidize the sulfur moiety to a non-volatile sulfonate before disposal.
Part 2: Chemical Profile & Mechanism of Hazard
To handle this compound safely, you must understand its degradation pathway. The hazard is not just the silane itself, but its hydrolysis product.
Table 1: Physicochemical Properties
| Property | Data | Operational Implication |
| CAS Number | 3908-55-2 | Verification key for inventory tracking. |
| Boiling Point | 110–114 °C | Moderate volatility; vapors will travel. |
| Flash Point | 22 °C (Closed Cup) | Class IB Flammable . Ground all glassware. |
| Density | 0.848 g/mL | Lighter than water; will float during aqueous quenching. |
| Hydrolysis | Rapid | Releases Methanethiol (MeSH) immediately on water contact. |
The Chemistry of the Stench
The disposal protocol is based on intercepting the hydrolysis product.
-
Hydrolysis (The Problem):
Result: Release of volatile, toxic, foul-smelling Methanethiol.[1] -
Oxidative Neutralization (The Solution): We use Sodium Hypochlorite (Bleach) to convert the thiol into a non-volatile sulfonic acid salt.
Result: Odorless, water-soluble methanesulfonate.
Part 3: Validated Disposal Protocol (The Bleach Bath)
Scope: This protocol applies to residual reagent, reaction byproducts, and contaminated glassware.[2]
Prerequisites:
-
Location: Certified Chemical Fume Hood (Sash at lowest working height).
-
PPE: Nitrile gloves (double-gloved) or Silver Shield® gloves (preferred for organosulfur permeation resistance), safety goggles, lab coat.
-
Ventilation: Verify hood flow >100 fpm.
Step-by-Step Neutralization
1. Preparation of the Oxidant Bath
-
Prepare a 10-15% Sodium Hypochlorite (Bleach) solution.
-
Why: Commercial bleach is often 5-6%. You may need to use it undiluted or slightly diluted depending on the volume of waste. Ensure a large molar excess (at least 10 equivalents of bleach per equivalent of sulfur).
-
Add Base: Add 5% (w/v) Sodium Hydroxide (NaOH) or solid KOH to the bleach bath.
-
Critical Logic: Bleach is acidic/neutral. As the oxidation proceeds, HCl is generated as a byproduct. If the pH drops below 7, you risk evolving Chlorine gas (
) or regenerating the thiol. Keep pH > 10.
2. Controlled Quenching (The "Reverse Addition" Method)
-
Do NOT pour bleach into the TMMS bottle. This can cause a violent exotherm.
-
Action: Slowly add the TMMS waste (or contaminated solvent) into the stirring bleach bath.
-
Rate: Dropwise or slow stream. Monitor temperature; do not let the bath exceed 40°C.
-
Phase Transfer: TMMS is immiscible with water. Vigorous stirring is required to ensure the organic phase contacts the aqueous oxidant.
3. The Soak & Rinse
-
Glassware: Submerge all contaminated syringes, septa, and flasks in the bleach bath.
-
Time: Allow to soak for minimum 12 hours (overnight is preferred). The oxidation of the S-Si bond is slower than simple thiol oxidation.
4. Verification & Final Disposal
-
Odor Check: Carefully waft (do not inhale deeply) to check for residual mercaptan odor.
-
pH Check: Verify the solution is still basic (pH > 9).
-
Waste Stream:
-
Decant the aqueous layer into a container labeled "Aqueous Waste: Basic + Oxidizer (Bleach/Sulfur)."
-
If a distinct organic layer remains (from co-solvents), separate it and dispose of it as "Solvent Waste: Trace Sulfur Treated."
-
Part 4: Safe Neutralization Workflow (Visualization)
The following diagram illustrates the critical decision nodes for safe disposal.
Figure 1: Decision logic for the oxidative neutralization of silyl sulfides. Note the loop requiring re-oxidation if odors persist.
Part 5: Emergency Spill Management
Scenario: You drop a 25mL bottle of TMMS on the lab floor.
-
Immediate Isolation: Alert the lab. Evacuate the immediate area. Do not pull the fire alarm unless there is a fire (avoids building-wide panic over "gas leak").
-
Fume Control: If safe, cover the spill with activated charcoal or a spill pillow to suppress vapor.
-
Decontamination:
-
Do not use water (accelerates hydrolysis/stench).
-
Cover the spill area with bleach-soaked absorbent pads or pour a 10% bleach solution directly over the spill (if floor material permits).
-
Allow to sit for 20 minutes before cleanup.
-
-
Disposal: Collect all spill debris into a wide-mouth jar, cover with bleach, seal, and label as "Hazardous Waste: Debris with Stench/Bleach."
References
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: Trimethyl(methylthio)silane (CAS 3908-55-2).[3] Merck KGaA.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[2] University of California, Los Angeles.
-
Columbia University EH&S. (n.d.). SOP for Stench Chemicals. Columbia University.[2]
Sources
Personal protective equipment for handling Trimethyl(methylthio)silane
[1]
Executive Hazard Analysis: The "Stench" Factor
Handling Trimethyl(methylthio)silane (TMMS) presents a dual-threat profile that standard Safety Data Sheets (SDS) often understate. While the flammability (Flash Point: ~22°C) is a standard risk for organosilanes, the primary operational risk is the generation of Methanethiol (Methyl Mercaptan) via hydrolysis.
The Chemical Logic (Causality)
You are not just protecting yourself from the liquid silane; you are protecting the entire facility from the hydrolysis product.[1] Upon contact with ambient moisture, the Si-S bond cleaves rapidly:
1-
MeSH (Methanethiol): Odor threshold is ~1-2 ppb.[1][2] The Permissible Exposure Limit (PEL) is 10 ppm.[2]
-
The Risk: Olfactory fatigue sets in rapidly.[1][2] You may smell the "rotten cabbage" odor initially, but as your nose desensitizes, you may unknowingly continue to inhale toxic levels if containment is breached.[1]
Therefore, the PPE strategy defined below is designed effectively as a "Zero-Emission" protocol.
Personal Protective Equipment (PPE) Matrix
This matrix prioritizes permeation resistance against organosulfur compounds.[1][2] Standard nitrile gloves are insufficient for prolonged contact.[1][2]
| PPE Category | Primary Recommendation | Technical Rationale |
| Hand Protection | Double-Glove System 1. Inner: Silver Shield® (EVOH/PE Laminate)2.[1][2] Outer: 5-8 mil Nitrile (Disposable) | Causality: Sulfur compounds permeate nitrile rubber rapidly.[1][2] The laminate inner liner provides a chemical barrier (>4 hr breakthrough), while the outer nitrile provides grip and mechanical protection.[1] |
| Respiratory | Engineering Control (Primary): Fume HoodPPE (Secondary): Full-face respirator with OV/P100 Cartridges | Self-Validation: If you smell the compound while wearing a respirator, the seal has failed or the cartridge is saturated. Do not rely on smell alone due to olfactory fatigue.[1][2] |
| Body Defense | Fire-Resistant (FR) Lab Coat (Nomex or equivalent) | Hazard: TMMS is highly flammable (H225).[1][2] Synthetic blends (polyester) can melt into skin during a flash fire.[1][2] Cotton or FR material is mandatory.[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1][2] The hydrolysis gas (MeSH) is an ocular irritant; goggles prevent vapor contact with the lacrimal fluid.[1][2] |
Operational Protocol: The "Self-Validating" Workflow
This protocol integrates safety steps that "fail loudly"—meaning if a step is missed, the error is immediately obvious (usually via smell), forcing correction before danger escalates.[1]
Phase A: Preparation (Pre-Synthesis)[1]
-
The Bleach Trap (Critical): Before opening the TMMS bottle, prepare a quenching bath.[1][2]
-
Glassware Drying: Flame-dry or oven-dry all glassware.[1][2] Moisture is the enemy; it triggers the release of MeSH gas before you are ready.[1]
Phase B: Transfer & Handling[2]
-
Cannula/Syringe Only: Never pour TMMS. Use positive pressure transfer techniques (nitrogen balloon) to withdraw liquid.[1][2]
-
The "Dirty" Zone: Designate a specific tray in the fume hood for all TMMS-contaminated needles and septa.[1][2] Line this tray with bleach-soaked paper towels.[1][2]
-
Why? Any drop falling on the towel is immediately neutralized (oxidized), preventing the hood from becoming a stench source.[1]
-
Phase C: Decontamination & Waste[1][2]
-
Immediate Quench: Immediately submerge used syringes and needles into the Bleach Trap.[1][2] Draw bleach into the syringe barrel.[1][2]
-
Exothermic Warning: The oxidation of thiols is exothermic.[1][2] Add TMMS waste to bleach slowly.[1][2]
-
Validation Check: After 30 minutes, check the pH of the waste. It should remain basic (pH > 9).[1][2] If acidic, the bleach is consumed; add more to ensure complete neutralization.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making flow and the chemical pathway that dictates safety choices.
Figure 1: Operational workflow emphasizing the critical path from risk identification (hydrolysis) to chemical neutralization (quenching).[1][8]
Emergency Response: Spills
If a spill occurs outside the fume hood:
-
Evacuate: The odor threshold is low; panic is high.[1][2] Clear the immediate area.[1][2][6][8][9]
-
Do Not Wash with Water: Water accelerates hydrolysis, generating more toxic gas.[1][2]
-
Oxidize: Cover the spill with solid calcium hypochlorite or pour bleach (if the fire risk is managed) over the area.[1][2]
-
Absorb: Once oxidized (smell changes from cabbage to chlorine), absorb with vermiculite and dispose of as hazardous chemical waste.[1][2]
References
-
Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: Trimethyl(methylthio)silane. Merck KGaA.[1][2] Link[1]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1][2] Methyl Mercaptan: Chemical Hazards and Response. CAMEO Chemicals.[1][2] Link
-
Ansell Healthcare. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Laminate/Nitrile data against organosulfurs). Link
-
National Institutes of Health (NIH). (2022).[1][2] Methanethiol Consumption and Hydrogen Sulfide Production. PubMed Central.[1][2] Link
Sources
- 1. Trimethoxysilane - Wikipedia [en.wikipedia.org]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. Bleach (NaOCl) Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. METHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
